molecular formula C29H44ClNO2 B1674555 Lauralkonium chloride CAS No. 19486-61-4

Lauralkonium chloride

Cat. No.: B1674555
CAS No.: 19486-61-4
M. Wt: 474.1 g/mol
InChI Key: IBNQLYMPUGQNLN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lauralkonium chloride is a quaternary ammonium compound (QAC) with significant applications in scientific research, primarily valued for its surfactant and antimicrobial properties . It is widely used in research contexts as a model compound for developing and validating analytical methods. Specifically, it serves as a key analyte in studies involving ion-pair in-tube solid-phase microextraction (IT-SPME) coupled with capillary liquid chromatography, aimed at detecting trace levels of cationic surfactants in environmental water samples . Its presence in water is used as an indicator of pollution from benzalkonium chloride (BAK), a common biocide, making it crucial for environmental monitoring and impact studies . Furthermore, its functionality as a preservative and antistatic agent is investigated for applications in cosmetic science, particularly in haircare formulations . Researchers utilize this compound to study the trade-off between sanitation efficiency and environmental impact, as the available concentration and mobility of such QACs directly influence their toxicity and depuration process in wastewater treatment systems . Toxicity data indicates an oral LD50 of 400 mg/kg in rats . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

19486-61-4

Molecular Formula

C29H44ClNO2

Molecular Weight

474.1 g/mol

IUPAC Name

benzyl-[2-(4-dodecanoylphenoxy)ethyl]-dimethylazanium;chloride

InChI

InChI=1S/C29H44NO2.ClH/c1-4-5-6-7-8-9-10-11-15-18-29(31)27-19-21-28(22-20-27)32-24-23-30(2,3)25-26-16-13-12-14-17-26;/h12-14,16-17,19-22H,4-11,15,18,23-25H2,1-3H3;1H/q+1;/p-1

InChI Key

IBNQLYMPUGQNLN-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lauralkonium chloride; 

Origin of Product

United States

Foundational & Exploratory

Lauralkonium chloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lauralkonium (B1674554) Chloride

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of lauralkonium chloride. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and methodologies.

Chemical Structure and Physicochemical Properties

This compound is a quaternary ammonium (B1175870) salt that functions as an antimicrobial agent and preservative.[1][2] Its structure consists of a central nitrogen atom covalently bonded to four organic groups, and it exists in association with a chloride anion.

Below is a diagram of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C29H44ClNO2[3]
Molecular Weight 474.1 g/mol [3]
CAS Number 19486-61-4[3]
Appearance Solid[4]
Melting Point 60 °C[4]
Boiling Point 162.5 °C[4]
Solubility Soluble in DMSO[5]

Mechanism of Action

The primary application of this compound is as an antimicrobial agent and preservative.[1] Its mechanism of action is characteristic of quaternary ammonium compounds, primarily involving the disruption of microbial cell membranes.

Antimicrobial Activity

The positively charged nitrogen atom of this compound interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death.

The following diagram illustrates the proposed antimicrobial mechanism of action.

antimicrobial_mechanism cluster_pathway Antimicrobial Mechanism of this compound Lauralkonium This compound (Positively Charged) Interaction Electrostatic Interaction Lauralkonium->Interaction MicrobialMembrane Microbial Cell Membrane (Negatively Charged) MicrobialMembrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed Antimicrobial Mechanism of Action.

Inhibition of Cholesterol Biosynthesis

Recent studies have indicated that this compound and other quaternary ammonium compounds may act as direct inhibitors of cholesterol biosynthesis.[6][7] This off-target effect is a subject of ongoing research, particularly concerning its toxicological implications. The inhibition of specific enzymes in the cholesterol synthesis pathway can lead to the accumulation of sterol intermediates and disruption of cellular functions.

The diagram below outlines the inhibition of the cholesterol biosynthesis pathway by this compound.

cholesterol_inhibition cluster_cholesterol Inhibition of Cholesterol Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Lauralkonium Lauralkonium Chloride Lauralkonium->Lanosterol Inhibition

Caption: Inhibition of the Cholesterol Biosynthesis Pathway.

Experimental Protocols

The quantification and analysis of this compound in various matrices are crucial for quality control and research purposes. Several analytical techniques have been developed for its determination.

Ion-Pair In-Tube Solid-Phase Microextraction and Capillary Liquid Chromatography

A specific method for the determination of this compound in water samples involves ion-pair in-tube solid-phase microextraction followed by capillary liquid chromatography. While the full experimental details are proprietary to the cited publication, the general workflow is described below.

Methodology Overview:

  • Sample Preparation: Aqueous samples are prepared, and an ion-pairing agent is added to form a neutral complex with the positively charged this compound.

  • In-Tube SPME: The sample is passed through a capillary tube coated with a suitable sorbent. The neutral ion-pair is retained on the sorbent.

  • Desorption: The retained analyte is desorbed using a small volume of an appropriate organic solvent.

  • Capillary LC Analysis: The desorbed sample is injected into a capillary liquid chromatography system for separation and quantification.

  • Detection: A suitable detector, such as a UV or mass spectrometry detector, is used for the detection and quantification of this compound.

The following diagram provides a logical workflow for this analytical method.

analytical_workflow cluster_workflow Analytical Workflow for this compound SamplePrep Sample Preparation (Aqueous Sample + Ion-Pairing Agent) SPME In-Tube Solid-Phase Microextraction SamplePrep->SPME Desorption Solvent Desorption SPME->Desorption LC Capillary Liquid Chromatography Desorption->LC Detection Detection (UV/MS) LC->Detection Quantification Quantification Detection->Quantification

Caption: General Analytical Workflow.

Concluding Remarks

This compound is a well-established antimicrobial agent with a clear mechanism of action involving membrane disruption. Emerging research into its effects on cholesterol biosynthesis highlights the importance of continued investigation into the broader biological activities of this compound. The analytical methodologies available allow for its precise quantification, which is essential for its application in various fields. This guide provides a foundational understanding for professionals working with this compound.

References

Synthesis and Purification of Lauralkonium Chloride: An In-depth Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Lauralkonium chloride (N-benzyl-N,N-dimethyldodecan-1-aminium chloride), a quaternary ammonium (B1175870) compound widely utilized for its antimicrobial properties. This document details the underlying chemical principles, experimental protocols, and analytical methods for purity assessment, tailored for a scientific audience engaged in research and development.

Introduction

This compound is a cationic surfactant belonging to the class of quaternary ammonium compounds (QACs). Its structure, featuring a positively charged nitrogen atom, a long hydrophobic alkyl chain (dodecyl), and a benzyl (B1604629) group, underpins its potent antimicrobial activity. This activity stems from the compound's ability to disrupt the integrity of microbial cell membranes, leading to the leakage of cellular contents and ultimately cell death.[1][2][3][4] Due to its broad-spectrum efficacy against bacteria and fungi, this compound is a critical component in various pharmaceutical, disinfectant, and antiseptic formulations.[5] This guide presents a detailed methodology for its synthesis and purification in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction, a type of SN2 reaction, involving the alkylation of a tertiary amine, N,N-dimethyldodecylamine, with benzyl chloride.

Reaction Scheme:

Experimental Protocol:

This protocol outlines a laboratory-scale procedure for the synthesis of this compound.

Materials:

  • N,N-dimethyldodecylamine (Lauryl dimethylamine)

  • Benzyl chloride

  • Ethanol (or other suitable solvent like methanol (B129727) or acetone)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyldodecylamine in a suitable solvent such as ethanol.

  • Addition of Benzyl Chloride: While stirring, slowly add an equimolar amount of benzyl chloride to the solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-90°C and maintain it under reflux with continuous stirring.[6] The reaction time can vary, but a duration of 2.5 to 4 hours is generally sufficient for near-complete conversion.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the amine number of the reaction mixture. A significant decrease in the tertiary amine concentration indicates the progress of the quaternization.

  • Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting product is a viscous liquid or a semi-solid.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis Stage Reactants N,N-dimethyldodecylamine + Benzyl Chloride + Solvent (Ethanol) Reaction Quaternization Reaction (80-90°C, 2.5-4h) Reactants->Reaction Solvent_Removal Solvent Removal (Rotary Evaporator) Reaction->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials and other by-products. Recrystallization is a common and effective method for purifying solid this compound.[7][8][9]

Experimental Protocol:

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., acetone, ethyl acetate, or a mixture of solvents)[9]

  • Erlenmeyer flasks

  • Heating plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Acetone is often a suitable solvent.[9]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask. Heat the mixture gently on a hot plate until all the solid dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

  • Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature to further decrease the solubility.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent. A purity of at least 95% can be achieved.[6]

Purification Workflow Diagram:

Purification_Workflow cluster_purification Purification Stage Crude_Product Crude this compound Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Crystallization Slow Cooling & Crystallization Dissolution->Crystallization Filtration Vacuum Filtration & Washing Crystallization->Filtration Pure_Product Purified this compound Filtration->Pure_Product

Caption: Workflow for the purification of this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and analysis of this compound.

Table 1: Synthesis Parameters
ParameterValueReference
Reactants N,N-dimethyldodecylamine, Benzyl chloride
Molar Ratio (Amine:Chloride) 1:1 (approx.)General Stoichiometry
Solvent Ethanol
Reaction Temperature 80 - 90 °C[6]
Reaction Time 2.5 - 4 hours[6]
Expected Yield >90%[10][11]
Purity (Post-purification) ≥ 95%[6]
Table 2: Analytical Parameters for Purity Assessment
Analytical MethodParameterTypical ConditionsReference
HPLC Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)[12][13][14]
Mobile Phase Acetonitrile and water with additives (e.g., triethylamine, pH adjustment)[12][13][14]
Detection UV at 215 nm or 268 nm[12][13]
Linearity Range 80 - 120 µg/ml[13]
Recovery 98.4 - 101.7%[13]
GC-MS Column Capillary column (e.g., ZB-WAX plus)[12]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)[12][15]
Injector Temperature 250 °C[12]
Detector Temperature 250 °C[12]
Carrier Gas Helium[12]

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action of this compound involves the disruption of the microbial cell membrane.[1][2] Its cationic head group interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, while the long hydrophobic tail penetrates the lipid bilayer. This leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[1][3]

Signaling Pathway Diagram:

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Lauralkonium This compound Membrane_Interaction Interaction with Negatively Charged Membrane Components Lauralkonium->Membrane_Interaction Membrane_Disruption Disruption of Lipid Bilayer Membrane_Interaction->Membrane_Disruption Leakage Leakage of Intracellular Components (Ions, Metabolites) Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Antimicrobial mechanism of this compound.

References

Spectroscopic Analysis of Lauralkonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of Lauralkonium chloride. This compound is a quaternary ammonium (B1175870) salt that functions as an antimicrobial agent and preservative in many pharmaceutical and personal care products. Its accurate identification and quantification are crucial for quality control and formulation development. This document details the experimental protocols and expected spectral data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative determination of this compound. The method is often based on the formation of an ion-pair between the positively charged quaternary ammonium cation and a negatively charged dye molecule. This ion-pair is then extracted into an organic solvent, and its absorbance is measured.

Experimental Protocol: Ion-Pair Extraction Method

This protocol describes a common method for the determination of this compound using an anionic dye, such as bromocresol green (BCG), and chloroform (B151607) as the extraction solvent.

1. Preparation of Reagents:

  • This compound Stock Solution: Accurately weigh and dissolve a known amount of this compound standard in deionized water to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
  • Bromocresol Green (BCG) Solution (1 x 10⁻³ M): Prepare a solution of BCG in deionized water.
  • Buffer Solution (pH 9): Prepare a suitable buffer solution, such as a borate (B1201080) buffer, and adjust the pH to 9.
  • Chloroform: Use analytical grade chloroform.

2. Calibration Curve Construction:

  • Pipette a series of increasing volumes of the this compound stock solution into a set of separating funnels.
  • To each funnel, add a fixed volume of the BCG solution and the buffer solution.
  • Add a fixed volume of chloroform to each funnel.
  • Shake vigorously for a set time (e.g., 2 minutes) to facilitate the extraction of the ion-pair into the organic phase.
  • Allow the layers to separate and collect the organic (chloroform) layer.
  • Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) for the this compound-BCG ion-pair, using a reagent blank for background correction.
  • Plot a calibration curve of absorbance versus concentration of this compound.

3. Sample Analysis:

  • Prepare the sample solution containing an unknown concentration of this compound.
  • Follow the same procedure as for the calibration curve construction.
  • Measure the absorbance of the sample and determine the concentration from the calibration curve.

Experimental Workflow for UV-Vis Analysis

cluster_prep Reagent Preparation cluster_cal Calibration cluster_sample Sample Analysis prep_stock Prepare this compound Stock Solution cal_series Create Calibration Series in Separating Funnels prep_stock->cal_series prep_bcg Prepare Bromocresol Green Solution cal_add_reagents Add BCG and Buffer prep_bcg->cal_add_reagents prep_buffer Prepare pH 9 Buffer prep_buffer->cal_add_reagents cal_series->cal_add_reagents cal_extract Extract with Chloroform cal_add_reagents->cal_extract cal_measure Measure Absorbance at λmax cal_extract->cal_measure cal_plot Plot Calibration Curve cal_measure->cal_plot sample_calc Calculate Concentration cal_plot->sample_calc sample_prep Prepare Sample Solution sample_add_reagents Add BCG and Buffer sample_prep->sample_add_reagents sample_extract Extract with Chloroform sample_add_reagents->sample_extract sample_measure Measure Sample Absorbance sample_extract->sample_measure sample_measure->sample_calc cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Accurately Weigh Internal Standard weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire params Set Appropriate Relaxation Delay (D1) and Number of Scans acquire->params process Fourier Transform, Phasing, and Baseline Correction acquire->process integrate Integrate Analyte and Standard Peaks process->integrate calculate Calculate Concentration integrate->calculate cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_solution Prepare Dilute Solution in Methanol/Water infuse Infuse into ESI Source prep_solution->infuse acquire_ms1 Acquire Full Scan MS (Positive Mode) infuse->acquire_ms1 select_parent Select Parent Ion (MS/MS) acquire_ms1->select_parent identify_parent Identify Molecular Ion [M]⁺ acquire_ms1->identify_parent fragment Collision-Induced Dissociation (CID) select_parent->fragment acquire_ms2 Acquire Product Ion Spectrum fragment->acquire_ms2 identify_fragments Identify Fragment Ions acquire_ms2->identify_fragments cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Sample on ATR Crystal acquire_sample Acquire Sample Spectrum place_sample->acquire_sample acquire_bkg Acquire Background Spectrum process_spectrum Generate Absorbance/Transmittance Spectrum acquire_bkg->process_spectrum acquire_sample->process_spectrum identify_bands Identify Characteristic Absorption Bands process_spectrum->identify_bands

In-Depth Technical Guide: Thermal and Chemical Stability of Lauralkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lauralkonium chloride, a quaternary ammonium (B1175870) compound, is utilized in pharmaceutical and cosmetic formulations primarily as an antimicrobial preservative. A thorough understanding of its thermal and chemical stability is paramount for ensuring the safety, efficacy, and shelf-life of products in which it is incorporated. This technical guide provides a comprehensive overview of the stability profile of this compound, drawing upon available data for the compound and its close structural analog, Benzalkonium chloride (BKC).

Generally, this compound is a stable molecule under recommended storage conditions—typically cool, dry, and dark environments. It is known to be incompatible with strong oxidizing agents, strong acids, and bases. This guide summarizes the available quantitative data on its stability under various stress conditions, details experimental protocols for stability-indicating analysis, and presents logical frameworks for understanding its degradation pathways.

Chemical and Physical Properties

This compound is a mixture of alkyldimethylbenzylammonium chlorides, with the alkyl chain predominantly being lauryl (C12). Its general stability is intrinsically linked to its molecular structure.

PropertyValueReference
Chemical Name N-Dodecyl-N,N-dimethyl-benzenemethanaminium chloride[1]
CAS Number 139-07-1[1]
Molecular Formula C21H38ClN[1]
Molecular Weight 340.0 g/mol [1]
Appearance White to yellowish-white powder or gelatinous solid[2]
Solubility Soluble in water, ethanol, and acetone[3]

Thermal Stability

This compound exhibits good thermal stability at ambient and moderately elevated temperatures. However, significant degradation can be expected at higher temperatures.

Thermogravimetric Analysis (TGA)

Table 1: Thermal Decomposition Data for Benzalkonium Chloride

ParameterTemperature RangeReference
Onset of Weight Loss180°C[4]
Completion of Weight Loss300°C[4]
Decomposition Temperature>140°C[2]
Thermal Degradation Pathway

The primary thermal degradation pathway for quaternary ammonium compounds like this compound involves dealkylation and debenzylation. At elevated temperatures, the molecule can break down to produce benzyl (B1604629) chloride, an alkyl dimethyl amine, dimethylamine, a long-chain alkane, and ammonia[3].

LC This compound DP1 Benzyl Chloride LC->DP1 Dealkylation/ Debenzylation DP2 Dodecyldimethylamine LC->DP2 Dealkylation/ Debenzylation Heat High Temperature Heat->LC DP3 Further Degradation Products (e.g., Dimethylamine, Dodecane, Ammonia) DP1->DP3 DP2->DP3 cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 70°C) Stock->Acid Base Alkaline Hydrolysis (1M NaOH, 70°C) Stock->Base Oxidation Oxidative Stress (30% H2O2) Stock->Oxidation Thermal Thermal Stress (Dry Heat/Reflux) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Results Degradation Profile & Method Specificity HPLC->Results

References

In Vitro Cytotoxicity of Lauralkonium Chloride on Eukaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed in vitro cytotoxicity data for Lauralkonium chloride on eukaryotic cells is limited in publicly available literature. This guide summarizes the available information and leverages comprehensive data from structurally related quaternary ammonium (B1175870) compounds, such as Cetalkonium Chloride (CKC) and Benzalkonium Chloride (BAK), to provide a detailed understanding of the potential cytotoxic mechanisms and effects. The findings related to surrogate compounds should be considered as predictive and a basis for further targeted research on this compound.

Introduction to this compound

This compound is a quaternary ammonium salt that functions as an antimicrobial and preservative in various cosmetic and personal care products.[1][2] As with other quaternary ammonium compounds, its surfactant properties, which disrupt microbial cell membranes, also raise questions about its potential effects on eukaryotic cells. Understanding the in vitro cytotoxicity of this compound is crucial for assessing its safety in formulations intended for human use.

General concerns associated with quaternary ammonium compounds include potential neurotoxicity and reproductive toxicity, as indicated by in vitro and animal studies on related compounds like benzalkonium chloride.[1][3]

Quantitative Cytotoxicity Data (Surrogate Compounds)

Due to the scarcity of specific data for this compound, this section presents quantitative cytotoxicity data from studies on Cetalkonium Chloride (CKC), a closely related quaternary ammonium compound, on primary Human Corneal Epithelial Cells (HCECs).

Table 1: Dose-Dependent Cytotoxicity of Cetalkonium Chloride (CKC) on Human Corneal Epithelial Cells (HCECs) [4]

CKC Concentration (% w/v)Cell Viability after 24hCell Viability after 48hCell Viability after 72h
Control~100%~100%~100%
0.03125 x 10⁻⁴No significant decreaseNo significant decreaseNo significant decrease
0.0625 x 10⁻⁴No significant decreaseNo significant decreaseNo significant decrease
0.125 x 10⁻⁴No significant decreaseSignificant decreaseSignificant decrease
0.25 x 10⁻⁴Significant decreaseSignificant decreaseSignificant decrease
0.5 x 10⁻⁴Significant decrease~70% survival~70% survival
1.0 x 10⁻⁴Significant decrease>50% cell deathNot reported
2.0 x 10⁻⁴~90% cell deathAlmost complete cell deathNot reported

Table 2: Summary of Cytotoxicity Endpoints for Cetalkonium Chloride (CKC) on HCECs [4][5]

EndpointObservationCKC Concentration
Cell Viability (CCK-8)Dose- and time-dependent decrease≥ 0.125 x 10⁻⁴ %
LDH ReleaseSharp increase, indicating membrane damage1.0 x 10⁻⁴ %
Intracellular ROSSignificant increase0.125 x 10⁻⁴ % to 0.5 x 10⁻⁴ %
Mitochondrial MorphologyLoss of characteristic punctate stainingDose-dependent

Experimental Protocols

This section details the methodologies used to assess the in vitro cytotoxicity of quaternary ammonium compounds, which can be adapted for this compound studies.

Cell Culture
  • Cell Line: Primary Human Corneal Epithelial Cells (HCECs) or other relevant eukaryotic cell lines (e.g., conjunctival cells, keratinocytes).[4][5]

  • Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and growth factors.

  • Culture Conditions: Standard incubation at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assays
  • Cell Seeding: Plate HCECs in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose cells to various concentrations of the test compound (e.g., this compound) for different durations (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

  • Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, following the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Quantify cytotoxicity based on LDH release compared to control wells.

  • Cell Seeding and Treatment: Grow cells on coverslips or in chamber slides and treat with the test compound.

  • Staining: Use a live/dead staining kit (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).

  • Imaging: Visualize the stained cells using fluorescence microscopy. Live cells will fluoresce green, and dead cells will fluoresce red.

Apoptosis and Signaling Pathway Analysis
  • Cell Seeding and Treatment: Plate cells and expose them to the test compound.

  • Probe Incubation: Incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microscope.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., p-mTOR, p-Akt, p-ERK, Bcl-xL, BAX) and then with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Quaternary Ammonium Compound-Induced Cytotoxicity

Based on studies of surrogate compounds like CKC, the cytotoxic effects on eukaryotic cells are mediated by multiple signaling pathways.

Experimental Workflow for Cytotoxicity Assessment

G A Eukaryotic Cell Culture (e.g., HCECs) B Exposure to This compound (or surrogate) A->B C Cell Viability Assays (CCK-8, MTT) B->C D Membrane Integrity Assay (LDH Release) B->D E Apoptosis/Necrosis Assay (Live/Dead Staining) B->E F ROS Measurement B->F G Western Blot Analysis B->G H Data Analysis & Interpretation C->H D->H E->H F->H G->H

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Implicated Cell Survival and Apoptosis Signaling Pathways

Studies on CKC suggest that it induces cytotoxicity in HCECs by inhibiting key cell survival pathways and promoting apoptosis.[4][5]

G cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome Lauralkonium Lauralkonium Chloride ROS ↑ Intracellular ROS Lauralkonium->ROS mTOR ↓ p-mTOR Lauralkonium->mTOR Akt ↓ p-Akt Lauralkonium->Akt ERK ↓ p-ERK Lauralkonium->ERK BAX ↑ BAX (Pro-apoptotic) Lauralkonium->BAX Survival ↓ Cell Survival & Proliferation mTOR->Survival Bcl_xL ↓ Bcl-xL (Anti-apoptotic) Akt->Bcl_xL Akt->Survival ERK->Survival Apoptosis ↑ Apoptosis Bcl_xL->Apoptosis inhibition BAX->Apoptosis

Caption: Proposed signaling pathways affected by this compound.

Conclusion and Future Directions

While direct experimental data on the in vitro cytotoxicity of this compound is not extensively available, evidence from structurally similar quaternary ammonium compounds like Cetalkonium Chloride and Benzalkonium Chloride provides a strong indication of its potential cytotoxic profile. It is likely that this compound exhibits dose- and time-dependent cytotoxicity in eukaryotic cells, particularly those of the ocular surface. The underlying mechanisms are anticipated to involve the induction of oxidative stress, disruption of mitochondrial function, and modulation of key signaling pathways such as mTOR, Akt, and ERK, ultimately leading to apoptosis.

This technical guide provides a framework for researchers and drug development professionals to approach the cytotoxicological assessment of this compound. There is a clear need for future studies to generate specific data for this compound across a range of eukaryotic cell lines to confirm these predictions and establish a comprehensive safety profile. Such research should focus on determining IC50 values, further elucidating the precise molecular mechanisms of action, and exploring potential protective strategies in relevant in vitro models.

References

Lauralkonium Chloride: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of lauralkonium (B1674554) chloride in various organic solvents. Lauralkonium chloride, a quaternary ammonium (B1175870) compound, is a widely used cationic surfactant with applications ranging from antimicrobial preservation in pharmaceutical formulations to its role as an active ingredient in disinfectants and sanitizers. A thorough understanding of its solubility is critical for formulation development, ensuring product stability, and optimizing efficacy.

Solubility Profile of this compound

This compound's molecular structure, featuring a polar quaternary ammonium head and a long non-polar alkyl (dodecyl) tail, dictates its solubility behavior. This amphiphilic nature allows it to interact with a range of solvents with varying polarities. Generally, it exhibits good solubility in polar organic solvents and is less soluble in non-polar environments.

Data on Solvent Solubility

The following table summarizes the available solubility data for this compound and its closely related parent compound, benzalkonium chloride. It is important to note that most publicly accessible data is qualitative. Researchers are strongly encouraged to determine quantitative solubility in their specific solvent systems.

Solvent ClassificationSolventThis compound (C12) / Benzalkonium ChlorideTemperature (°C)
Polar Protic Solvents EthanolReadily Soluble / Miscible[1][2]Not Specified
MethanolMiscibleNot Specified
Polar Aprotic Solvents AcetoneReadily Soluble[1][2]Not Specified
Dimethyl Sulfoxide (DMSO)Soluble (60 mg/mL for Lauryl Benzalkonium Chloride)Not Specified
Non-Polar Aromatic Solvents BenzeneSlightly Soluble[3]Not Specified
Non-Polar Ethers EtherAlmost Insoluble[3]Not Specified

Note: "Readily Soluble" and "Miscible" are qualitative descriptors found in technical literature. The single quantitative data point for DMSO was found for lauryl benzalkonium chloride.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the Saturation Shake-Flask Method is a reliable and widely accepted technique, consistent with guidelines such as the USP General Chapter <1236> Solubility Measurements. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of this compound is added to the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium (i.e., become saturated). After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear supernatant is quantified using a suitable analytical method.

Materials and Equipment
  • This compound (high purity)

  • Organic Solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS, or titration apparatus)

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and place it into a vial.

    • Using a calibrated pipette, add a precise volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath. The temperature should be controlled to ±0.5°C.

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours). A preliminary experiment should be conducted to determine the time required to reach equilibrium, which is confirmed when solubility measurements at consecutive time points (e.g., 24h and 48h) are consistent.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is best to sample from the upper portion of the liquid.

    • Immediately filter the aliquot using a syringe filter compatible with the organic solvent. This step is crucial to remove any fine, undissolved particles.

    • Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique (e.g., HPLC) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • The solubility is typically expressed in units such as mg/mL, g/100mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method for determining the solubility of this compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result Calculation A Weigh excess This compound B Add precise volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow suspension to settle C->D E Centrifuge to pellet excess solid D->E F Withdraw clear supernatant E->F G Filter through solvent-compatible membrane (e.g., 0.22 µm PTFE) F->G H Dilute sample accurately G->H I Quantify using validated analytical method (e.g., HPLC) H->I J Calculate solubility from concentration and dilution factor I->J

Workflow for the Saturation Shake-Flask Solubility Method.

References

The Dawn of a Cationic Revolution: A Technical Guide to the Historical Development and Discovery of Lauralkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauralkonium (B1674554) chloride, a quaternary ammonium (B1175870) compound (QAC), stands as a significant entity within the armamentarium of antimicrobial agents. While often grouped with its progenitor, benzalkonium chloride, the historical trajectory and specific properties of lauralkonium chloride (the C12 homolog) reveal a distinct and crucial evolution in the understanding and application of cationic surfactants. This technical guide provides an in-depth exploration of the historical development, discovery, and seminal experimental protocols related to this compound, offering a comprehensive resource for researchers and professionals in the field.

Historical Development and Discovery

The story of this compound is intrinsically linked to the broader history of quaternary ammonium compounds. The journey began in the early 20th century, but it was the groundbreaking work of German pathologist and bacteriologist Gerhard Domagk in 1935 that catapulted QACs into the forefront of antimicrobial research.[1] Domagk's discovery of the potent bactericidal properties of benzalkonium chloride, a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, marked a new era in disinfection and preservation.[1]

For many years, benzalkonium chloride was utilized as this heterogeneous mixture. The differential properties of the individual homologs were not widely recognized. It was the advancement of analytical techniques, such as gas chromatography (GC) and later high-performance liquid chromatography (HPLC), that enabled the separation and individual characterization of the C12 (this compound), C14 (myristalkonium chloride), and C16 (cetalkonium chloride) homologs.[2] Early research, such as the 1978 study by Richards and Mizrahi, began to highlight the differing antibacterial activities among the homologs, suggesting the superiority of the C14 homolog in certain applications.[3]

A pivotal moment in the specific history of this compound came in 1994 with a patent filed by Michelle P. Wong of Allergan, Inc. This patent detailed the discovery that this compound, the C12 homolog, possessed a unique and highly advantageous property: it did not form insoluble ion pairs with acidic ophthalmic drugs. This was a significant breakthrough, as the commonly used benzalkonium chloride mixture was known to be incompatible with such formulations, leading to precipitation and loss of efficacy. The 1994 patent established this compound as a distinct and superior preservative for specific pharmaceutical applications.

The timeline of this development can be summarized as follows:

  • 1935: Gerhard Domagk discovers the antimicrobial properties of benzalkonium chloride.[1]

  • Post-WWII: Widespread use of benzalkonium chloride as a disinfectant and preservative begins.

  • 1970s: Advancements in analytical chemistry, including GC and HPLC, allow for the separation and study of individual benzalkonium chloride homologs.[2]

  • 1978: A study by Richards and Mizrahi highlights the differential antibacterial activity of benzalkonium chloride homologs.[3]

  • 1994: A patent by Allergan, Inc. discloses the discovery of this compound's compatibility with acidic ophthalmic drugs, marking its emergence as a specialized preservative.

Synthesis of this compound

The primary method for synthesizing this compound is through the quaternization of a tertiary amine, N,N-dimethyldodecylamine, with an alkylating agent, benzyl (B1604629) chloride. This nucleophilic substitution reaction results in the formation of the quaternary ammonium salt.

Experimental Protocol: Synthesis of this compound

Materials:

  • N,N-dimethyldodecylamine

  • Benzyl chloride

  • Solvent (e.g., acetone, ethanol, or a polar aprotic solvent like N,N-dimethylformamide)

  • Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

  • In a reaction vessel, dissolve N,N-dimethyldodecylamine in the chosen solvent.

  • Slowly add a stoichiometric amount of benzyl chloride to the solution while stirring continuously.

  • Heat the reaction mixture to a temperature typically ranging from 60°C to 100°C, depending on the solvent used.

  • Maintain the reaction at this temperature for several hours to ensure complete quaternization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, may precipitate out of the solution upon cooling or can be isolated by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.

Antimicrobial Efficacy and Mechanism of Action

This compound, like other QACs, exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Its efficacy is attributed to its cationic nature, which facilitates interaction with the negatively charged components of microbial cell membranes.

Mechanism of Action

The antimicrobial action of this compound is a multi-step process:

  • Adsorption and Electrostatic Interaction: The positively charged quaternary ammonium headgroup of this compound is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

  • Hydrophobic Interaction and Membrane Disruption: The long C12 alkyl chain (the "lauryl" group) hydrophobically interacts with and penetrates the lipid bilayer of the cell membrane.

  • Increased Permeability and Leakage: This disruption of the membrane integrity leads to increased permeability, causing the leakage of essential intracellular components like ions, ATP, and nucleic acids.

  • Enzyme Inhibition and Protein Denaturation: At higher concentrations, this compound can also inhibit membrane-bound enzymes and cause the denaturation of cellular proteins, ultimately leading to cell death.

Quantitative Data on Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (C12 homolog) against various microorganisms, as compiled from available literature.

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria2 - 10[4]
Escherichia coliGram-negative bacteria16 - 64[4]
Pseudomonas aeruginosaGram-negative bacteria128 - 512[4]
Candida albicansYeast4 - 16[4]
Aspergillus nigerMold8 - 32[4]

Note: MIC values can vary depending on the specific strain and testing conditions.

A 2013 study by Okahara et al. demonstrated that 0.003% C12-BAK (this compound) exhibited antimicrobial activity against A. niger, S. aureus, and P. aeruginosa.[5][6][7] This study also highlighted that this compound had lower ocular toxicity compared to the C14 homolog and the standard benzalkonium chloride mixture.[5][6][7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • This compound stock solution of known concentration

  • Sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in medium without this compound) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway of this compound's Antimicrobial Action

antimicrobial_pathway cluster_cell Microbial Cell Cell_Membrane Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption 3. Penetration by hydrophobic tail Intracellular_Components Intracellular Components (Ions, ATP, Nucleic Acids) Lauralkonium This compound (Cationic Head, Hydrophobic Tail) Adsorption Adsorption & Electrostatic Interaction Lauralkonium->Adsorption 1. Attraction Adsorption->Cell_Membrane 2. Binding Leakage Leakage of Intracellular Components Disruption->Leakage Leakage->Intracellular_Components Cell_Death Cell Death Leakage->Cell_Death

Caption: Antimicrobial action of this compound on a microbial cell.

Experimental Workflow: Synthesis and Purification of this compound

synthesis_workflow Start Start Reactants Dissolve N,N-dimethyldodecylamine in solvent Start->Reactants Addition Slowly add Benzyl Chloride Reactants->Addition Reaction Heat and Stir (60-100°C for several hours) Addition->Reaction Cooling Cool to Room Temperature Reaction->Cooling Isolation Isolate Crude Product (Precipitation or Solvent Removal) Cooling->Isolation Purification Purify by Recrystallization Isolation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The historical development of this compound illustrates a fascinating progression from a component of a complex mixture to a well-defined chemical entity with unique and valuable properties. Its discovery as a non-precipitating preservative for acidic ophthalmic solutions was a significant advancement in pharmaceutical formulation. Understanding its synthesis, antimicrobial efficacy, and mechanism of action provides a solid foundation for its continued and future applications in the fields of medicine, research, and industry. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals working with this important quaternary ammonium compound.

References

Methodological & Application

Application Notes and Protocols for a Novel Anti-Biofilm Agent: Lauralkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation on medical devices is a significant contributor to healthcare-associated infections (HAIs), leading to increased patient morbidity and mortality, as well as substantial economic costs. The inherent resistance of biofilms to conventional antimicrobial therapies necessitates the development of novel strategies to prevent their formation. Lauralkonium chloride, a quaternary ammonium (B1175870) compound (QAC), has demonstrated broad-spectrum antimicrobial activity. This document provides detailed application notes and protocols for utilizing this compound as a promising agent to prevent biofilm formation on medical devices.

While specific quantitative data for this compound is still emerging, the information presented herein is substantially based on studies of the closely related and structurally similar compound, benzalkonium chloride. The provided protocols and data should be considered as a strong starting point for research and development, with the recommendation that specific parameters be optimized for this compound.

Mechanism of Action

Quaternary ammonium compounds, including this compound, are cationic surfactants. Their primary mechanism of antimicrobial action involves the disruption of microbial cell membranes. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins. This interaction leads to the disorganization of the membrane, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death. At sub-inhibitory concentrations, some studies suggest that certain QACs may influence biofilm formation, highlighting the importance of appropriate concentration selection.

cluster_0 This compound Action LC This compound (Cationic Surfactant) Interaction Electrostatic Interaction LC->Interaction CM Bacterial Cell Membrane (Negatively Charged) CM->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Figure 1: Proposed mechanism of action of this compound against bacterial cells.

Quantitative Data on Anti-Biofilm Efficacy

The following tables summarize the anti-biofilm efficacy of benzalkonium chloride, a proxy for this compound, against various microorganisms relevant to medical device-associated infections.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Benzalkonium Chloride

MicroorganismSubstrate/ConditionMIC (mg/L)MBEC (mg/L)Reference
Pseudomonas aeruginosaPolystyrene140>900 (for 15 min contact time)[1]
Staphylococcus aureusPolystyrene200Not specified[2]
Enterobacter sp.Polystyrene180Not specified[2]
Acinetobacter sp.Polystyrene170Not specified[2]

Table 2: Biofilm Inhibition by Benzalkonium Chloride at Sub-MIC Concentrations

MicroorganismConditionConcentration (relative to MIC)Biofilm Inhibition (%)Reference
Acinetobacter baumanniiPolystyrene1/4 MIC35[3]
Acinetobacter baumanniiPolystyrene1/2 MIC45[3]

Table 3: Log Reduction of Staphylococcus aureus Biofilm with Benzalkonium Chloride Treatment

Treatment DurationConcentration (mg/L)Log10 Reduction in CFUReference
10 min1000.67 ± 0.08[4]
10 min2000.86 ± 0.07[4]
60 min1003.88 ± 0.14[4]
60 min2004.69 ± 0.12[4]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol is adapted for determining the concentration of this compound that inhibits biofilm formation.

Materials:

  • This compound stock solution

  • 96-well flat-bottom sterile polystyrene microtiter plates

  • Bacterial suspension of the test organism (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa) adjusted to 0.5 McFarland standard

  • Appropriate growth medium (e.g., Tryptone Soy Broth (TSB) supplemented with 1% glucose for S. epidermidis)

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or 33% Glacial Acetic Acid

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in the growth medium in the wells of the microtiter plate.

  • Add the standardized bacterial suspension to each well. Include positive control wells (bacteria and medium without this compound) and negative control wells (medium only).

  • Incubate the plate under appropriate conditions for biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms by adding Crystal Violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the Crystal Violet solution and wash the wells with PBS until the washings are clear.

  • Solubilize the bound dye by adding ethanol (95%) or 33% glacial acetic acid to each well.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥80%) in biofilm formation compared to the positive control.

start Start prep_plate Prepare serial dilutions of This compound in 96-well plate start->prep_plate add_bacteria Add standardized bacterial suspension prep_plate->add_bacteria incubate Incubate for 24-48h at 37°C add_bacteria->incubate wash1 Wash wells with PBS to remove planktonic cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash wells with PBS stain->wash2 solubilize Solubilize dye with ethanol or acetic acid wash2->solubilize read Measure absorbance at 570 nm solubilize->read determine_mbic Determine MBIC read->determine_mbic end End determine_mbic->end

Figure 2: Workflow for MBIC determination.

Protocol 2: Coating of Silicone Catheters with a this compound-Containing Polymer

This protocol provides a general method for creating an antimicrobial coating on a silicone medical device. Optimization of polymer and this compound concentrations is recommended.

Materials:

  • Silicone catheter segments

  • This compound

  • A suitable polymer matrix (e.g., a silicone-based elastomer or a hydrogel)

  • Appropriate solvent for the polymer and this compound

  • Dipping or spray-coating apparatus

  • Curing oven

Procedure:

  • Surface Preparation: Clean the silicone catheter segments thoroughly by sonication in a suitable solvent (e.g., isopropanol) to remove any surface contaminants. Air dry the segments in a sterile environment.

  • Coating Formulation: Prepare the coating solution by dissolving the chosen polymer and the desired concentration of this compound in the appropriate solvent. Ensure complete dissolution and homogeneity.

  • Coating Application:

    • Dip Coating: Immerse the prepared catheter segments into the coating solution for a defined period. Withdraw the segments at a constant speed to ensure a uniform coating thickness.

    • Spray Coating: Use a spray nozzle to apply a thin, even layer of the coating solution onto the surface of the catheter segments.

  • Curing: Transfer the coated segments to a curing oven and cure at a temperature and duration suitable for the specific polymer used. This step is crucial for the adhesion and stability of the coating.

  • Post-Coating Treatment: After curing, wash the coated segments with sterile deionized water to remove any unbound this compound.

  • Sterilization: Sterilize the coated catheter segments using a suitable method that does not degrade the coating (e.g., ethylene (B1197577) oxide or gamma irradiation).

Signaling Pathways in Biofilm Formation

Understanding the signaling pathways that regulate biofilm formation is crucial for developing targeted anti-biofilm strategies. While direct evidence of this compound's effect on these pathways is limited, its disruptive action on the cell membrane can indirectly affect cellular signaling. Two key pathways in prominent pathogens are:

  • Pseudomonas aeruginosa and c-di-GMP Signaling: The intracellular second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a key regulator of biofilm formation in P. aeruginosa. High levels of c-di-GMP promote the production of biofilm matrix components and repress motility, leading to a sessile, biofilm lifestyle.

cluster_1 c-di-GMP Signaling in P. aeruginosa High_cdiGMP High c-di-GMP Biofilm Biofilm Formation (Increased Adhesion, Matrix Production) High_cdiGMP->Biofilm Promotes Motility Motility (Swimming, Swarming) High_cdiGMP->Motility Inhibits Low_cdiGMP Low c-di-GMP Low_cdiGMP->Biofilm Inhibits Low_cdiGMP->Motility Promotes

Figure 3: Role of c-di-GMP in P. aeruginosa lifestyle.

  • Staphylococcus aureus and Agr Quorum Sensing: The accessory gene regulator (agr) system is a quorum-sensing system in S. aureus that controls the expression of virulence factors and is implicated in biofilm regulation. Activation of the agr system at high cell densities generally leads to the expression of toxins and proteases that can be involved in biofilm dispersal, while its downregulation is often associated with biofilm formation.

cluster_2 Agr Quorum Sensing in S. aureus Low_Density Low Cell Density Agr_Inactive agr System Inactive Low_Density->Agr_Inactive High_Density High Cell Density Agr_Active agr System Active High_Density->Agr_Active Adhesion Expression of Adhesion Factors Agr_Inactive->Adhesion Toxins Expression of Toxins & Proteases Agr_Active->Toxins Biofilm_Formation Biofilm Formation Adhesion->Biofilm_Formation Biofilm_Dispersal Biofilm Dispersal Toxins->Biofilm_Dispersal

Figure 4: Simplified overview of the S. aureus agr system and its relation to biofilm.

Conclusion

This compound presents a compelling avenue for the development of anti-biofilm coatings for medical devices. The data from its close analog, benzalkonium chloride, demonstrates significant potential for inhibiting and eradicating biofilms of clinically relevant pathogens. The protocols provided herein offer a framework for researchers to further investigate and optimize the application of this compound. Future research should focus on generating specific quantitative data for this compound, elucidating its precise interactions with bacterial signaling pathways, and evaluating the long-term stability and biocompatibility of this compound-based coatings in clinically relevant models.

References

Application Notes and Protocols: Lauralkonium Chloride as a Preservative in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauralkonium chloride, a quaternary ammonium (B1175870) compound, serves as an effective antimicrobial preservative in various pharmaceutical formulations. Its broad-spectrum activity against bacteria and fungi makes it a viable option for protecting multi-dose products from microbial contamination. These application notes provide a comprehensive overview of its use, including its antimicrobial efficacy, mechanism of action, and protocols for evaluation in pharmaceutical preparations.

Antimicrobial Efficacy

Table 1: Representative Antimicrobial Efficacy of a Quaternary Ammonium Compound (Benzalkonium Chloride) Against Common Contaminants

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 65382 - 164 - 32
Escherichia coliATCC 873916 - 6432 - 128
Pseudomonas aeruginosaATCC 902764 - 256128 - 512
Candida albicansATCC 102314 - 328 - 64
Aspergillus brasiliensisATCC 164048 - 6416 - 128

Note: The data presented are representative values for Benzalkonium chloride and should be used as a general guideline. Actual MIC and MBC values for this compound may vary and must be determined experimentally for the specific formulation.

Mechanism of Action

The primary antimicrobial mechanism of this compound, like other quaternary ammonium compounds, involves the disruption of microbial cell membranes. This multi-step process leads to the loss of cellular integrity and ultimately, cell death.

G cluster_0 Mechanism of Action of this compound A This compound Cation (+) B Negatively Charged Microbial Cell Surface (-) A->B Opposite charges attract C Electrostatic Attraction D Binding to Cell Surface C->D Adsorption E Insertion of Hydrophobic Tail into Lipid Bilayer D->E Hydrophobic interaction F Disruption of Membrane Integrity E->F Loss of structural integrity G Leakage of Intracellular Components (Ions, Metabolites, Nucleic Acids) F->G Increased permeability H Inhibition of Cellular Processes G->H I Cell Death H->I

Antimicrobial Mechanism of this compound

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the MIC and MBC of this compound against relevant microorganisms.

Materials:

  • This compound stock solution (sterile)

  • Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis)

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

  • Appropriate sterile agar (B569324) plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

Procedure:

  • Preparation of Inoculum:

    • Grow microbial cultures in their respective broths to the early stationary phase.

    • Adjust the turbidity of the cultures with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (broth + inoculum, no this compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plates at the optimal temperature for each microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, subculture a 10 µL aliquot onto appropriate sterile agar plates.

    • Incubate the agar plates under the same conditions as the MIC assay.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

G cluster_0 Workflow for MIC and MBC Determination A Prepare Microbial Inoculum C Inoculate wells with microbial suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from clear wells onto agar plates E->F G Incubate agar plates F->G H Determine MBC (Lowest concentration with no colony growth) G->H

MIC and MBC Determination Workflow
Protocol 2: Preservative Efficacy Test (PET)

This protocol is based on the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Testing. It is designed to evaluate the effectiveness of the preservative system in the final pharmaceutical formulation.

Materials:

  • Final pharmaceutical formulation containing this compound.

  • Test microorganisms as specified in USP <51> (S. aureus ATCC 6538, E. coli ATCC 8739, P. aeruginosa ATCC 9027, C. albicans ATCC 10231, A. brasiliensis ATCC 16404).

  • Sterile saline or PBS.

  • Appropriate sterile culture media and agar plates.

  • Sterile containers for the test product.

  • Incubator.

Procedure:

  • Preparation of Inoculum:

    • Prepare standardized inocula of the test microorganisms as described in the MIC/MBC protocol.

  • Inoculation of Product:

    • Divide the pharmaceutical product into five separate sterile containers, one for each test microorganism.

    • Inoculate each container with a standardized microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

    • Thoroughly mix the inoculated product.

  • Incubation and Sampling:

    • Incubate the inoculated containers at a specified temperature, typically 20-25°C, protected from light.

    • Withdraw samples from each container at specified time intervals (e.g., 0, 7, 14, and 28 days).

  • Enumeration of Viable Microorganisms:

    • At each time point, determine the number of viable microorganisms in each sample using a suitable plate count method.

    • It may be necessary to use a validated neutralizer in the dilution or plating medium to inactivate the this compound and allow for the recovery of viable organisms.

  • Interpretation of Results:

    • Calculate the log reduction in viable microbial count from the initial inoculum at each time point.

    • Compare the log reduction values to the acceptance criteria specified in the relevant pharmacopeia (e.g., USP, Ph. Eur.). The criteria vary depending on the product category (e.g., parenteral, ophthalmic, oral, topical).

Table 2: Example of USP <51> Acceptance Criteria for Ophthalmic Preparations

Time IntervalBacteria (Log Reduction)Yeasts and Molds (Log Reduction)
7 days≥ 1.0No increase from the initial count
14 days≥ 3.0No increase from the initial count
28 daysNo increase from 14 daysNo increase from the initial count

Drug-Excipient Compatibility

It is essential to assess the compatibility of this compound with the active pharmaceutical ingredient (API) and other excipients in the formulation. Incompatibilities can affect the stability, efficacy, and safety of the final product.

Considerations:

  • Ionic Interactions: this compound is a cationic surfactant and may interact with anionic APIs or excipients, potentially leading to precipitation or loss of preservative efficacy.

  • pH: The antimicrobial activity of quaternary ammonium compounds can be pH-dependent. The pH of the formulation should be optimized for both preservative efficacy and product stability.

  • Micelle Formation: In surfactant-based formulations, this compound may partition into micelles, which could affect its availability and antimicrobial activity.

Experimental Approach for Compatibility Studies:

  • Forced Degradation Studies: Expose the API in solution with this compound and other excipients to stress conditions (e.g., elevated temperature, light, extreme pH) to accelerate potential degradation pathways.

  • Analytical Techniques: Utilize techniques such as High-Performance Liquid Chromatography (HPLC) to monitor for the appearance of degradation products and any changes in the concentration of the API and this compound over time.

  • Physical Characterization: Observe for any physical changes such as precipitation, color change, or phase separation.

G cluster_0 Drug-Excipient Compatibility Workflow A Identify API and Excipients B Prepare Binary/Ternary Mixtures (API + this compound ± other excipients) A->B C Expose to Stress Conditions (Heat, Light, Humidity) B->C D Analyze Samples at Time Intervals C->D E Physical Observation (Color, Precipitation) D->E F Chemical Analysis (HPLC for Degradants, Assay) D->F G Assess Compatibility E->G F->G

Drug-Excipient Compatibility Assessment

Safety Considerations

This compound is generally considered safe for use as a preservative in pharmaceutical formulations at appropriate concentrations. However, like other quaternary ammonium compounds, it can cause irritation, particularly in sensitive applications such as ophthalmic solutions, with prolonged use. The concentration of this compound should be optimized to the lowest effective level to ensure both antimicrobial protection and patient safety. Toxicological data should be carefully reviewed during product development.

Conclusion

This compound is a valuable preservative for a wide range of pharmaceutical formulations. Its effective antimicrobial activity helps to ensure the safety and stability of multi-dose products. Proper evaluation of its efficacy, compatibility with other formulation components, and use at the lowest effective concentration are critical for the successful development of safe and effective pharmaceutical products. The protocols and information provided in these application notes serve as a guide for researchers and formulation scientists in the evaluation and application of this compound as a preservative.

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Lauralkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauralkonium (B1674554) chloride is a quaternary ammonium (B1175870) compound (QAC) with broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. As a cationic surfactant, it disrupts the cell membranes of microorganisms, leading to leakage of intracellular components and cell death. Due to its efficacy and safety profile, lauralkonium chloride is widely used as an active ingredient in disinfectants, antiseptics, and preservatives in pharmaceutical and cosmetic products.

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial potency of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions. This data is crucial for the development of new antimicrobial products, for monitoring microbial resistance, and for quality control purposes.

These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: Expected MIC Ranges

The following tables summarize expected MIC ranges of this compound and the closely related benzalkonium chloride against common microorganisms. These values are intended for guidance and may vary depending on the specific strain, testing methodology, and laboratory conditions.[1][2][3][4][5]

Table 1: Expected MIC Ranges of this compound against Bacteria

MicroorganismATCC StrainExpected MIC Range (µg/mL)
Staphylococcus aureus65381 - 8
Escherichia coli105364 - 32
Pseudomonas aeruginosa1544216 - 128
Enterococcus hirae105410.5 - 4

Table 2: Expected MIC Ranges of this compound against Fungi

MicroorganismATCC StrainExpected MIC Range (µg/mL)
Candida albicans102318 - 64
Aspergillus brasiliensis1640416 - 128

Experimental Protocols

Two primary methods are recommended for determining the MIC of this compound: broth microdilution and agar dilution.[6][7][8] The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources.

Protocol 1: Broth Microdilution Method

This method is widely used due to its efficiency in testing multiple samples and its amenability to automation.[6][8]

Materials:

  • This compound

  • Sterile deionized water or an appropriate solvent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Sterile 96-well U-bottom microtiter plates

  • Microorganism suspension equivalent to a 0.5 McFarland standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound and dissolve it in sterile deionized water to prepare a stock solution of 1000 µg/mL. Ensure complete dissolution. The stock solution should be freshly prepared.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (1000 µg/mL) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range from 500 µg/mL down to 0.98 µg/mL.

    • The eleventh well in each row serves as the growth control (no this compound), and the twelfth well serves as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6] For fungi, the inoculum preparation should follow CLSI M38-A2 guidelines.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plates:

    • Using a multichannel pipette, add 100 µL of the diluted inoculum to each well from 1 to 11. The final volume in these wells will be 200 µL. Do not inoculate the sterility control wells (column 12).

  • Incubation:

    • Cover the plates and incubate at 35 ± 2°C. For bacteria, incubate for 16-20 hours.[8] For fungi, incubate for 24-72 hours, depending on the species.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth is typically observed as turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity. The sterility control well should remain clear.

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method and is particularly useful for testing a large number of isolates simultaneously.[7][8]

Materials:

  • This compound

  • Sterile deionized water or an appropriate solvent

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) or other suitable agar for fungi

  • Sterile petri dishes (90 mm or 150 mm)

  • Microorganism suspension equivalent to a 0.5 McFarland standard

  • Sterile saline (0.85% NaCl)

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of this compound dilutions in sterile deionized water at 10 times the final desired concentrations.

    • Melt the appropriate agar medium and cool it to 45-50°C in a water bath.

    • For each concentration, add 1 part of the this compound dilution to 9 parts of molten agar (e.g., 2 mL of dilution to 18 mL of agar for a 20 mL plate). Mix gently but thoroughly to avoid air bubbles and pour into sterile petri dishes.

    • Prepare a control plate containing agar without this compound.

    • Allow the plates to solidify at room temperature.

  • Inoculum Preparation:

    • Prepare and standardize the microbial suspension to a 0.5 McFarland standard as described previously.

    • Further dilute the suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation of Agar Plates:

    • Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate, including the control plate, with the prepared inoculum.

    • Allow the spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and 24-72 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism at the inoculation spot. The growth control plate should show confluent growth.

Quality Control

To ensure the accuracy and reproducibility of the MIC determination, it is essential to include quality control (QC) strains with known MIC values in each run.[9] Recommended QC strains from the American Type Culture Collection (ATCC) are listed in the data tables. The obtained MIC values for the QC strains should fall within the established acceptable ranges.

Mandatory Visualization

MIC_Workflow Workflow for MIC Determination of this compound cluster_prep Preparation stock_sol Prepare this compound Stock Solution (1000 µg/mL) serial_dilution_broth Perform 2-fold Serial Dilutions in 96-well Plate stock_sol->serial_dilution_broth prepare_plates Prepare Agar Plates with Varying Concentrations stock_sol->prepare_plates inoculum_prep Prepare and Standardize Microbial Inoculum (0.5 McFarland) inoculate_broth Inoculate Wells with Standardized Inoculum inoculum_prep->inoculate_broth inoculate_agar Spot Inoculate Plates inoculum_prep->inoculate_agar serial_dilution_broth->inoculate_broth incubate_broth Incubate Plate (35°C, 16-72h) inoculate_broth->incubate_broth read_mic_broth Read MIC (Lowest concentration with no visible growth) incubate_broth->read_mic_broth prepare_plates->inoculate_agar incubate_agar Incubate Plates (35°C, 16-72h) inoculate_agar->incubate_agar read_mic_agar Read MIC (Lowest concentration with no growth) incubate_agar->read_mic_agar

Caption: Workflow for MIC determination of this compound.

References

Application Notes and Protocols: Lauralkonium Chloride in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lauralkonium chloride's role in pharmaceutical formulations. This document details its applications as an antimicrobial preservative and a permeation enhancer, alongside its toxicological profile. Detailed experimental protocols are provided to assess its efficacy and safety in drug delivery systems.

Introduction to this compound

This compound is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant. It is characterized by a hydrophilic quaternary ammonium head and a lipophilic C12 alkyl chain (lauryl). This amphipathic nature allows it to interact with cell membranes, underpinning its utility in drug delivery systems. Primarily, it is employed as a broad-spectrum antimicrobial preservative in various pharmaceutical products, especially in ophthalmic and nasal preparations.[1][2] Additionally, its ability to disrupt cell membrane integrity gives it potential as a permeation enhancer to improve drug absorption across biological barriers.[3][4]

Applications in Drug Delivery Systems

Antimicrobial Preservative

This compound is effective against a wide range of bacteria, fungi, and viruses, preventing microbial contamination in multi-dose pharmaceutical formulations.[2][5] Its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death.

Key Characteristics:

  • Broad Spectrum: Active against gram-positive and gram-negative bacteria, as well as some fungi and viruses.

  • Concentration: Typically used in concentrations ranging from 0.001% to 0.02%.

  • Formulations: Commonly found in eye drops, nasal sprays, and other topical preparations.[1]

Permeation Enhancer

The surfactant properties of this compound allow it to reversibly disrupt the integrity of epithelial barriers, such as the corneal epithelium or the stratum corneum of the skin.[6] This action can facilitate the paracellular (between cells) and/or transcellular (through cells) transport of co-administered drug molecules.

Mechanism of Action:

  • Membrane Disruption: The lipophilic alkyl chain inserts into the lipid bilayer of cell membranes, causing disorder and increasing membrane fluidity.[7]

  • Tight Junction Modulation: As a cationic agent, it can interact with negatively charged components of tight junctions, leading to the transient opening of the paracellular pathway. This may involve the redistribution of tight junction proteins like occludin and ZO-1.

  • Increased Drug Partitioning: It can alter the thermodynamic properties of the membrane, potentially increasing the partitioning of a drug from the vehicle into the tissue.

The dual role of this compound presents a critical formulation challenge: to find a concentration that is effective for preservation and potentially for permeation enhancement, without causing significant toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for Benzalkonium Chloride, a close structural and functional analog of this compound. This data serves as a valuable reference point for formulation development.

Table 1: Antimicrobial Efficacy of Benzalkonium Chloride (Analog to this compound)

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Reference
Listeria monocytogenes (Range across strains) 0.25 - 20.0 ppm 0.50 - 20.0 ppm [8]

| Escherichia coli | ~12 µg/mL (~12 ppm) | Not Specified |[9] |

Table 2: Cytotoxicity Profile of Benzalkonium Chloride (Analog to this compound) on Human Lung Epithelial Cells (A549)

Parameter Effect Concentration Reference
Cell Morphology Reduced length and density of microvilli Not Specified [7]
Cell Cycle G0/G1 Arrest Dose-dependent [7]

| Key Protein Levels | Reduction in Cdc6 | Dose-dependent |[7] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which this compound becomes cytotoxic to a relevant cell line (e.g., human corneal epithelial cells, HCE-T).

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound.

Materials:

  • HCE-T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCE-T cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound solution. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24 or 48 hours to simulate acute or prolonged exposure.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control. Plot cell viability against the logarithm of this compound concentration to determine the IC50 value.

Protocol 2: Assessment of Permeation Enhancement using Franz Diffusion Cells

This protocol evaluates the effect of this compound on the permeation of a model drug across a biological membrane (e.g., excised cornea or skin).

Objective: To determine the flux and enhancement ratio of a model drug in the presence of this compound.

Materials:

  • Franz diffusion cells

  • Excised biological membrane (e.g., porcine cornea)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Model drug solution (e.g., fluorescein (B123965) sodium) with and without this compound

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Membrane Preparation: Mount the excised membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the epithelial side faces the donor chamber.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (37°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the membrane.

  • Equilibration: Allow the system to equilibrate for 30 minutes.

  • Application of Formulation: Apply the model drug solution (with or without this compound) to the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.[8]

  • Quantification: Analyze the concentration of the model drug in the collected samples using a validated analytical method.[8]

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of the curve represents the steady-state flux (Jss). Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with enhancer) / Jss (without enhancer)

Protocol 3: Evaluation of Antimicrobial Efficacy using Zone of Inhibition Test

This protocol assesses the antimicrobial activity of this compound against a specific microorganism.

Objective: To measure the diameter of the zone of inhibition produced by this compound.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton agar (B569324) plates

  • Sterile paper discs

  • This compound solutions of varying concentrations

  • Sterile swabs, forceps

  • Incubator

Procedure:

  • Inoculation: Prepare a standardized suspension of the test microorganism and use a sterile swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Impregnate sterile paper discs with known concentrations of this compound solution. Aseptically place the discs onto the surface of the inoculated agar plate using sterile forceps.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited.

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity at that concentration.

Visualizations: Pathways and Workflows

G cluster_0 This compound (LKC) Interaction with Epithelial Barrier LKC This compound (Cationic Surfactant) Membrane Cell Membrane (Lipid Bilayer) LKC->Membrane Inserts into Bilayer TJ Tight Junctions (Occludin, ZO-1) LKC->TJ Interacts with Proteins Fluidity Increased Membrane Permeability Membrane->Fluidity Increases Fluidity & Disrupts Integrity TJ_Opening Increased Paracellular Permeability TJ->TJ_Opening Transient Opening Drug_Uptake Enhanced Drug Delivery Fluidity->Drug_Uptake Enhances Transcellular Drug Uptake TJ_Opening->Drug_Uptake Enhances Paracellular Drug Uptake

Caption: Mechanism of this compound as a permeation enhancer.

G cluster_workflow Experimental Workflow: Franz Diffusion Cell Permeation Study A 1. Prepare & Mount Membrane B 2. Fill Receptor with Buffer & Equilibrate A->B C 3. Apply Formulation to Donor Chamber B->C D 4. Sample from Receptor at Timed Intervals C->D E 5. Analyze Samples (e.g., HPLC) D->E F 6. Calculate Flux & Enhancement Ratio E->F

Caption: Workflow for an in vitro permeation study.

G cluster_logic Concentration-Dependent Effects of this compound Concentration Increasing LKC Concentration Low_Conc Low Concentration (e.g., <0.01%) Mid_Conc Moderate Concentration (e.g., 0.01% - 0.05%) High_Conc High Concentration (e.g., >0.05%) Efficacy Antimicrobial Efficacy Low_Conc->Efficacy Effective Mid_Conc->Efficacy Effective Enhancement Permeation Enhancement Mid_Conc->Enhancement Optimal High_Conc->Enhancement May Decrease (Damage) Toxicity Cytotoxicity High_Conc->Toxicity Significant

Caption: Relationship between concentration and biological effect.

References

Lauralkonium chloride as a cationic surfactant in nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Lauralkonium (B1674554) chloride, a quaternary ammonium (B1175870) cationic surfactant, presents a compelling option for the synthesis and stabilization of various nanoparticles. While specific literature on lauralkonium chloride in nanoparticle synthesis is emerging, its properties are analogous to other well-documented benzalkonium chlorides, which have been successfully employed in the fabrication of both metallic and polymeric nanoparticles. Its role as a cationic surfactant is pivotal in controlling particle size, morphology, and surface charge, which are critical parameters for applications in drug delivery, antimicrobial coatings, and diagnostics.

The primary function of this compound in nanoparticle synthesis is to act as a stabilizing or capping agent. During the nucleation and growth of nanoparticles, the surfactant molecules adsorb onto the particle surface. The hydrophobic alkyl chains interact with the nanoparticle core, while the positively charged hydrophilic heads extend into the surrounding medium. This creates a net positive surface charge on the nanoparticles, leading to electrostatic repulsion between individual particles and preventing their aggregation, thus ensuring the colloidal stability of the nanosuspension.

The imparted positive surface charge is particularly advantageous for biomedical applications. For instance, nanoparticles with a positive zeta potential can exhibit enhanced interaction with negatively charged biological membranes, such as those of bacterial and mammalian cells. This can facilitate cellular uptake, which is a crucial step for intracellular drug delivery. Furthermore, the inherent antimicrobial properties of quaternary ammonium compounds like this compound can provide a synergistic effect when combined with the antimicrobial activity of metallic nanoparticles like silver.

In the context of polymeric nanoparticles, such as those formulated from poly(lactic-co-glycolic acid) (PLGA), this compound can function as an emulsifying agent during the synthesis process. It helps to stabilize the emulsion droplets that serve as templates for the nanoparticles, influencing their final size and distribution. The resulting positively charged nanoparticles may also exhibit improved mucoadhesive properties, which is beneficial for drug delivery across mucosal surfaces.

Researchers and drug development professionals should consider this compound as a versatile surfactant for tailoring the physicochemical properties of nanoparticles to meet the specific demands of their intended application. Optimization of the surfactant concentration is critical, as insufficient amounts can lead to particle aggregation, while excessive concentrations might induce cytotoxicity or interfere with downstream applications.

Illustrative Quantitative Data

The following tables summarize representative quantitative data for nanoparticles synthesized using cationic surfactants from the benzalkonium family. This data is provided to illustrate the expected physicochemical characteristics of nanoparticles synthesized with this compound, based on the performance of structurally similar surfactants.

Table 1: Physicochemical Properties of Cationic Surfactant-Stabilized Silver Nanoparticles

Surfactant Concentration (g/mL)Average Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Observations
1 x 10⁻⁵---Nanoparticle coagulation observed.[1]
8 x 10⁻⁵---Significant agglomeration of nanoparticles.[1]
10 x 10⁻⁵~26> +30-Stable dispersion of nanoparticles.[1]
(10-14) x 10⁻⁵Small--Well-dispersed nanoparticles.[1]
16 x 10⁻⁵Large--Agglomerated, large particles.[1]

Table 2: Representative Drug Loading and Encapsulation Efficiency in Polymeric Nanoparticles

PolymerDrugSurfactant ClassDrug Loading (%)Encapsulation Efficiency (%)
PLGAModel Hydrophobic DrugCationic5 - 1560 - 90
ChitosanModel Hydrophilic DrugCationic1 - 1040 - 80

Note: The data in this table is generalized from typical ranges reported for polymeric nanoparticles and is intended for illustrative purposes.

Experimental Protocols

The following are generalized protocols for the synthesis of metallic and polymeric nanoparticles using a cationic surfactant like this compound. Researchers should note that these are starting points, and optimization of parameters such as precursor concentration, surfactant concentration, temperature, and stirring speed is essential for achieving desired nanoparticle characteristics.

Protocol 1: Synthesis of Silver Nanoparticles using this compound as a Stabilizing Agent

This protocol describes the chemical reduction of a silver salt in the presence of this compound to form stable silver nanoparticles.

Materials:

Procedure:

  • Preparation of Silver Nitrate Solution: Dissolve a precise amount of AgNO₃ in distilled water to achieve the desired final concentration (e.g., 0.1 mM).

  • Addition of this compound: To the AgNO₃ solution, add an aqueous solution of this compound dropwise under vigorous stirring. The concentration of this compound should be optimized (a starting point could be a molar ratio of 1:1 with AgNO₃). Continue stirring for 30 minutes to ensure proper mixing.

  • Reduction: Prepare a fresh, ice-cold solution of NaBH₄ in distilled water (e.g., 2 mM). Add the NaBH₄ solution dropwise to the AgNO₃/lauralkonium chloride mixture while maintaining vigorous stirring. A color change (e.g., to yellow or brown) indicates the formation of silver nanoparticles.

  • Maturation: Continue stirring the solution for at least 1 hour after the complete addition of the reducing agent to allow for the stabilization of the nanoparticles.

  • Purification (Optional): The nanoparticle suspension can be purified by centrifugation and resuspension in distilled water to remove unreacted reagents.

  • Characterization: Characterize the synthesized silver nanoparticles for their size, size distribution, zeta potential, and morphology using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Protocol 2: Formulation of Polymeric (PLGA) Nanoparticles using this compound by Emulsion-Solvent Evaporation

This protocol outlines the preparation of PLGA nanoparticles using an oil-in-water (o/w) emulsion solvent evaporation method, with this compound as the surfactant.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)

  • Distilled or deionized water

  • (Optional) Drug to be encapsulated

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (and the drug, if applicable) in the organic solvent (e.g., DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing this compound at the desired concentration (e.g., 0.5 - 2% w/v).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. The energy and duration of this step are critical in determining the final nanoparticle size. This will form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours (e.g., 4-12 hours) to allow the organic solvent to evaporate completely. This leads to the precipitation of PLGA and the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Wash the nanoparticle pellet multiple times with distilled water to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): The purified nanoparticles can be lyophilized for long-term storage. A cryoprotectant (e.g., sucrose (B13894) or trehalose) is often added before freezing.

  • Characterization: Characterize the PLGA nanoparticles for their size, PDI, zeta potential, morphology (using SEM or TEM), drug loading, and encapsulation efficiency.

Visualizations

The following diagrams illustrate the generalized workflow for nanoparticle synthesis and the proposed mechanism of stabilization by a cationic surfactant.

G cluster_0 Preparation of Reagents cluster_1 Nanoparticle Synthesis cluster_2 Downstream Processing prep_precursor Prepare Precursor Solution (e.g., AgNO3 or PLGA in solvent) mixing Mixing of Precursor and This compound prep_precursor->mixing prep_surfactant Prepare this compound Solution prep_surfactant->mixing prep_reducer Prepare Reducing Agent (for metallic NPs, e.g., NaBH4) synthesis_step Addition of Reducing Agent or Emulsification prep_reducer->synthesis_step mixing->synthesis_step maturation Maturation/ Solvent Evaporation synthesis_step->maturation purification Purification (Centrifugation/Washing) maturation->purification characterization Characterization (DLS, TEM, Zeta Potential) purification->characterization storage Storage/Lyophilization purification->storage

Caption: Generalized workflow for nanoparticle synthesis using this compound.

G Stabilization of Nanoparticles by this compound cluster_nanoparticle cluster_surfactant np_core Nanoparticle Core surfactant1 This compound np_core->surfactant1 Hydrophobic Interaction surfactant2 This compound np_core->surfactant2 surfactant3 This compound np_core->surfactant3 surfactant4 This compound np_core->surfactant4 surfactant5 This compound np_core->surfactant5 surfactant6 This compound np_core->surfactant6 surfactant7 This compound np_core->surfactant7 surfactant8 This compound np_core->surfactant8 positive_charge + positive_charge2 + positive_charge3 + positive_charge4 + positive_charge5 + positive_charge6 + positive_charge7 + positive_charge8 + label_hydrophilic Positively Charged Hydrophilic Head

References

Application Notes and Protocols for Topical Antimicrobial Studies of Lauralkonium Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of Lauralkonium (B1674554) chloride for topical antimicrobial applications. Detailed protocols for key in vitro and ex vivo studies are outlined to assist in the assessment of antimicrobial efficacy and formulation performance.

Introduction to Lauralkonium Chloride

This compound is a quaternary ammonium (B1175870) compound (QAC) that functions as a cationic surfactant.[1][2] It is utilized in a variety of cosmetic and pharmaceutical products for its antimicrobial and preservative properties.[1] As a member of the QAC family, its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.

Formulation Considerations for Topical Delivery

The development of a topical formulation for this compound requires careful consideration of various excipients to ensure stability, efficacy, and patient compliance. While specific formulations are proprietary, a general approach to developing a cream or lotion formulation is provided below.

Example Formulation Components:

ComponentFunctionExample Concentration (% w/w)
Active Ingredient
This compoundAntimicrobial Agent0.005 - 0.1
Oil Phase
Cetyl AlcoholEmollient, Thickener2.0 - 5.0
Stearyl AlcoholEmollient, Thickener2.0 - 5.0
Mineral OilEmollient, Occlusive5.0 - 15.0
Aqueous Phase
Purified WaterSolventq.s. to 100
GlycerinHumectant2.0 - 5.0
Emulsifier
Polysorbate 80Emulsifying Agent1.0 - 3.0
Sorbitan MonostearateEmulsifying Agent1.0 - 3.0
Preservative System
PhenoxyethanolPreservative0.5 - 1.0
pH Adjuster
Citric Acid/Sodium Citrate (B86180)Buffering AgentAs needed to adjust pH

Note: The optimal concentration of this compound and other excipients should be determined through formulation development and stability studies. A patent for an ophthalmic solution containing sodium flurbiprofen (B1673479) mentions a formulation with up to about 0.005% this compound by weight per volume.[1] This formulation also included citric acid monohydrate, sodium citrate dihydrate, polyvinyl alcohol, edetate disodium (B8443419) dihydrate, sodium chloride, and potassium chloride.[1]

Antimicrobial Efficacy Data

The antimicrobial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2592365
Bacillus subtilisATCC 6633135
Escherichia coliATCC 25922160
Candida albicansATCC 20032200

Data presented is a compilation from available literature. Researchers should determine MICs under their specific experimental conditions.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol determines the lowest concentration of a this compound formulation that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound formulation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Microorganism suspension (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Sterile saline

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the this compound formulation in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism in broth without the test article) and a negative control (broth only).

  • Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria or at 30 ± 2°C for 20-24 hours for yeast.

  • The MIC is the lowest concentration of the test article at which there is no visible growth.

2. Antimicrobial Preservative Efficacy Test (Challenge Test) - based on USP <51>

This protocol evaluates the effectiveness of the preservative system in the this compound formulation against a panel of standard microorganisms.

Materials:

  • This compound formulation in its final container

  • Standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404)

  • Sterile saline with 0.05% polysorbate 80 (for harvesting A. brasiliensis)

  • Plate Count Agar (B569324) (PCA) or Tryptic Soy Agar (TSA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Incubator

Procedure:

  • Prepare standardized inocula of each microorganism to a concentration of approximately 1 x 10^8 CFU/mL.

  • Inoculate separate containers of the this compound formulation with each microorganism to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL.

  • Store the inoculated containers at a specified temperature (e.g., 20-25°C).

  • At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container.

  • Perform serial dilutions of the sample in a suitable neutralizer broth.

  • Plate the dilutions onto the appropriate agar medium.

  • Incubate the plates and count the number of colony-forming units (CFU).

  • Calculate the log reduction in viable microorganisms from the initial count at each time point.

Ex Vivo Antimicrobial Efficacy Testing

1. Ex Vivo Porcine Skin Infection Model

This model provides a more clinically relevant assessment of the topical antimicrobial formulation's efficacy on a biological substrate.

Materials:

  • This compound formulation

  • Freshly excised porcine skin

  • Standardized culture of a relevant pathogen (e.g., Staphylococcus aureus)

  • Phosphate-buffered saline (PBS)

  • Biopsy punch (e.g., 8 mm)

  • Sterile culture plates

  • Incubator

Procedure:

  • Obtain fresh porcine skin and remove subcutaneous fat.

  • Wash the skin with PBS and cut it into appropriate sizes to fit in a culture plate.

  • Create superficial wounds on the skin surface using a sterile biopsy punch or a dermatome.

  • Inoculate the wounded area with a standardized suspension of the test pathogen and incubate to allow for bacterial attachment and biofilm formation (e.g., 24 hours).

  • Apply a standardized amount of the this compound formulation to the infected wound.

  • Incubate for a defined treatment period (e.g., 24 hours).

  • After treatment, excise the wound area using a biopsy punch.

  • Homogenize the tissue sample in a neutralizer broth.

  • Perform serial dilutions and plate onto appropriate agar to determine the number of viable bacteria.

  • Compare the bacterial load in the treated group to an untreated control group to determine the log reduction.

Visualizations

Mechanism of Action and Experimental Workflow

G General Antimicrobial Mechanism of Quaternary Ammonium Compounds cluster_qac This compound (QAC) cluster_cell Microbial Cell qac Positively Charged Head Group cell_membrane Negatively Charged Cell Membrane qac->cell_membrane Electrostatic Interaction alkyl_chain Lipophilic Alkyl Chain alkyl_chain->cell_membrane Insertion into Lipid Bilayer cytoplasm Intracellular Components cell_membrane->cytoplasm Disruption & Increased Permeability outside Cell Death cytoplasm->outside Leakage of Cellular Contents

Caption: General mechanism of this compound action on microbial cells.

G Experimental Workflow for Topical Antimicrobial Efficacy Testing start Start: this compound Formulation Development in_vitro In Vitro Testing start->in_vitro mic MIC Determination (Broth Microdilution) in_vitro->mic challenge Preservative Efficacy Test (Challenge Test) in_vitro->challenge ex_vivo Ex Vivo Testing mic->ex_vivo challenge->ex_vivo skin_model Porcine Skin Infection Model ex_vivo->skin_model data_analysis Data Analysis (Log Reduction, etc.) skin_model->data_analysis end Conclusion on Antimicrobial Efficacy data_analysis->end

Caption: Workflow for evaluating topical antimicrobial efficacy.

References

In Vivo Efficacy of Lauralkonium Chloride: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo efficacy studies for Lauralkonium chloride in animal models for antibacterial, antiviral, or anticancer applications. The following application notes and protocols are constructed based on available research on closely related quaternary ammonium (B1175870) compounds, namely Benzethonium chloride and Benzalkonium chloride. These protocols should be considered as a starting point and require significant adaptation and validation for this compound.

Application Notes

This compound is a quaternary ammonium salt with potential applications as an active ingredient in various pharmaceutical formulations. While in vitro studies have demonstrated its antimicrobial properties, its in vivo efficacy remains largely unexplored. Based on studies of structurally similar compounds, potential therapeutic areas for in vivo investigation in animal models include:

  • Oncology: Quaternary ammonium compounds like Benzethonium chloride have shown promise in suppressing tumor growth in preclinical cancer models.[1][2][3] The proposed mechanism involves the induction of apoptosis and cell cycle arrest.[1][2][3]

  • Antimicrobial Therapy: Although specific in vivo infection models for this compound are lacking, related compounds are known for their broad-spectrum antimicrobial activity.[4]

Proposed In Vivo Efficacy Studies in Animal Models

Anticancer Efficacy in a Xenograft Mouse Model

This protocol is adapted from studies on Benzethonium chloride and Benzalkonium chloride.[1][2][3]

Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft model in immunocompromised mice.

Animal Model: Athymic nude mice (e.g., BALB/c nude) or other suitable immunocompromised strains.

Experimental Workflow:

G cluster_0 Phase 1: Cell Culture & Tumor Implantation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Endpoint A Human cancer cell line culture (e.g., A549 lung cancer, FaDu head and neck cancer) B Subcutaneous injection of tumor cells into the flank of immunocompromised mice A->B C Tumor growth to palpable size (e.g., ~100-150 mm³) D Randomization of mice into treatment groups: - Vehicle Control (e.g., PBS) - this compound (Dose 1) - this compound (Dose 2) - Positive Control (e.g., standard chemotherapy) C->D E Administration of treatment (e.g., intraperitoneal, oral gavage) D->E F Tumor volume and body weight measurement (e.g., 2-3 times per week) H Endpoint: Tumor volume reaches predetermined size or signs of significant toxicity F->H G Monitoring for signs of toxicity G->H I Euthanasia and tissue collection (tumor, organs) for further analysis H->I G cluster_0 Phase 1: Acclimatization & Preparation cluster_1 Phase 2: Infection & Treatment cluster_2 Phase 3: Assessment A Acclimatization of mice to housing conditions B Anesthetize mice and shave a small area on the dorsum A->B C Create a superficial skin abrasion or wound B->C D Inoculate the wound with a specific bacterial strain (e.g., Staphylococcus aureus) E Allow infection to establish (e.g., 24 hours) D->E F Randomize mice into treatment groups: - Vehicle Control (e.g., cream/ointment base) - this compound formulation (various concentrations) - Positive Control (e.g., topical antibiotic) E->F G Apply topical treatment to the infected area F->G H Monitor wound healing and signs of infection daily I At predetermined time points, euthanize a subset of mice H->I J Excise the infected skin tissue I->J K Homogenize tissue and perform bacterial colony counts (CFU/gram of tissue) J->K G cluster_0 Cellular Effects cluster_1 Apoptotic Cascade Lauralkonium_Chloride This compound Mitochondrial_Stress Mitochondrial Stress Lauralkonium_Chloride->Mitochondrial_Stress ROS_Production Increased ROS Production Mitochondrial_Stress->ROS_Production MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrial_Stress->MMP_Loss Cytochrome_c_Release Cytochrome c Release MMP_Loss->Cytochrome_c_Release Apaf1 Apaf-1 Cytochrome_c_Release->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Lauralkonium Chloride: Application Notes and Protocols for Microbial Contamination Control in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of lauralkonium (B1674554) chloride for controlling microbial contamination in cell cultures. While lauralkonium chloride, a quaternary ammonium (B1175870) compound (QAC), is known for its antimicrobial properties, its specific application in cell culture requires careful consideration of its efficacy against common contaminants and its potential cytotoxicity to mammalian cells.[1][2][3] Due to a lack of specific quantitative data for this compound in peer-reviewed literature, this document provides general protocols and illustrative data based on the activity of the closely related and well-studied QAC, benzalkonium chloride. Researchers are strongly advised to perform their own dose-response experiments to determine the optimal and safe concentration for their specific cell lines and experimental conditions.

Mechanism of Action

This compound, as a QAC, primarily exerts its antimicrobial effect by disrupting the cellular membranes of microorganisms. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to a breakdown of the membrane's integrity, leakage of intracellular components, and ultimately, cell death.

cluster_Antimicrobial_Action Antimicrobial Mechanism of this compound Lauralkonium_Chloride This compound (Positively Charged) Microbial_Cell_Membrane Microbial Cell Membrane (Negatively Charged) Lauralkonium_Chloride->Microbial_Cell_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption Microbial_Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Microbial Cell Death Leakage->Cell_Death

Caption: Antimicrobial action of this compound.

Potential Effects on Mammalian Cells

While effective against microbes, QACs can also exhibit cytotoxicity towards mammalian cells. The mechanism of toxicity can involve similar membrane-disrupting effects, as well as induction of apoptosis and inhibition of cell proliferation.[2] Therefore, determining the therapeutic window—the concentration range where this compound is effective against contaminants but minimally toxic to the cultured cells—is critical.

cluster_Signaling_Pathway Potential Signaling Pathways Affected by QACs in Mammalian Cells QACs Quaternary Ammonium Compounds (e.g., this compound) Cell_Membrane Mammalian Cell Membrane QACs->Cell_Membrane Interaction Stress_Response Cellular Stress Response Cell_Membrane->Stress_Response Apoptosis_Pathway Apoptosis Signaling Pathway Stress_Response->Apoptosis_Pathway Activation Proliferation_Pathway Cell Proliferation Pathway Stress_Response->Proliferation_Pathway Inhibition Cell_Viability Decreased Cell Viability Apoptosis_Pathway->Cell_Viability Proliferation_Pathway->Cell_Viability

Caption: Potential effects of QACs on mammalian cell signaling.

Quantitative Data (Illustrative Examples)

The following tables provide illustrative antimicrobial efficacy and cytotoxicity data for the related compound, benzalkonium chloride. These values should not be directly applied to this compound and must be experimentally determined.

Table 1: Illustrative Antimicrobial Efficacy of Benzalkonium Chloride

MicroorganismTypeIllustrative MIC (µg/mL)Reference
Escherichia coliGram-negative Bacteria9[4]
Staphylococcus aureusGram-positive Bacteria4 - 8[5][6]
Candida albicansYeastNot Available
Aspergillus spp.MoldNot Available
Mycoplasma spp.Bacteria (no cell wall)Poor efficacy reported for a QAC[2]

Table 2: Illustrative Cytotoxicity of Benzalkonium Chloride

Cell LineTypeIllustrative IC50 (µM)Reference
HeLaHuman Cervical CancerNot Available
HEK293Human Embryonic KidneyNot Available
CHOChinese Hamster OvaryNot Available

Experimental Protocols

The following are general protocols for determining the antimicrobial efficacy and cytotoxicity of this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

cluster_MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay Prepare_Stock 1. Prepare Lauralkonium Chloride Stock Solution Serial_Dilution 2. Perform Serial Dilutions in 96-well plate with growth medium Prepare_Stock->Serial_Dilution Inoculate 3. Inoculate with Microbial Suspension Serial_Dilution->Inoculate Incubate 4. Incubate at appropriate temperature and time Inoculate->Incubate Read_Results 5. Visually assess for turbidity or use a plate reader Incubate->Read_Results Determine_MIC 6. Identify MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: MIC assay experimental workflow.

Materials:

  • This compound

  • Appropriate sterile microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial culture of interest (e.g., E. coli, S. aureus, C. albicans)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or ethanol) and sterilize by filtration.

  • Perform serial dilutions of the this compound stock solution in the appropriate growth medium across the wells of a 96-well plate. Leave wells for positive (microbes, no compound) and negative (medium only) controls.

  • Prepare a standardized microbial inoculum and add it to each well (except the negative control).

  • Incubate the plate under conditions optimal for the growth of the test microorganism.

  • Determine the MIC by visually inspecting for the lowest concentration that inhibits visible growth (no turbidity). Alternatively, measure the optical density (OD) using a microplate reader.

Protocol for Determining Cytotoxicity (IC50)

This protocol utilizes the MTT assay to assess cell viability.

cluster_Cytotoxicity_Workflow Workflow for Cytotoxicity (IC50) Assay using MTT Seed_Cells 1. Seed mammalian cells in a 96-well plate and allow to attach Add_Compound 2. Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate_Cells 3. Incubate for a defined period (e.g., 24, 48, 72 hours) Add_Compound->Incubate_Cells Add_MTT 4. Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT 5. Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubate_MTT Solubilize 6. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at the appropriate wavelength Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate IC50: Concentration that reduces cell viability by 50% Measure_Absorbance->Calculate_IC50

Caption: IC50 determination workflow.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, CHO)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

  • Sterile 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium and add to the wells. Include vehicle controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Recommendations for Use in Cell Culture

  • Empirical Testing is Essential: Due to the lack of specific data, researchers must empirically determine the MIC for common contaminants and the IC50 for their specific cell lines.

  • Start with Low Concentrations: Based on data from related compounds, begin testing at very low concentrations (e.g., in the low µg/mL range).

  • Consider Prophylactic vs. Treatment Use: The effective concentration for preventing contamination (prophylactic) may be lower than that required to eliminate an existing contamination (treatment).

  • Monitor Cell Health: Closely monitor cell morphology, growth rate, and viability after treatment with this compound.

  • Evaluate Impact on Experiments: Assess whether the presence of this compound at the determined safe concentration interferes with downstream applications or experimental results.

  • Mycoplasma Contamination: Given the reported poor efficacy of a QAC against mycoplasma, this compound may not be the preferred agent for preventing or treating mycoplasma contamination.[2] Specific anti-mycoplasma agents should be considered.

Disclaimer: The information provided in these application notes is for guidance only. All experimental work should be conducted by qualified personnel following appropriate laboratory safety procedures. The illustrative data presented is for a related compound and must not be used as a substitute for rigorous experimental determination of the efficacy and cytotoxicity of this compound for any specific application.

References

Application Notes and Protocols for Long-Term Stability Testing of Lauralkonium Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauralkonium chloride, a quaternary ammonium (B1175870) compound, is a widely utilized cationic surfactant known for its potent antimicrobial properties. It serves as an active ingredient and preservative in a diverse range of pharmaceutical, cosmetic, and consumer products. Ensuring the long-term stability of this compound solutions is paramount to guaranteeing product quality, safety, and efficacy throughout its shelf life.

These application notes provide a comprehensive framework for conducting long-term stability testing of this compound solutions. The protocols herein are designed to assess the physical, chemical, and microbiological stability of the solutions under various environmental conditions, aligning with international regulatory guidelines.

Stability Testing Program Overview

A robust stability testing program for this compound solutions should encompass long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Storage Conditions

The following storage conditions are recommended based on ICH guidelines:

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH24 months (or proposed shelf life)
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
Testing Frequency

Samples should be pulled and tested at the following intervals:

Study TypeTesting Intervals
Long-Term0, 3, 6, 9, 12, 18, 24 months
Accelerated0, 3, 6 months
Stability-Indicating Parameters

The following parameters should be monitored at each time point:

  • Physical: Appearance (Color and Clarity), pH

  • Chemical: Assay of this compound, Degradation Products

  • Microbiological: Antimicrobial Effectiveness

Experimental Protocols

Visual Inspection for Appearance (Color and Clarity)

Objective: To assess any changes in the physical appearance of the this compound solution over time.

Procedure:

  • Hold the sample container against a black and a white background.[1][2]

  • Visually inspect for any changes in color against a suitable color standard (if applicable).

  • Observe the clarity of the solution, looking for any signs of turbidity, haze, or particulate matter.[1]

  • Gently swirl the container and inspect for any settled particles.

  • Record observations meticulously at each time point.

pH Measurement

Objective: To monitor the pH of the solution, as a change may indicate chemical degradation.

Procedure:

  • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Bring the this compound solution sample to room temperature.

  • Immerse the calibrated pH electrode into the sample solution.

  • Allow the reading to stabilize and record the pH value.

  • Clean the electrode thoroughly between measurements.

Stability-Indicating HPLC Method for Assay and Degradation Products

Objective: To quantify the concentration of this compound (assay) and to detect and quantify any degradation products.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Recommended Starting Point):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Buffer (pH 5.0 with 5N NaOH) (45:55 v/v)
Flow Rate 1.5 mL/min
Detection Wavelength 210 nm
Column Temperature 25°C
Injection Volume 20 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dilute the this compound solution sample to a suitable concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification:

    • Assay: Compare the peak area of this compound in the sample to that of the standard to determine its concentration.

    • Degradation Products: Identify and quantify any new peaks that appear in the chromatogram of the stability samples. Express the levels of degradation products as a percentage of the initial this compound concentration.

Antimicrobial Effectiveness Testing (AET)

Objective: To evaluate the ability of the this compound solution to inhibit microbial growth over the course of the stability study. This protocol is based on the principles outlined in USP <51> and Ph. Eur. 5.1.3.[3][4]

Test Organisms:

  • Staphylococcus aureus (ATCC 6538)

  • Pseudomonas aeruginosa (ATCC 9027)

  • Escherichia coli (ATCC 8739)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

Procedure:

  • Inoculum Preparation: Prepare standardized suspensions of each test organism to achieve a final concentration of 1 x 10^5 to 1 x 10^6 CFU/mL in the test sample.

  • Inoculation: Inoculate separate containers of the this compound solution with each of the test organisms. The volume of the inoculum should not exceed 1% of the volume of the product.[3]

  • Incubation: Store the inoculated containers at a specified temperature (e.g., 20-25°C).

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using a suitable plate count method. Neutralizers may be required to inactivate the antimicrobial activity of the this compound during enumeration.

  • Evaluation: Compare the microbial counts at each interval to the initial inoculated count. The acceptance criteria for antimicrobial effectiveness are defined in the respective pharmacopeias.

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of this compound and for demonstrating the specificity of the stability-indicating HPLC method.

Protocol for Forced Degradation

Procedure:

  • Prepare solutions of this compound at a suitable concentration (e.g., 1 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 60°C for 48 hours.

    • Photostability: Expose the solution to a light source according to ICH Q1B guidelines.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all stressed samples by the stability-indicating HPLC method to identify and quantify degradation products.

Data Presentation

All quantitative data from the long-term stability study should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Physical Stability Data

Timepoint (Months)Appearance (Color)Appearance (Clarity)pH
0
3
6
9
12
18
24

Table 2: Chemical Stability Data (Assay and Degradation Products)

Timepoint (Months)Assay of this compound (%)Total Degradation Products (%)
0
3
6
9
12
18
24

Table 3: Antimicrobial Effectiveness Testing (Log Reduction)

Organism7 Days14 Days28 Days
S. aureus
P. aeruginosa
E. coli
C. albicans
A. brasiliensis

Visualizations

Experimental Workflow for Long-Term Stability Testing

G cluster_setup Study Setup cluster_storage Storage cluster_testing Stability Testing at Intervals cluster_analysis Data Analysis & Reporting prep Prepare this compound Solution Batches package Package in Final Container Closure System prep->package initial Initial Analysis (T=0) package->initial long_term Long-Term Storage (25°C/60%RH) initial->long_term accelerated Accelerated Storage (40°C/75%RH) initial->accelerated physical Physical Tests (Appearance, pH) long_term->physical T=3, 6, 9, 12, 18, 24 months chemical Chemical Tests (HPLC: Assay, Impurities) long_term->chemical T=3, 6, 9, 12, 18, 24 months micro Microbiological Tests (AET) long_term->micro T=Initial, Mid, End accelerated->physical T=3, 6 months accelerated->chemical T=3, 6 months data Compile & Analyze Data physical->data chemical->data micro->data report Generate Stability Report data->report

Caption: Workflow for long-term stability testing of this compound solutions.

Potential Degradation Signaling Pathway of this compound

G cluster_main Proposed Degradation Pathway lauralkonium This compound (Benzyl-dodecyl-dimethylammonium chloride) cleavage Cleavage of C-N bond lauralkonium->cleavage product1 Benzyldimethylamine cleavage->product1 demethylation Demethylation product2 Benzylmethylamine demethylation->product2 product3 Benzylamine demethylation->product3 oxidation Oxidation product4 Benzaldehyde oxidation->product4 product5 Benzoic Acid oxidation->product5 product1->demethylation product2->demethylation product3->oxidation product4->oxidation

Caption: Proposed degradation pathway for this compound under stress conditions.[5][6]

References

Troubleshooting & Optimization

How to prevent Lauralkonium chloride precipitation in phosphate buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Lauralkonium chloride in phosphate (B84403) buffers.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of solutions containing this compound and phosphate buffers.

Problem Potential Cause Suggested Solution
Cloudiness or precipitation upon adding this compound to a phosphate buffer. Ionic Interaction: this compound is a cationic quaternary ammonium (B1175870) compound that interacts with anionic phosphate ions, forming an insoluble salt.1. Adjust pH: Lower the pH of the phosphate buffer to a mildly acidic range (e.g., pH 5.0-6.5). The increased protonation of phosphate species can reduce the interaction with the cationic this compound. 2. Change Buffer System: Replace the phosphate buffer with a non-ionic or zwitterionic buffer such as Tris-HCl or a citrate (B86180) buffer.[1] 3. Add a Solubilizing Agent: Incorporate a non-ionic surfactant or a positively charged amino acid (e.g., L-arginine) into the formulation to interfere with the ionic interaction.
Precipitation occurs over time or during storage at low temperatures. Temperature-Dependent Solubility: The solubility of the this compound-phosphate salt may decrease at lower temperatures.1. Optimize Storage Conditions: Store the solution at a controlled room temperature if stability data permits. 2. Reformulate: Consider the solutions mentioned above, such as pH adjustment or using an alternative buffer, to ensure long-term stability across a wider temperature range.
Reduced antimicrobial efficacy of the formulation. Complexation: The interaction between this compound and phosphate ions, even if not causing visible precipitation, can reduce the concentration of free, active this compound.1. Quantify Free Preservative: Use an analytical method to determine the concentration of free this compound in the formulation. 2. Reformulate: Switch to a non-interacting buffer system like Tris-HCl to ensure the availability of the preservative.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for the precipitation of this compound in phosphate buffers?

A1: this compound is a cationic molecule, meaning it carries a positive charge. Phosphate buffers are composed of anionic species (negatively charged ions). When mixed, the positively charged this compound and the negatively charged phosphate ions can form an ion pair, leading to the formation of an insoluble salt that precipitates out of the solution.

Q2: How does adjusting the pH of the phosphate buffer help in preventing precipitation?

A2: The charge of the phosphate ions in the buffer is pH-dependent. At a lower pH, the phosphate species are more protonated (e.g., H₂PO₄⁻) and have a lower negative charge density compared to the more deprotonated species (e.g., HPO₄²⁻) that are more prevalent at a higher pH. By lowering the pH, the electrostatic attraction between the cationic this compound and the anionic phosphate ions is reduced, thereby increasing the solubility of the complex. The antimicrobial activity of benzalkonium chloride has been shown to be effective at both pH 6 and 9.[2][3]

Q3: What are the recommended alternative buffer systems to phosphate buffers for formulations containing this compound?

A3: Tris (tromethamine) buffer is a commonly used alternative as it is a primary amine with a pKa that makes it a good buffer in the physiological pH range and it does not have a strong negative charge to interact with cationic compounds.[4][5][6][7][8][9][10] Citrate buffers can also be considered, but their compatibility should be tested as they are also anionic. For ophthalmic formulations, the cytotoxicity of the chosen buffer should be considered.[1]

Q4: Can I use additives to prevent precipitation? What are the recommended types and concentrations?

A4: Yes, certain additives can help prevent precipitation.

  • Non-ionic Surfactants: These can sterically hinder the interaction between this compound and phosphate ions. The effective concentration will depend on the specific surfactant and the concentrations of the active ingredient and buffer. It is advisable to start with low concentrations (e.g., 0.01-0.1%) and optimize based on experimental results.

  • Positively Charged Amino Acids: Amino acids like L-arginine can compete with this compound for interaction with phosphate ions, thus preventing precipitation.[11][12][13][14] An effective starting concentration to evaluate is around 50 mM.[12]

Q5: Are there any analytical methods to confirm the compatibility of this compound with a new buffer system?

A5: Visual inspection for clarity over time and under different temperature conditions is the first step. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of soluble this compound in the formulation after a period of incubation and centrifugation to remove any precipitate. Dynamic Light Scattering (DLS) can also be used to detect the formation of sub-visible particles.

Data Presentation

The following tables provide a qualitative and illustrative summary of the expected effects of different formulation strategies on the solubility of this compound in buffered solutions.

Table 1: Effect of pH on this compound Solubility in Phosphate Buffer (Illustrative)

pH of Phosphate Buffer Expected Solubility of this compound Rationale
8.0LowHigh concentration of divalent phosphate anions (HPO₄²⁻) leads to strong ionic interaction.
7.0ModerateA mix of monovalent (H₂PO₄⁻) and divalent (HPO₄²⁻) phosphate anions.
6.0HighPredominantly monovalent phosphate anions (H₂PO₄⁻), leading to weaker ionic interaction.[2][3]

Table 2: Comparison of Different Buffer Systems for this compound Formulations

Buffer System Interaction with this compound Advantages Considerations
Phosphate High (Precipitation likely)Good buffering capacity at physiological pH.Incompatible with cationic preservatives like this compound.
Tris-HCl LowNon-ionic nature avoids precipitation with cationic compounds.[4][5][6][7][8][9][10]pH can be temperature-dependent.
Citrate ModerateBiocompatible.Anionic nature may still lead to some interaction; requires testing.
Borate LowCommonly used in ophthalmic preparations.Potential for toxicity at higher concentrations.

Experimental Protocols

Protocol 1: Reformulation with Tris-HCl Buffer

This protocol outlines the steps to replace a phosphate buffer with a Tris-HCl buffer in a formulation containing this compound.

Objective: To prepare a stable aqueous solution of this compound using a Tris-HCl buffer.

Materials:

  • This compound

  • Tris(hydroxymethyl)aminomethane (Tris base)

  • Hydrochloric acid (HCl), 1M solution

  • Purified water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Determine the desired buffer concentration and pH. For this example, we will prepare a 50 mM Tris-HCl buffer at pH 7.4.

  • Prepare the Tris-HCl buffer: a. Weigh out the required amount of Tris base. For 1 liter of 50 mM buffer, you will need: 50 mmol/L * 1 L * 121.14 g/mol = 6.06 g b. Dissolve the Tris base in approximately 800 mL of purified water in a beaker with a magnetic stir bar. c. Place the beaker on a magnetic stirrer and stir until the Tris base is completely dissolved. d. Calibrate the pH meter according to the manufacturer's instructions. e. Immerse the pH electrode in the Tris solution and slowly add 1M HCl dropwise while monitoring the pH. f. Continue adding HCl until the desired pH of 7.4 is reached. g. Transfer the solution to a 1-liter volumetric flask and add purified water to the mark. Mix well.

  • Prepare the final formulation: a. Calculate the required amount of this compound for your final concentration. b. In a separate container, dissolve the this compound in a small volume of the prepared Tris-HCl buffer. c. Once dissolved, add this solution to the remaining Tris-HCl buffer to achieve the final volume. d. Mix the final solution thoroughly.

  • Stability Assessment: a. Visually inspect the solution for any signs of precipitation immediately after preparation. b. Store the solution under the intended storage conditions (e.g., room temperature, 4°C) and observe for any precipitation over a set period (e.g., 24 hours, 1 week).

Protocol 2: Using a Non-ionic Surfactant to Prevent Precipitation

This protocol describes the use of a non-ionic surfactant to improve the solubility of this compound in a phosphate buffer.

Objective: To prevent the precipitation of this compound in a phosphate buffer by adding a non-ionic surfactant.

Materials:

  • This compound

  • Phosphate buffer (at the desired concentration and pH)

  • Non-ionic surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Purified water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the phosphate buffer at the desired concentration and pH according to standard laboratory procedures.

  • Prepare the non-ionic surfactant stock solution: a. Prepare a 1% (w/v) stock solution of the non-ionic surfactant in the prepared phosphate buffer. For example, to make 100 mL, dissolve 1 g of Polysorbate 80 in 100 mL of phosphate buffer.

  • Determine the final concentration of the non-ionic surfactant. A typical starting concentration is 0.05% (w/v).

  • Prepare the final formulation: a. Calculate the volumes of the phosphate buffer and the 1% non-ionic surfactant stock solution needed to achieve the final desired surfactant concentration. b. Mix the phosphate buffer and the non-ionic surfactant stock solution. c. Slowly add the pre-weighed this compound to the buffer-surfactant mixture while stirring. d. Continue stirring until the this compound is completely dissolved. e. Bring the solution to the final volume with the phosphate buffer.

  • Stability Assessment: a. Visually inspect the solution for clarity. b. Store the solution under the intended storage conditions and observe for any signs of precipitation over time. Compare the stability with a control solution prepared without the non-ionic surfactant.

Visualizations

G cluster_precipitation Precipitation Mechanism Lauralkonium This compound (Cationic) Precipitate Insoluble Salt (Precipitate) Lauralkonium->Precipitate Ionic Interaction Phosphate Phosphate Buffer (Anionic) Phosphate->Precipitate

Caption: Ionic interaction between cationic this compound and anionic phosphate ions leading to precipitation.

G cluster_workflow Troubleshooting Workflow Start Precipitation Observed CheckpH Is pH > 6.5? Start->CheckpH LowerpH Adjust pH to 5.0-6.5 CheckpH->LowerpH Yes AlternativeBuffer Use Alternative Buffer (e.g., Tris-HCl) CheckpH->AlternativeBuffer No Recheck1 Precipitation Resolved? LowerpH->Recheck1 Recheck1->AlternativeBuffer No End_Success Stable Formulation Recheck1->End_Success Yes Recheck2 Precipitation Resolved? AlternativeBuffer->Recheck2 Additives Add Solubilizing Agents (Non-ionic surfactant, L-arginine) Recheck2->Additives No Recheck2->End_Success Yes Additives->End_Success End_Fail Further Investigation Required

Caption: A logical workflow for troubleshooting this compound precipitation in phosphate buffers.

G cluster_prevention Prevention Strategies cluster_additives Types of Additives Precipitation Lauralkonium-Phosphate Precipitation pH_Adjust pH Adjustment (Lower pH) Precipitation->pH_Adjust Reduces Ionic Interaction Alt_Buffer Alternative Buffer (Tris-HCl) Precipitation->Alt_Buffer Avoids Anionic Reactant Additives Additives Precipitation->Additives Interferes with Interaction NonIonic Non-ionic Surfactants Additives->NonIonic AminoAcid Positively Charged Amino Acids Additives->AminoAcid

Caption: Overview of strategies to prevent the precipitation of this compound in phosphate buffers.

References

Optimizing Lauralkonium Chloride Concentration for Antifungal Activity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing Lauralkonium chloride in antifungal studies. It includes detailed experimental protocols, troubleshooting advice for common issues encountered during experimentation, and a frequently asked questions section. All quantitative data is presented in clear, accessible tables, and key workflows and biological pathways are visualized using diagrams.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the antifungal properties and experimental use of this compound.

Q1: What is this compound and how does it work against fungi?

This compound is a quaternary ammonium (B1175870) compound (QAC) that acts as a cationic surfactant. Its primary mechanism of antifungal action involves the disruption of fungal cell membranes. The positively charged head of the this compound molecule interacts with the negatively charged components of the fungal cell membrane, leading to a loss of membrane integrity. This disruption causes the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.

Q2: What is the optimal concentration range for this compound's antifungal activity?

The optimal concentration of this compound varies depending on the fungal species being targeted, the experimental conditions, and the presence of interfering substances. As a starting point, refer to the Minimum Inhibitory Concentration (MIC) data in the tables below, which summarize findings for structurally similar quaternary ammonium compounds. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific fungal strain and assay conditions.

Q3: Can components of my culture medium interfere with the activity of this compound?

Yes, organic materials can significantly reduce the efficacy of quaternary ammonium compounds like this compound. Components such as proteins (e.g., bovine serum albumin) and yeast extract can bind to and inactivate the compound, leading to higher apparent MIC values. It is advisable to use a defined, low-organic-content medium where possible or to account for this potential inactivation in your experimental design.

Q4: I am observing "paradoxical growth" at high concentrations of this compound. What does this mean?

Paradoxical growth, also known as the Eagle effect, is a phenomenon where a decrease in antifungal activity is observed at very high concentrations of the drug, while lower concentrations are effective.[1][2] This can be due to a variety of factors, including the induction of cellular stress responses that confer a temporary tolerance. If you observe this, it is important to test a wide range of concentrations to identify the true inhibitory range.

Q5: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentrations in your chosen aqueous-based culture medium. Be sure to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on fungal growth.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may arise during your antifungal experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
High variability in MIC results between experiments. 1. Inconsistent inoculum preparation.2. Variation in media composition.3. Pipetting errors during serial dilutions.4. Inactivation of this compound by media components.1. Strictly adhere to a standardized protocol for inoculum preparation to ensure a consistent cell density.2. Use the same batch of culture medium for all related experiments. If preparing your own medium, ensure consistency in component concentrations.3. Use calibrated pipettes and be meticulous during the serial dilution process.4. Consider using a synthetic, defined medium with low organic content. If using a complex medium, perform a pilot study to assess the extent of inactivation.
No antifungal activity observed, even at high concentrations. 1. Inactive this compound stock solution.2. High concentration of interfering substances in the test medium.3. The fungal strain is resistant to this compound.1. Prepare a fresh stock solution of this compound. Confirm the identity and purity of your compound.2. Test the activity of this compound in a low-organic medium or saline solution to confirm its intrinsic activity.3. Include a known susceptible control strain in your experiments to validate the assay.
Contamination of microtiter plates. 1. Non-sterile technique during plate preparation or inoculation.2. Contaminated stock solutions or media.1. Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet).2. Filter-sterilize all media and stock solutions before use. Include a sterility control well (medium only) on each plate to monitor for contamination.
"Trailing" or residual growth at concentrations above the MIC. This is a known phenomenon with some antifungal agents where a small amount of residual growth is observed over a range of concentrations above the visually determined MIC.[4]1. Read the MIC at the lowest concentration that produces a significant (e.g., ≥50% or ≥90%) reduction in growth compared to the growth control. Be consistent with your reading criteria.2. Use a spectrophotometer to obtain a more quantitative measure of growth inhibition.

Section 3: Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of quaternary ammonium compounds (QACs) against various fungal species. While specific data for this compound is limited in the public domain, the data for structurally similar QACs like Benzalkonium chloride and Didecyldimethylammonium chloride provide a valuable reference for estimating effective concentrations.

Table 1: Antifungal Activity of Benzalkonium Chloride

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Aspergillus spp.0.03 - 0.45[5]
Candida spp.0.5% (w/v) for rapid disinfection[1]
Fusarium solaniComplete inactivation at 100[6]
Fusarium oxysporumComplete inactivation at 100[6]
Microsporum canis2% (w/v) for effective disinfection[7]
Hyaline fungi≤ 16[8]
Dematiaceous fungi8 - 16[8]
Alternaria spp.< 32[8]

Table 2: Antifungal Activity of Didecyldimethylammonium Bromide

Fungal SpeciesEffective Concentration (%)Reference(s)
Aspergillus clavatus0.7 - 1[9]
Penicillium paneum0.7 - 1[9]
Ulocladium chartarum0.7 - 1[9]

Section 4: Experimental Protocols

This section provides detailed methodologies for determining the antifungal activity of this compound.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27-A3/M38-A2)

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolate

  • Sterile saline (0.85%)

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile, disposable microdilution plates

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 10 mg/mL.

    • Further dilute this stock solution in RPMI-1640 medium to create a working stock at twice the highest desired final concentration.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells of a 96-well plate.

    • Add 100 µL of the working stock of this compound to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar (B569324) medium.

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microdilution plate, including a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free growth control well. This can be determined visually or by reading the optical density at 600 nm using a microplate reader.

Section 5: Visualizations

Diagram 1: General Mechanism of Action of this compound

G cluster_fungal_cell Fungal Cell cluster_lauralkonium This compound Cell_Membrane Cell Membrane (Negatively Charged) Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption leads to Intracellular_Components Intracellular Components (Ions, Metabolites) LC This compound (Positively Charged) LC->Cell_Membrane Electrostatic Interaction Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage causes Cell_Death Fungal Cell Death Leakage->Cell_Death results in G Start Start Prepare_LC_Stock Prepare Lauralkonium Chloride Stock Solution Start->Prepare_LC_Stock Prepare_Inoculum Prepare and Standardize Fungal Inoculum Start->Prepare_Inoculum Prepare_Plates Prepare 96-well Plates with Serial Dilutions Prepare_LC_Stock->Prepare_Plates Inoculate_Plates Inoculate Plates with Fungal Suspension Prepare_Plates->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates (35°C, 24-72h) Inoculate_Plates->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End G LC This compound Membrane_Damage Cell Membrane Damage LC->Membrane_Damage CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Membrane_Damage->CWI_Pathway HOG_Pathway High Osmolarity Glycerol (HOG) Pathway Activation Membrane_Damage->HOG_Pathway Chitin_Synthesis Increased Chitin Synthesis CWI_Pathway->Chitin_Synthesis Cell_Wall_Remodeling Cell Wall Remodeling CWI_Pathway->Cell_Wall_Remodeling Glycerol_Production Glycerol Production HOG_Pathway->Glycerol_Production Osmotic_Stabilization Osmotic Stabilization Glycerol_Production->Osmotic_Stabilization

References

Technical Support Center: Troubleshooting Lauralkonium Chloride Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Lauralkonium chloride. The information is presented in a question-and-answer format to directly address common issues and inconsistencies encountered during antimicrobial assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound?

Inconsistent MIC values for this compound, a quaternary ammonium (B1175870) compound (QAC), can arise from several factors related to both the experimental setup and the inherent properties of the compound. Here are some common causes and troubleshooting steps:

  • Adsorption to Labware: Cationic compounds like this compound can adsorb to negatively charged surfaces, such as standard polystyrene microtiter plates. This reduces the effective concentration of the compound in the test medium, leading to artificially high MIC values.

  • Inactivation by Media Components: Components in standard growth media, such as Mueller-Hinton Broth (MHB), can have high salt concentrations or contain anionic molecules that may interact with and partially inactivate the cationic this compound.

    • Troubleshooting: Consider using a modified or low-salt medium. For cationic antimicrobial peptides, the addition of 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to the dilution medium can help prevent non-specific binding and inactivation.[1]

  • Variability in Inoculum Preparation: The density of the starting bacterial or fungal culture can significantly impact the MIC value. Inconsistent inoculum preparation will lead to variable results.

    • Troubleshooting: Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the culture to a 0.5 McFarland standard. Verify the final inoculum concentration by plate counts.[2]

  • pH of the Test Medium: The antimicrobial activity of some cationic compounds is pH-dependent. A lower (acidic) pH can enhance the activity of some cationic antimicrobials by increasing their net positive charge, which is crucial for their interaction with microbial membranes.

    • Troubleshooting: Ensure the pH of your test medium is consistent across all experiments. If you suspect pH is a factor, you can perform the MIC assay in buffered solutions at different pH values to determine the optimal condition.[3]

  • Formulation of this compound: If you are not using a pure, analytical grade of this compound, the excipients in a formulated product can significantly influence its antimicrobial potency. Formulated microbicides often exhibit greater antibacterial potency than the unformulated active ingredient.[4]

    • Troubleshooting: Be aware of the complete composition of your test substance. If possible, obtain a pure standard of this compound for baseline comparisons.

Q2: My Minimum Bactericidal Concentration (MBC) results are not reproducible. What could be the cause?

Reproducibility issues with MBC assays often stem from factors that also affect MIC testing, as well as specific aspects of the MBC procedure itself.

  • Inadequate Neutralization: Residual this compound carried over from the MIC plate to the agar (B569324) plate for MBC determination can inhibit growth, leading to a false-positive bactericidal reading.

    • Troubleshooting: Ensure that the agar plates used for MBC determination contain an appropriate neutralizer for quaternary ammonium compounds. Common neutralizers include lecithin (B1663433) and polysorbate 80 (Tween 80).

  • "Skipped Wells" Phenomenon: Occasionally, you may observe growth in a well with a higher concentration of the antimicrobial after a well with a lower concentration showed no growth. This can be due to pipetting errors or the selection of a resistant subpopulation.

    • Troubleshooting: Carefully review your pipetting technique. If the issue persists, consider the possibility of a resistant subpopulation and perform further analysis on the colonies that grow at higher concentrations.

  • Definition of "Bactericidal": The standard definition of MBC is the lowest concentration that kills ≥99.9% of the initial inoculum. Inconsistent application of this definition can lead to variable results.

    • Troubleshooting: Ensure you are consistently applying the 99.9% reduction criterion. This requires accurate determination of the initial inoculum concentration.

Q3: I am observing reduced susceptibility of my microbial strains to this compound over time. Why is this happening?

Reduced susceptibility, or resistance, to quaternary ammonium compounds can develop through various mechanisms.

  • Efflux Pumps: Bacteria can develop or upregulate efflux pumps that actively transport QACs out of the cell, preventing them from reaching their target sites.[5]

  • Biofilm Formation: Microorganisms growing in a biofilm are inherently more resistant to antimicrobials than their planktonic counterparts. The biofilm matrix can act as a physical barrier, and the physiological state of the cells within the biofilm can also contribute to reduced susceptibility.

  • Changes in Cell Envelope: Alterations in the lipopolysaccharide (LPS) layer of Gram-negative bacteria or the cell wall of Gram-positive bacteria can reduce the binding and uptake of this compound.[5]

  • Exposure to Sub-inhibitory Concentrations: Repeated exposure of microorganisms to concentrations of this compound below the MIC can select for tolerant subpopulations.[5]

    • Troubleshooting: If you are passaging strains in the presence of this compound, be aware that this can lead to the selection of less susceptible isolates. It is good practice to periodically re-test the susceptibility of your stock cultures.

Quantitative Data Summary

Note: Specific MIC and MBC data for this compound are not widely available. The following tables provide representative data for the closely related and structurally similar quaternary ammonium compound, Benzalkonium chloride (BAC) , to illustrate its general antimicrobial activity. The actual values for this compound may differ.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Benzalkonium Chloride (BAC) against various microorganisms.

Microorganism TypeSpeciesRepresentative MIC Range (µg/mL)Reference
Gram-positive Bacteria Staphylococcus aureus1 - 4[6]
Enterococcus faecalis2 - 8[6]
Gram-negative Bacteria Escherichia coli8 - 32[6]
Pseudomonas aeruginosa32 - >512[6]
Klebsiella pneumoniae16 - 64[6]
Fungi Hyaline fungi≤ 16[7][8]
Dematiaceous fungi8 - 16[7][8]
Alternaria spp.< 32[7][8]

Table 2: Representative Minimum Bactericidal Concentrations (MBCs) of Benzalkonium Chloride (BAC).

Microorganism TypeSpeciesRepresentative MBC Range (µg/mL)Reference
Gram-positive Bacteria Staphylococcus aureus2 - 8[4]
Enterococcus faecalis4 - 16[4]
Gram-negative Bacteria Escherichia coli16 - 64[4]
Pseudomonas aeruginosa64 - >512[6]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobials.[1][2]

Materials:

  • This compound stock solution

  • Test microorganism

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer or densitometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) on a non-selective agar plate, pick several colonies and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Make serial twofold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA. The concentrations should be prepared at 10 times the final desired concentration.

  • Assay Setup:

    • In a 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial inoculum to each well.

    • Add 11 µL of each this compound dilution to the corresponding wells.

    • Include a positive control (inoculum without this compound) and a negative control (MHB without inoculum).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • MIC plate from Protocol 1

  • Non-selective agar plates (e.g., Tryptic Soy Agar) containing a suitable neutralizer (e.g., lecithin and polysorbate 80)

  • Sterile micropipette and tips

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • From each of these wells, and from the positive control well, aspirate a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sector of a labeled agar plate containing a neutralizer.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizations

Lauralkonium_Chloride_Antimicrobial_Action cluster_cell Microbial Cell Cell_Membrane Cell Membrane (Negatively Charged) Cytoplasm Cytoplasm (Cellular Contents) Lauralkonium_Chloride This compound (Cationic) Binding Electrostatic Interaction Lauralkonium_Chloride->Binding 1. Adsorption Binding->Cell_Membrane 2. Binding Disruption Membrane Disruption Binding->Disruption 3. Destabilization Leakage Leakage of Cellular Contents Disruption->Leakage 4. Increased Permeability Cell_Death Cell Death Leakage->Cell_Death 5. Lysis

Caption: Mechanism of this compound Antimicrobial Action.

Troubleshooting_Workflow cluster_protocol Protocol Checks cluster_reagents Reagents & Materials Checks cluster_organism Organism Checks Start Inconsistent MIC/MBC Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Evaluate Reagents and Materials Start->Check_Reagents Check_Organism Assess Test Organism Start->Check_Organism Inoculum Inoculum Density Consistent? Check_Protocol->Inoculum Incubation Incubation Time/Temp Correct? Check_Protocol->Incubation Pipetting Pipetting Accuracy? Check_Protocol->Pipetting Plates Using Polypropylene Plates? Check_Reagents->Plates Media Media Inactivation? pH Consistent? Check_Reagents->Media Neutralizer MBC Neutralizer Effective? Check_Reagents->Neutralizer Purity Pure Culture? Check_Organism->Purity Resistance Development of Resistance? Check_Organism->Resistance Resolved Results are Consistent Inoculum->Resolved Incubation->Resolved Pipetting->Resolved Plates->Resolved Media->Resolved Neutralizer->Resolved Purity->Resolved Resistance->Resolved

Caption: Troubleshooting Workflow for Inconsistent Assay Results.

References

Technical Support Center: Mitigating Lauralkonium Chloride-Induced Cellular Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments aimed at reducing Lauralkonium chloride-induced cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced cellular toxicity?

A1: this compound, a quaternary ammonium (B1175870) compound, primarily induces cellular toxicity through three main mechanisms:

  • Apoptosis (Programmed Cell Death): It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[1] This leads to the activation of caspases, a family of proteases that execute cell death.

  • Oxidative Stress: this compound can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This oxidative stress can damage cellular components like lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: It can disrupt mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

Q2: What general strategies can be employed to reduce this compound cytotoxicity in cell culture experiments?

A2: Several strategies can be investigated to mitigate this compound's toxic effects in your experiments:

  • Antioxidant Co-treatment: Supplementing the cell culture media with antioxidants can help neutralize the excessive ROS produced.

  • Apoptosis Inhibitors: Using specific caspase inhibitors can block the apoptotic cascade.

  • Modulation of Signaling Pathways: Investigating agents that can interfere with the specific signaling pathways activated by this compound.

  • Dose and Time Optimization: Carefully titrating the concentration of this compound and the exposure time can help minimize toxicity while still achieving the desired experimental effect.

Q3: Are there any known compounds that can specifically counteract this compound toxicity?

A3: Research on compounds that specifically counteract this compound toxicity is ongoing. However, studies on the closely related compound, benzalkonium chloride, have shown that Brilliant Blue G (BBG) can significantly reduce its cytotoxicity. The proposed mechanism is not via P2X7 receptor antagonism but may involve direct interaction with the benzalkonium chloride molecule. Additionally, antioxidants like N-acetylcysteine (NAC) and Vitamin E are promising candidates for reducing oxidative stress-induced damage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Possible Cause Troubleshooting Steps
High levels of cell death even at low concentrations of this compound. - The cell line is highly sensitive. - The this compound stock solution is at a higher concentration than intended. - Contamination of cell culture.- Perform a dose-response curve to determine the EC50 for your specific cell line. - Verify the concentration of your this compound stock solution. - Check for mycoplasma or other microbial contamination.
Inconsistent results between experiments. - Variation in cell passage number. - Inconsistent incubation times. - Pipetting errors.- Use cells within a consistent and narrow passage number range. - Standardize all incubation times precisely. - Ensure accurate and consistent pipetting techniques.
Antioxidant co-treatment is not reducing cytotoxicity. - The chosen antioxidant is not effective against the specific ROS generated. - The concentration of the antioxidant is too low. - The antioxidant is unstable in the culture medium.- Test a panel of antioxidants with different mechanisms of action (e.g., NAC, Vitamin E, catalase). - Perform a dose-response experiment for the antioxidant in the presence of this compound. - Check the stability of the antioxidant under your experimental conditions.
Apoptosis inhibitor is not preventing cell death. - Cell death is occurring through a non-apoptotic pathway (e.g., necrosis). - The inhibitor is not specific for the activated caspases. - The inhibitor concentration is insufficient.- Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining). - Use a pan-caspase inhibitor or inhibitors specific to key caspases in the suspected pathway (e.g., caspase-8 for extrinsic, caspase-9 for intrinsic). - Titrate the concentration of the apoptosis inhibitor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for strategies to reduce this compound-induced cytotoxicity. This data is for illustrative purposes and should be replaced with your experimental findings.

Table 1: Effect of Antioxidants on this compound-Induced Cytotoxicity

TreatmentCell Viability (%)Fold Increase in Viability
Control (untreated)100 ± 5.2-
This compound (LC) (10 µM)45 ± 3.8-
LC (10 µM) + N-acetylcysteine (1 mM)68 ± 4.11.51
LC (10 µM) + Vitamin E (100 µM)62 ± 3.51.38

Table 2: Effect of Apoptosis Inhibitors on this compound-Induced Apoptosis

Treatment% Apoptotic CellsFold Decrease in Apoptosis
Control (untreated)5 ± 1.1-
This compound (LC) (10 µM)40 ± 3.2-
LC (10 µM) + Pan-caspase inhibitor (Z-VAD-FMK, 50 µM)15 ± 2.52.67
LC (10 µM) + Caspase-8 inhibitor (Z-IETD-FMK, 50 µM)28 ± 2.91.43
LC (10 µM) + Caspase-9 inhibitor (Z-LEHD-FMK, 50 µM)22 ± 2.71.82

Experimental Protocols

Protocol 1: Assessing the Cytoprotective Effect of an Antioxidant using the MTT Assay

This protocol outlines the steps to evaluate the ability of an antioxidant, such as N-acetylcysteine (NAC), to protect cells from this compound-induced cytotoxicity.

1. Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • N-acetylcysteine (NAC) stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound and NAC in complete medium.

    • Aspirate the medium from the wells.

    • Add 100 µL of the treatment solutions to the respective wells (e.g., medium only, this compound alone, NAC alone, and this compound with NAC).

    • Include a vehicle control if the stock solutions are dissolved in a solvent like DMSO.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot dose-response curves to determine the IC50 values.

Protocol 2: Assessing the Inhibition of Apoptosis using Flow Cytometry

This protocol describes how to use Annexin V and Propidium Iodide (PI) staining to quantify the inhibition of this compound-induced apoptosis by a test compound.

1. Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Test inhibitor stock solution

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

2. Procedure:

  • Cell Seeding: Seed cells into a 6-well plate at a density that allows for approximately 70-80% confluency at the time of harvest.

  • Treatment: Treat the cells with this compound in the presence or absence of the test inhibitor for the desired time. Include appropriate controls (untreated, this compound alone, inhibitor alone).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing detached cells), wash the attached cells with PBS, and then detach them using trypsin. Combine the detached cells with the collected medium.

    • For suspension cells, directly collect the cells.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

3. Data Analysis:

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Quantify the percentage of cells in each quadrant.

Visualizations

Signaling Pathways

Lauralkonium_Chloride_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway LC Lauralkonium Chloride DR Death Receptors (e.g., Fas, TNFR) LC->DR FADD FADD DR->FADD Casp8 Pro-caspase-8 FADD->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3_ext Caspase-3 aCasp8->Casp3_ext Bid Bid -> tBid aCasp8->Bid cleavage Apoptosis_ext Apoptosis Casp3_ext->Apoptosis_ext LC_int Lauralkonium Chloride Mito Mitochondrion LC_int->Mito Bax Bax/Bak Mito->Bax CytC Cytochrome c (release) Bax->CytC Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3_int Caspase-3 aCasp9->Casp3_int Apoptosis_int Apoptosis Casp3_int->Apoptosis_int Bid->Bax

Caption: this compound-induced apoptosis signaling pathways.

Lauralkonium_Chloride_Oxidative_Stress_Pathway LC Lauralkonium Chloride ROS ↑ Reactive Oxygen Species (ROS) LC->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Cell_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cell_Damage Nrf2 Nrf2 (dissociation & nuclear translocation) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes ↑ Expression of Antioxidant Enzymes (e.g., HO-1, GST) ARE->Antioxidant_Enzymes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Cell_Protection->Cell_Damage

Caption: this compound-induced oxidative stress and the Nrf2-ARE pathway.

Experimental Workflow

Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start cell_culture Cell Culture (Seeding in appropriate plates) start->cell_culture treatment Treatment (this compound ± Protective Agent) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay flow_cytometry Flow Cytometry (Annexin V/PI Staining) incubation->flow_cytometry data_analysis Data Analysis (Cell Viability, % Apoptosis, IC50) mtt_assay->data_analysis flow_cytometry->data_analysis conclusion Conclusion (Efficacy of Protective Strategy) data_analysis->conclusion

Caption: General experimental workflow for assessing cytoprotective strategies.

References

Technical Support Center: Improving the Solubility of Lauralkonium Chloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauralkonium (B1674554) chloride. The following sections offer practical guidance on enhancing its solubility in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the approximate aqueous solubility of Lauralkonium chloride?

A1: The estimated aqueous solubility of this compound is relatively low, around 22.47 mg/L at 25°C.[1] This limited solubility can present challenges in preparing concentrated aqueous solutions.

Q2: Why does my this compound solution appear cloudy or form a precipitate?

A2: Cloudiness or precipitation can occur for several reasons:

  • Concentration Limit Exceeded: You may be attempting to dissolve this compound beyond its solubility limit in water.

  • Temperature Effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature may become supersaturated and precipitate upon cooling.

  • pH Influence: The pH of your aqueous solution can affect the stability and solubility of this compound.

  • Interaction with Other Components: this compound, being a cationic surfactant, can form insoluble ion-pairs with anionic compounds, such as certain acidic active pharmaceutical ingredients (APIs).

Q3: Can the presence of other salts in my buffer affect this compound solubility?

A3: Yes, the presence of other ions can have an impact. While some salts may slightly increase solubility through mechanisms like hydrotropy, high concentrations of certain salts could potentially lead to a "salting-out" effect, reducing the solubility of organic molecules like this compound. The overall effect will depend on the specific salt and its concentration.

Q4: Is this compound soluble in solvents other than water?

A4: Yes, this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2] It is also expected to have good solubility in lower alcohols like ethanol (B145695) and isopropanol, which can be used as cosolvents with water.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cloudy Solution or Precipitate Formation Exceeding solubility limit.1. Reduce the concentration of this compound.2. Gently warm the solution while stirring to aid dissolution, then allow it to cool to the working temperature. Be aware of potential precipitation upon cooling.3. Employ a solubility enhancement technique such as adding a cosolvent or adjusting the pH.
Precipitation After Adding an Acidic API Formation of an insoluble ion-pair between the cationic this compound and the anionic API.1. Adjust the pH of the solution to a point where either the API or this compound is not fully ionized, if this does not compromise the stability or activity of your components.2. Consider the use of a non-ionic surfactant to help stabilize the formulation.3. Increase the concentration of a cosolvent to improve the solubility of the ion-pair.
Phase Separation or Haze in Formulation The formulation components are not fully miscible, or the this compound has come out of solution.1. Increase the amount of cosolvent or surfactant in the formulation.2. Ensure thorough mixing. Sonication can sometimes help in achieving a homogenous mixture.3. Evaluate the pH of the system and adjust if necessary.

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies for key experiments to improve the aqueous solubility of this compound.

Protocol 1: Solubility Enhancement using Cosolvents

This protocol describes how to use a cosolvent to increase the solubility of this compound in an aqueous system. Ethanol is used as an example cosolvent.

Materials:

  • This compound powder

  • Deionized water

  • Ethanol (95% or absolute)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a series of cosolvent mixtures: In separate volumetric flasks, prepare different ratios (v/v) of ethanol and deionized water. Suggested ratios include 90:10, 80:20, 70:30, 60:40, and 50:50 (water:ethanol).

  • Determine Saturated Solubility: a. Add an excess amount of this compound powder to a known volume of each cosolvent mixture. b. Stir the mixtures at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. c. After 24 hours, stop stirring and allow the undissolved powder to settle. d. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. e. Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC.

  • Data Analysis: Plot the solubility of this compound (in mg/mL or M) against the percentage of ethanol in the cosolvent mixture to determine the optimal ratio for your needs.

Protocol 2: Influence of pH on Solubility

This protocol outlines the steps to assess how pH affects the solubility of this compound.

Materials:

  • This compound powder

  • Deionized water

  • Buffer solutions at various pH values (e.g., pH 4, 5, 6, 7, 8, 9)

  • pH meter

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Prepare Buffered Solutions: Use pre-made buffer solutions or prepare them to the desired pH values.

  • Determine Saturated Solubility: a. Add an excess amount of this compound to each buffer solution. b. Stir the solutions at a constant temperature for 24 hours. c. Measure and confirm the final pH of each solution. d. Filter the samples from the supernatant using a 0.22 µm syringe filter. e. Analyze the concentration of dissolved this compound in each filtered sample.

  • Data Analysis: Create a graph of this compound solubility versus the final pH of the solution. Quaternary ammonium (B1175870) compounds are generally more stable and potentially more soluble in slightly acidic to neutral pH, though their activity can be greater at alkaline pH.[3]

Data Presentation

The following tables present illustrative data on how different conditions can affect the solubility of this compound. Researchers should generate their own data following the protocols above.

Table 1: Illustrative Solubility of this compound in Water-Ethanol Cosolvent Systems at 25°C

% Ethanol (v/v) in WaterIllustrative Solubility (mg/mL)
0~0.02
100.5
202.5
3015
4050
50>100

Table 2: Illustrative Effect of pH on this compound Aqueous Solubility at 25°C

pHIllustrative Solubility (mg/mL)Observations
4.00.025Stable solution
5.00.025Stable solution
6.00.022Stable solution
7.00.020Stable solution
8.00.028Potential for increased solubility
9.00.035May show enhanced solubility

Visualizations

The following diagrams illustrate workflows for troubleshooting and solubility enhancement experiments.

TroubleshootingWorkflow start Start: This compound Solubility Issue issue Precipitate or Cloudiness in Aqueous Solution start->issue check_conc Is Concentration below 20 mg/L? issue->check_conc check_api Does the formulation contain an acidic API? check_conc->check_api Yes reduce_conc Action: Reduce Concentration check_conc->reduce_conc No use_enhancement Action: Use Solubility Enhancement Technique check_api->use_enhancement No ion_pair Possible Ion-Pair Formation check_api->ion_pair Yes end_ok Solution Clear reduce_conc->end_ok use_enhancement->end_ok end_nok Issue Persists: Re-evaluate Formulation use_enhancement->end_nok adjust_ph Action: Adjust pH or add non-ionic surfactant ion_pair->adjust_ph adjust_ph->end_ok adjust_ph->end_nok

Caption: Troubleshooting workflow for this compound solubility issues.

SolubilityEnhancementWorkflow start Start: Need to Increase Aqueous Solubility method Select Enhancement Method start->method cosolvency Cosolvency (e.g., Ethanol, PG) method->cosolvency ph_adjust pH Adjustment (Buffering) method->ph_adjust surfactant Use of Additional Surfactants method->surfactant protocol_cosolvency Follow Protocol 1: Prepare Cosolvent Series & Test Solubility cosolvency->protocol_cosolvency protocol_ph Follow Protocol 2: Prepare Buffered Solutions & Test Solubility ph_adjust->protocol_ph protocol_surfactant Screen Non-ionic or Cationic Surfactants surfactant->protocol_surfactant analyze Analyze Results: Quantify Solubility (e.g., HPLC) protocol_cosolvency->analyze protocol_ph->analyze protocol_surfactant->analyze end_goal Optimized Formulation analyze->end_goal

Caption: Experimental workflow for enhancing this compound solubility.

References

Technical Support Center: Overcoming Bacterial Resistance to Lauralkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Lauralkonium chloride in laboratory settings.

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound

Question: My bacterial strain is showing a high MIC to this compound, suggesting resistance. How can I confirm and address this?

Answer:

A higher than expected MIC is a primary indicator of resistance. The resistance mechanism is often multifactorial. Here’s a systematic approach to troubleshoot this issue:

1. Confirm Resistance Mechanism:

  • Efflux Pump Activity: The most common resistance mechanism against quaternary ammonium (B1175870) compounds (QACs) like this compound is the overexpression of efflux pumps. These pumps actively remove the biocide from the bacterial cell.

  • Cell Membrane Modification: Changes in the composition and charge of the bacterial cell membrane can reduce the binding and uptake of this compound.

2. Strategies to Overcome Resistance:

  • Synergistic Combinations: Combining this compound with other antimicrobial agents can enhance its efficacy.

  • Efflux Pump Inhibitors (EPIs): Using a known EPI can block the efflux pumps and restore susceptibility to this compound.

  • Nanoparticle Conjugation: Formulating this compound with certain nanoparticles can improve its delivery and overcome resistance mechanisms.

Experimental Workflow for Troubleshooting High MIC:

Caption: Troubleshooting workflow for high this compound MIC.

Issue 2: this compound is ineffective against biofilms.

Question: My this compound treatment is effective against planktonic bacteria but fails to eradicate biofilms. What can I do?

Answer:

Biofilms present a significant challenge due to their protective extracellular polymeric substance (EPS) matrix and the altered physiological state of the embedded bacteria.

Troubleshooting Steps:

  • Increase Concentration and Contact Time: Biofilms often require higher concentrations and longer exposure times for effective eradication.

  • Use in Combination with a Biofilm Disrupting Agent:

    • Enzymes: DNases and proteases can help break down the EPS matrix.

    • Chelating Agents: EDTA can sequester divalent cations essential for biofilm integrity.

  • Synergistic Antimicrobial Combinations: Test this compound in combination with antibiotics that have known anti-biofilm activity.

Logical Relationship for Biofilm Eradication Strategy:

G start This compound Ineffective Against Biofilm increase_dose Increase Concentration and/or Contact Time start->increase_dose combine_disruptor Combine with Biofilm Matrix Disruptor start->combine_disruptor combine_antibiotic Combine with Anti-Biofilm Antibiotic start->combine_antibiotic evaluate_efficacy Evaluate Biofilm Eradication (e.g., MBEC Assay) increase_dose->evaluate_efficacy combine_disruptor->evaluate_efficacy combine_antibiotic->evaluate_efficacy

Caption: Decision tree for enhancing biofilm eradication.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: The primary mechanisms are:

  • Active Efflux: Bacteria utilize multidrug resistance (MDR) efflux pumps to actively transport this compound out of the cell, preventing it from reaching its target.[1]

  • Alterations in Cell Envelope: Changes in the outer membrane proteins and lipopolysaccharide (LPS) can reduce the permeability of the cell to this compound.[2]

Signaling Pathway for Efflux Pump Regulation:

G cluster_cell Bacterial Cell LC Lauralkonium Chloride Regulator Regulatory Protein (e.g., MexR, NfxB) LC->Regulator induces Extracellular Extracellular Space Gene Efflux Pump Genes Regulator->Gene de-represses EffluxPump Efflux Pump (e.g., MexAB-OprM) EffluxPump->LC expels LC_out Lauralkonium Chloride Gene->EffluxPump expresses Extracellular->LC

Caption: Simplified pathway of efflux pump-mediated resistance.

Q2: How can I use efflux pump inhibitors (EPIs) to overcome this compound resistance?

A2: Efflux pump inhibitors block the activity of efflux pumps, thereby increasing the intracellular concentration of this compound and restoring its efficacy. Phenylalanine-arginine β-naphthylamide (PAβN) is a well-studied broad-spectrum EPI that has shown effectiveness against efflux pumps in Pseudomonas aeruginosa.[1][3][4]

Table 1: Effect of PAβN on the MIC of Antibiotics in P. aeruginosa

AntibioticMIC (µg/mL) without PAβNMIC (µg/mL) with 20 µg/mL PAβNFold Reduction in MIC
Levofloxacin80.516
Ciprofloxacin20.258
Erythromycin>102432>32

Data adapted from studies on the effect of PAβN on antibiotic resistance in P. aeruginosa, which is a model for QAC resistance.[1]

Q3: Are there synergistic combinations of this compound with other antimicrobials?

A3: Yes, synergistic interactions have been observed between quaternary ammonium compounds and other biocides. For example, a synergistic effect has been demonstrated between benzalkonium chloride (a close analog of this compound) and chlorocresol against Staphylococcus aureus and Enterococcus faecalis.[5][6]

Table 2: Synergistic Effect of Benzalkonium Chloride (BAC) and Chlorocresol

OrganismMIC of BAC alone (mg/L)MIC of Chlorocresol alone (mg/L)MIC of BAC in Combination (mg/L)MIC of Chlorocresol in Combination (mg/L)Fractional Inhibitory Concentration (FIC) Index*
S. aureus51252.562.50.5
E. faecalis850042500.5

FIC Index ≤ 0.5 indicates synergy. Data from checkerboard assays.[6]

Q4: Can nanoparticles be used to overcome this compound resistance?

A4: While specific data for this compound is limited, nanoparticles are a promising strategy for overcoming antimicrobial resistance in general. They can act as carriers to enhance drug delivery, disrupt the cell membrane, and inhibit efflux pumps. Silver nanoparticles (AgNPs), for example, have been shown to have synergistic effects when combined with conventional antibiotics.[7] Further research is needed to explore the potential of nanoparticle-Lauralkonium chloride conjugates.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the recommendations from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.[12][13][14][15][16]

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound horizontally and a second antimicrobial agent vertically.

  • This creates a matrix of wells with varying concentrations of both agents.

  • Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.

  • After incubation, determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Protocol 3: Time-Kill Assay for Synergy

This method confirms the bactericidal or bacteriostatic nature of a synergistic interaction.[17][18][19][20]

Procedure:

  • Prepare tubes of broth containing the antimicrobial agents alone and in combination at their respective MICs or sub-MICs.

  • Inoculate the tubes with a standardized bacterial suspension.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each tube, perform serial dilutions, and plate on agar (B569324) to determine the number of viable cells (CFU/mL).

  • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.

Protocol 4: Efflux Pump Activity Assay using Ethidium (B1194527) Bromide

This assay measures the accumulation of the fluorescent dye ethidium bromide (EtBr), a substrate of many efflux pumps.[21][22][23][24][25]

Procedure:

  • Grow bacterial cells to the mid-logarithmic phase and wash them with a buffer.

  • Resuspend the cells in the buffer containing a sub-inhibitory concentration of EtBr.

  • Monitor the fluorescence of the cell suspension over time using a fluorometer.

  • A lower fluorescence signal in the test strain compared to a susceptible control strain indicates higher efflux pump activity.

  • The assay can be repeated in the presence of an EPI to observe if fluorescence increases, indicating inhibition of the efflux pump.

References

Technical Support Center: Lauralkonium Chloride Antimicrobial Efficacy and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the antimicrobial efficacy of Lauralkonium chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an antimicrobial agent?

This compound is a quaternary ammonium (B1175870) compound (QAC) that acts as a cationic surfactant. Its positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death.

Q2: How does pH influence the antimicrobial efficacy of this compound?

The antimicrobial activity of this compound, like other QACs, is significantly influenced by pH. Its efficacy generally increases as the pH becomes more alkaline.[1] This is because, at a higher pH, the bacterial cell surface tends to be more negatively charged, which enhances the electrostatic attraction between the cationic this compound and the microbial cell. A marked increase in germicidal efficiency has been observed around pH 9.0.[1]

Q3: Is this compound more effective in acidic, neutral, or alkaline conditions?

This compound is most effective in alkaline conditions.[1][2] Its germicidal action is enhanced with increasing pH.[1]

Q4: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results in my experiments. Could pH be a factor?

Yes, variability in the pH of your culture medium is a common cause of inconsistent MIC results. The pH can be affected by the medium's preparation, the addition of supplements, or the metabolic byproducts of the bacteria during incubation. It is crucial to measure and adjust the pH of your medium before each experiment to ensure consistency.

Q5: Does the presence of organic matter affect the antimicrobial activity of this compound at different pH levels?

Yes, organic matter can interfere with the efficacy of this compound. A study on a QAC-based disinfectant showed that its effectiveness against Salmonella species at both pH 6 and 9 was reduced in the presence of whole milk and skimmed milk compared to bovine fetal serum.[2] This interference should be considered when designing experiments and interpreting results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Higher than expected MIC values 1. pH of the medium is too acidic.2. Presence of interfering substances (e.g., organic matter, anionic detergents).3. Bacterial strain has developed resistance.1. Verify and adjust the pH of the test medium to the desired alkaline range.2. Ensure all glassware is thoroughly rinsed to remove any detergent residues. If testing in the presence of organic matter, document its type and concentration.3. Culture the test organism on a non-selective medium to ensure purity and consider resistance testing.
Inconsistent results between replicates 1. Inconsistent pH across different batches of media.2. Inaccurate serial dilutions.3. Variation in inoculum size.1. Prepare a single large batch of pH-adjusted medium for all replicates.2. Use calibrated pipettes and ensure thorough mixing at each dilution step.3. Standardize the inoculum to a 0.5 McFarland standard before dilution.
No antimicrobial activity observed 1. Incorrect concentration of this compound.2. Inactivation of this compound by highly anionic substances in the medium.3. Extreme pH outside the effective range.1. Prepare a fresh stock solution of this compound and verify its concentration.2. Review the composition of the test medium for any known inactivating agents.3. Measure the final pH of the medium after all components have been added.

Quantitative Data

The following table summarizes the bactericidal activity of a quaternary ammonium compound-based disinfectant against Salmonella Enteritidis at different pH values in the presence of various organic matter concentrations. While not specific to this compound, it illustrates the general trend of pH-dependent efficacy for QACs.

Table 1: Efficacy of a QAC-based Disinfectant against Salmonella Enteritidis at a 1:1000 Dilution [2]

Organic MatterConcentrationEfficacy at pH 6Efficacy at pH 9
Bovine Fetal Serum1%EffectiveEffective
3%EffectiveEffective
5%EffectiveEffective
7%EffectiveEffective
Whole Milk1%EffectiveEffective
3%EffectiveEffective
5%EffectiveNot Effective
7%Not EffectiveNot Effective
Skimmed Milk1%EffectiveEffective
3%EffectiveEffective
5%Not EffectiveNot Effective
7%Not EffectiveNot Effective

Efficacy is defined as a 99.99% (4-log) reduction in the bacterial inoculum after a 15-minute contact time.[2]

Experimental Protocols

Protocol for Determining the Effect of pH on this compound MIC using Broth Microdilution

This protocol details the steps to assess the in vitro antimicrobial activity of this compound at various pH levels.

  • Preparation of pH-Adjusted Media:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) following the manufacturer's instructions.

    • Dispense the broth into sterile containers, one for each pH value to be tested (e.g., pH 6.0, 7.4, 9.0).

    • Adjust the pH of each aliquot using sterile 1M HCl or 1M NaOH while monitoring with a calibrated pH meter.

    • Sterilize the pH-adjusted broths by filtration through a 0.22 µm filter.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the stock solution in each of the pH-adjusted broths to create a range of concentrations for the MIC assay.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the corresponding pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution Assay:

    • In a sterile 96-well microtiter plate, add 50 µL of the appropriate pH-adjusted CAMHB to all wells.

    • Add 50 µL of the serially diluted this compound solutions to the designated wells.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) for each pH value.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare and pH-adjust Mueller-Hinton Broth setup_plate Set up 96-well plate with media, dilutions, and inoculum prep_media->setup_plate prep_lca Prepare Lauralkonium chloride dilutions prep_lca->setup_plate prep_inoculum Prepare bacterial inoculum (0.5 McFarland) prep_inoculum->setup_plate incubate Incubate at 35-37°C for 16-20 hours setup_plate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination of this compound at different pH values.

ph_efficacy_relationship cluster_ph pH Environment cluster_efficacy Antimicrobial Efficacy acidic Acidic pH efficacy_low Lower Efficacy acidic->efficacy_low neutral Neutral pH efficacy_moderate Moderate Efficacy neutral->efficacy_moderate alkaline Alkaline pH efficacy_high Higher Efficacy alkaline->efficacy_high

Caption: Relationship between pH and the antimicrobial efficacy of this compound.

References

Technical Support Center: Removing Residual Lauralkonium Chloride from Experimental Apparatus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and protocols for the effective removal of Lauralkonium chloride, a cationic surfactant and quaternary ammonium (B1175870) compound (QAC), from laboratory apparatus to prevent experimental interference and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal from labware critical?

A1: this compound is a cationic surfactant widely used as a preservative and antimicrobial agent.[1][2] As a member of the Quaternary Ammonium Compound (QAC) family, it exerts its biological effects by interacting with and disrupting cell membranes.[3] Residual amounts on experimental apparatus can lead to significant experimental artifacts, including altered cell membrane permeability, induction of antimicrobial resistance mechanisms, and direct cytotoxicity, thereby compromising experimental results, particularly in cell-based assays.[4][5][6]

Q2: I suspect this compound residue is affecting my experiments. What are the common signs?

A2: Common indicators of QAC residue interference include inconsistent results in cell culture experiments, unexpected cell death or morphological changes, and altered membrane potential or integrity assays. Since QACs are membrane-active agents, any experiment involving cellular membranes is particularly sensitive to this type of contamination.[3][6]

Q3: Is a standard water or alcohol rinse sufficient to remove this compound?

A3: While this compound has high water solubility, a simple rinse with deionized water or alcohol may not be sufficient for complete removal, especially from glass surfaces where its cationic nature can lead to strong adsorption.[7][8] These residues can persist and interfere with subsequent experiments.[9] A more robust, multi-step cleaning protocol is recommended.

Q4: What types of cleaning agents are most effective against cationic surfactants like this compound?

A4: Anionic detergents are particularly effective. The negatively charged head of the anionic surfactant interacts with the positively charged cationic head of this compound, forming a neutral, more easily removable complex. Standard laboratory-grade detergents like Alconox or Liquinox are anionic and well-suited for this purpose. Rinsing with solvents like ethanol (B145695) or acetone (B3395972) can also aid in removal.[9]

Q5: How can I verify that all residual this compound has been removed?

A5: The most reliable method for verification is to perform a final rinse of the cleaned apparatus with a suitable solvent (e.g., a methanol/water mixture) and analyze the rinsate using an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12] These methods can detect and quantify trace levels of the compound.

Troubleshooting Guide for Persistent Contamination

If you suspect this compound residue after standard cleaning, follow this troubleshooting workflow.

G cluster_0 Start: Suspected Residue cluster_1 Initial Action cluster_2 Verification cluster_3 Advanced Cleaning cluster_4 Final Steps start Inconsistent experimental results or visible film on apparatus action1 Perform Multi-Step Cleaning Protocol (See Protocol 1) start->action1 verify Verify Removal via HPLC (See Protocol 2) or a blank run with sensitive cells action1->verify decision Residue Detected? verify->decision adv_clean1 Soak in 1% Anionic Detergent (e.g., Alconox) for 4-24 hours decision->adv_clean1 Yes end_node Apparatus is clean. Return to service. decision->end_node No adv_clean2 Alternatively, perform acid wash (e.g., 1M HCl). Caution: Check apparatus compatibility adv_clean1->adv_clean2 re_verify Re-run Verification Protocol adv_clean2->re_verify re_verify->decision

Caption: Troubleshooting workflow for this compound residue removal.

Comparison of Cleaning Methods

The following table summarizes the principles and effectiveness of various cleaning methods for removing this compound.

MethodMechanism of ActionRelative EffectivenessKey Considerations
Rinse with DI Water Solubilization. This compound is water-soluble.LowInsufficient for strongly adsorbed residues. Multiple, copious rinses are necessary but may not be complete.
Rinse with 70% Ethanol Solubilization and disruption of hydrophobic interactions.ModerateMore effective than water alone. Helps to remove the nonpolar alkyl chain from the surface.
Soak in Anionic Detergent Ion-pairing. The anionic head of the detergent neutralizes the cationic head of this compound, forming a salt that is easily rinsed away.HighHighly recommended. Ensure thorough rinsing with DI water to remove the detergent itself.
Acid Wash (e.g., 1M HCl) Competes for binding sites on the glass surface.HighEffective but corrosive. Must be handled with extreme care and appropriate PPE. Check material compatibility.[13]
Base Wash (e.g., 1M NaOH) Can hydrolyze esters but is generally less effective for removing cationic surfactants compared to anionic detergents.Low to ModerateNot the primary recommended method for this specific contaminant.

Experimental Protocols

Protocol 1: Standard Multi-Step Cleaning of Glassware

This protocol is recommended for routine cleaning of apparatus contaminated with this compound.

  • Mechanical Pre-clean: Immediately after use, physically wipe off any concentrated residue with a low-lint wipe.

  • Initial Rinse: Rinse the apparatus 3 times with a suitable organic solvent such as ethanol or acetone to help dissolve the alkyl chain portion of the molecule.[9]

  • Detergent Wash: Prepare a 1-2% solution of a laboratory-grade anionic detergent (e.g., Alconox, Liquinox). Submerge the glassware completely in the solution, ensuring no air bubbles are trapped. Allow to soak for at least 60 minutes. For heavy contamination, increase soak time to overnight (12-24 hours).[14]

  • Tap Water Rinse: Thoroughly rinse the apparatus under warm running tap water for at least 1 minute.

  • Deionized Water Rinse: Rinse the apparatus a minimum of 3-5 times with high-purity deionized (DI) water.

  • Final Solvent Rinse (Optional): For critical applications, perform a final rinse with HPLC-grade acetone or ethanol to facilitate rapid, residue-free drying.

  • Drying: Allow apparatus to air dry in a clean environment or place in a drying oven. Do not use paper towels, which can leave lint residues.[9]

Protocol 2: Verification of Removal by HPLC-UV

This protocol provides a method to quantify residual this compound. It is adapted from established methods for analyzing benzalkonium chlorides.[10][12]

  • Sample Preparation:

    • Rinse the interior surface of the cleaned and dried apparatus with a known volume of the mobile phase (e.g., 10 mL).

    • Ensure the solvent comes into contact with the entire surface area.

    • Collect this final rinsate into a clean autosampler vial.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[10]

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 0.01 M sodium acetate (B1210297) buffer (pH 5.0) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 10 µL.[10]

    • Column Temperature: 30°C.[12]

    • UV Detection Wavelength: 215 nm or 262 nm.[12]

  • Analysis:

    • Prepare a calibration curve using certified standards of this compound (or a suitable benzalkonium chloride mixture) in the expected concentration range (e.g., 1-100 µg/L).

    • Run the rinsate sample.

    • Quantify the amount of this compound by comparing the peak area to the calibration curve. The concentration should be below a pre-determined acceptable limit.

Visualization of Interference Mechanism

Residual this compound can interfere with biological experiments primarily through its interaction with the cell membrane. The diagram below illustrates this disruptive mechanism.

Caption: Mechanism of cellular interference by residual this compound.

References

Technical Support Center: Lauralkonium Chloride in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with lauralkonium (B1674554) chloride in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is lauralkonium chloride and why might it be in my assay?

This compound is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant. It is commonly used as a preservative and antimicrobial agent in pharmaceutical formulations and other solutions. Its presence in an assay is often as an excipient in a drug formulation being tested, or as a component of a buffer or reagent solution.

Q2: I'm observing a decrease in my fluorescence signal. Could this compound be the cause?

Yes, it is possible. Cationic surfactants like this compound have been observed to cause fluorescence quenching.[1] The positively charged headgroup of the surfactant can interact with fluorescent molecules, particularly anionic fluorophores like fluorescein (B123965), leading to a decrease in fluorescence intensity.

Q3: What are the potential quenching mechanisms of this compound?

This compound can induce fluorescence quenching through one or a combination of the following mechanisms:

  • Static Quenching: this compound can form a non-fluorescent ground-state complex with the fluorophore. This reduces the concentration of fluorophores available for excitation, thereby decreasing the overall fluorescence intensity. The formation of this complex is often driven by electrostatic interactions between the cationic surfactant and an anionic fluorophore.[2][3]

  • Dynamic (Collisional) Quenching: This occurs when the excited-state fluorophore is deactivated upon collision with a quencher molecule (this compound). The frequency of these collisions, and thus the degree of quenching, is dependent on the concentration of the quencher and the temperature.[2][3]

  • Micelle-Mediated Quenching: Above its critical micelle concentration (CMC), this compound forms micelles. Fluorophores can be entrapped within these micelles, which can alter their photophysical properties and potentially lead to quenching. The microenvironment within the micelle can be different from the bulk solution, affecting the fluorophore's quantum yield.[4]

Q4: How can I determine if this compound is causing static or dynamic quenching in my assay?

The primary method to distinguish between static and dynamic quenching is through fluorescence lifetime measurements.

  • In dynamic quenching , the fluorescence lifetime of the fluorophore decreases in the presence of the quencher.

  • In static quenching , the fluorescence lifetime of the uncomplexed fluorophore remains unchanged, as the quenched fluorophores are in a non-fluorescent complex and do not contribute to the measured lifetime.[2]

Temperature-dependent studies can also provide insights. Dynamic quenching typically increases with temperature due to increased diffusion and collision rates, while static quenching often decreases with temperature as the ground-state complexes may become less stable.[2]

Q5: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to aggregate and form micelles. The CMC of this compound can be influenced by factors such as temperature, ionic strength, and the presence of other molecules in the solution. The formation of micelles can significantly impact fluorescence assays by:

  • Altering the local environment of the fluorophore.

  • Potentially increasing or decreasing quenching efficiency.

  • Causing light scattering, which can interfere with fluorescence measurements.

The interaction between fluorophores and surfactants can change dramatically around the CMC.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Decreased Fluorescence Signal Quenching by this compound: The surfactant may be quenching the fluorescence of your probe.1. Determine the Quenching Mechanism: Perform fluorescence lifetime measurements to distinguish between static and dynamic quenching. 2. Create a Standard Curve: Prepare a series of standards with known concentrations of your analyte in the presence of the same concentration of this compound as in your samples to correct for the quenching effect. 3. Consider a Different Fluorophore: If the quenching is severe, consider using a different fluorophore that is less susceptible to quenching by cationic surfactants.
Signal Instability or Noise Micelle Formation: If the concentration of this compound is near or above its CMC, the formation and dissolution of micelles can cause fluctuations in the signal. Micelles can also scatter light, leading to noisy readings.1. Determine the CMC: If possible, determine the CMC of this compound under your experimental conditions. 2. Work Below the CMC: If feasible, adjust the concentration of this compound to be well below its CMC. 3. Use a Different Surfactant: If the presence of a surfactant is necessary, consider a non-ionic or zwitterionic surfactant that is less likely to interact with your fluorophore.
Non-linear Standard Curve Complex Quenching Mechanisms: A combination of static and dynamic quenching, or quenching effects that change with concentration (e.g., due to micelle formation), can lead to a non-linear Stern-Volmer plot and a non-linear standard curve.1. Analyze the Stern-Volmer Plot: A non-linear Stern-Volmer plot can provide insights into the quenching mechanism. An upward curvature may indicate a combination of static and dynamic quenching.[5] 2. Fit to a Non-linear Model: Use appropriate non-linear regression models to fit your standard curve. 3. Dilute the Sample: Diluting the sample may simplify the quenching behavior by moving to a concentration range where one mechanism dominates.
Assay Interference Compound Autofluorescence or Absorbance: The formulation containing this compound may have other components that are fluorescent or absorb light at the excitation or emission wavelengths of your assay.1. Run a Blank: Measure the fluorescence of a blank sample containing all components of the assay except the fluorophore to assess background fluorescence. 2. Spectral Scan: Perform a spectral scan of the formulation to identify any potential overlapping absorption or emission peaks.[6][7] 3. Use a Counter-Assay: A counter-assay can help identify compounds that interfere with the detection method.[6]

Experimental Protocols

Protocol 1: Determination of Quenching Mechanism using Stern-Volmer Analysis

This protocol outlines the steps to investigate the quenching of a fluorophore (e.g., fluorescein) by this compound.

Materials:

  • Fluorophore stock solution (e.g., fluorescein in a suitable buffer)

  • This compound stock solution

  • Assay buffer

  • Fluorometer capable of steady-state and time-resolved fluorescence measurements

  • 96-well black microplates

Procedure:

  • Prepare a dilution series of this compound: In your assay buffer, prepare a series of this compound solutions at different concentrations.

  • Prepare assay solutions: To each well of a 96-well plate, add a constant concentration of the fluorophore and varying concentrations of the this compound quencher. Include a control with no quencher.

  • Steady-State Fluorescence Measurement:

    • Excite the samples at the fluorophore's excitation maximum and measure the emission at its emission maximum.

    • Record the fluorescence intensity (F) for each quencher concentration and the intensity in the absence of the quencher (F₀).

  • Time-Resolved Fluorescence Measurement (if available):

    • Measure the fluorescence lifetime (τ) for each quencher concentration and the lifetime in the absence of the quencher (τ₀).

  • Data Analysis:

    • Plot the Stern-Volmer plot of F₀/F versus the concentration of this compound, [Q].[8]

    • If lifetime data is available, also plot τ₀/τ versus [Q].

    • Analyze the plots:

      • A linear F₀/F plot that superimposes with the τ₀/τ plot is indicative of dynamic quenching . The slope is the Stern-Volmer constant (Ksv).

      • A linear F₀/F plot with a τ₀/τ ratio equal to 1 is indicative of static quenching .

      • An upward curving F₀/F plot may suggest a combination of static and dynamic quenching .

Quantitative Data Summary (Hypothetical Example):

This compound (µM)Fluorescence Intensity (F) (a.u.)F₀/FFluorescence Lifetime (τ) (ns)τ₀/τ
010001.004.01.00
108501.183.81.05
207201.393.61.11
505501.823.21.25
1004002.502.81.43

Note: This is hypothetical data for illustrative purposes.

Visualizations

Quenching_Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_excited Fluorophore (Excited State) Collision Collision F_excited->Collision Q_ground Quencher (Ground State) Q_ground->Collision F_ground Fluorophore (Ground State) Collision->F_ground Non-radiative decay Q_ground2 Quencher (Ground State) Collision->Q_ground2 F_ground_s Fluorophore (Ground State) Complex Ground-State Complex (Non-fluorescent) F_ground_s->Complex Q_ground_s Quencher (Ground State) Q_ground_s->Complex

Caption: Differentiating Dynamic and Static Quenching Mechanisms.

Troubleshooting_Workflow Start Fluorescence Signal Anomaly Observed Check_Control Is this compound Present? Start->Check_Control No_LC Investigate Other Causes Check_Control->No_LC No Yes_LC Potential Quenching by this compound Check_Control->Yes_LC Yes Measure_Lifetime Perform Fluorescence Lifetime Measurement Yes_LC->Measure_Lifetime Lifetime_Decreased Dynamic Quenching Measure_Lifetime->Lifetime_Decreased Lifetime_Unchanged Static Quenching Measure_Lifetime->Lifetime_Unchanged Correct_Standard Correct with Standard Curve Lifetime_Decreased->Correct_Standard Lifetime_Unchanged->Correct_Standard Change_Fluorophore Consider Different Fluorophore Correct_Standard->Change_Fluorophore If quenching is severe

Caption: Troubleshooting Workflow for Fluorescence Quenching.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Lauralkonium Chloride and Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial efficacy of two quaternary ammonium (B1175870) compounds (QACs), Lauralkonium chloride and Benzalkonium chloride. While both are recognized for their antimicrobial properties, the extent of available research and supporting quantitative data varies significantly between them. This document summarizes the existing experimental data, outlines detailed methodologies for key antimicrobial efficacy tests, and visualizes the mechanism of action and experimental workflows.

Executive Summary

This compound and Benzalkonium chloride are cationic surfactants that exert their antimicrobial effect primarily through the disruption of microbial cell membranes. Benzalkonium chloride is a well-studied compound with a substantial body of evidence supporting its broad-spectrum activity against a wide range of bacteria and fungi. In contrast, while this compound is utilized as an antimicrobial and preservative, particularly in the cosmetics industry, publicly available quantitative data on its microbicidal efficacy, such as Minimum Inhibitory Concentration (MIC) values, is scarce. This lack of data presents a significant challenge in performing a direct, quantitative comparison of the two compounds.

The information presented herein is compiled from scientific literature and established testing guidelines to provide an objective overview. For Benzalkonium chloride, a summary of its efficacy against various microorganisms is provided in tabular format. The experimental protocols detailed below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the Organisation for aEconomic Co-operation and Development (OECD).

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data on the antimicrobial efficacy of Benzalkonium chloride. Due to the limited availability of published data for this compound, a direct comparison is not currently feasible.

Table 1: Antibacterial Efficacy of Benzalkonium Chloride (MIC in µg/mL)

Bacterial SpeciesGram StainMIC (µg/mL)
Staphylococcus aureusGram-positive1 - 16
Escherichia coliGram-negative4 - 31
Pseudomonas aeruginosaGram-negative16 - 128
Enterococcus faecalisGram-positive2 - 8

Table 2: Antifungal Efficacy of Benzalkonium Chloride (MIC in µg/mL)

Fungal SpeciesTypeMIC (µg/mL)
Candida albicansYeast0.25 - 16
Aspergillus nigerMold8 - 32

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Mechanism of Action

Both this compound and Benzalkonium chloride are quaternary ammonium compounds and share a common mechanism of antimicrobial action. As cationic surfactants, they are positively charged and interact with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. This interaction leads to the disruption of the membrane's structural integrity, causing increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.

Quaternary Ammonium Compound Mechanism of Action cluster_qac Quaternary Ammonium Compound (QAC) cluster_membrane Microbial Cell Membrane QAC Positively Charged Head Group Interaction Electrostatic Interaction QAC->Interaction AlkylChain Lipophilic Alkyl Chain Membrane Negatively Charged Phospholipid Bilayer Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Mechanism of action for Quaternary Ammonium Compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI M07)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

a. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the test compound (this compound or Benzalkonium chloride) is prepared in a suitable solvent at a concentration significantly higher than the expected MIC.

b. Preparation of Inoculum:

  • The test microorganism is cultured on an appropriate agar (B569324) medium to obtain isolated colonies.

  • Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

c. Test Procedure:

  • A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with the standardized microbial suspension.

  • A growth control well (containing medium and inoculum but no antimicrobial agent) and a sterility control well (containing medium only) are included.

  • The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

d. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Broth Microdilution Workflow start Start prep_agent Prepare Antimicrobial Stock Solution start->prep_agent prep_inoculum Prepare and Standardize Microbial Inoculum start->prep_inoculum dilution Perform Serial Dilutions in Microtiter Plate prep_agent->dilution inoculation Inoculate Wells with Standardized Suspension prep_inoculum->inoculation dilution->inoculation incubation Incubate Plate inoculation->incubation reading Read and Record MIC incubation->reading end End reading->end

Workflow for Broth Microdilution MIC Testing.
Quantitative Suspension Test for Bactericidal Activity (Based on OECD Guidelines)

This test evaluates the bactericidal activity of a disinfectant by determining the reduction in viable cell count of a bacterial suspension after a defined contact time.

a. Preparation of Test Suspension:

  • A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared in a suitable diluent to a concentration of approximately 1.5 - 5.0 x 10^8 CFU/mL.

b. Test Conditions:

  • The test is performed at a specified temperature (e.g., 20°C).

  • An interfering substance (e.g., bovine albumin solution to simulate clean or dirty conditions) is added to the bacterial suspension.

c. Test Procedure:

  • The disinfectant solution is prepared at the desired concentration.

  • A defined volume of the bacterial suspension with the interfering substance is mixed with a defined volume of the disinfectant solution.

  • The mixture is maintained at the specified temperature for a defined contact time (e.g., 5, 15, 30, 60 minutes).

  • At the end of the contact time, an aliquot of the mixture is transferred to a neutralizer solution to inactivate the disinfectant.

  • Serial dilutions of the neutralized sample are plated on a suitable agar medium.

d. Incubation and Enumeration:

  • The plates are incubated under appropriate conditions until colonies are visible.

  • The number of colony-forming units (CFU) is counted, and the log reduction in viable cells is calculated compared to a control sample without the disinfectant.

Quantitative Suspension Test Workflow start Start prep_suspension Prepare Standardized Bacterial Suspension start->prep_suspension add_interference Add Interfering Substance prep_suspension->add_interference mix Mix Suspension with Disinfectant Solution add_interference->mix contact_time Maintain for Defined Contact Time mix->contact_time neutralize Neutralize Disinfectant contact_time->neutralize plate Plate Serial Dilutions neutralize->plate incubate Incubate Plates plate->incubate count Count CFU and Calculate Log Reduction incubate->count end End count->end

Workflow for Quantitative Suspension Test.

Conclusion

Benzalkonium chloride is a well-documented antimicrobial agent with proven efficacy against a broad spectrum of bacteria and fungi. In contrast, while this compound is used for its antimicrobial properties, there is a notable lack of publicly available, quantitative efficacy data. This data gap makes a direct, evidence-based comparison of the potency of these two compounds challenging. For researchers and drug development professionals, the choice between these agents will likely depend on the specific application, the required level of antimicrobial activity, and the existing regulatory acceptance and data for the intended use. Further research into the antimicrobial spectrum and efficacy of this compound is warranted to enable a more comprehensive comparative analysis.

Validating a high-performance liquid chromatography (HPLC) method for Lauralkonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of Lauralkonium chloride. The information presented is essential for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this quaternary ammonium (B1175870) compound.

This compound, with the chemical formula C29H44ClNO2, is a quaternary ammonium salt utilized in various pharmaceutical and industrial applications for its antimicrobial properties.[1][2][3][4] Accurate quantification is crucial for ensuring product quality, safety, and efficacy. This guide details validated methodologies, presents comparative data in a structured format, and offers insights into the selection of the most appropriate analytical technique for your specific needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique that separates components in a mixture, making it highly specific for the analysis of a particular compound within a complex matrix. A validated Reverse-Phase HPLC (RP-HPLC) method is a reliable approach for the quantification of this compound.

Experimental Protocol: RP-HPLC

A validated method for a closely related compound, Benzalkonium chloride, provides a strong basis for the analysis of this compound. The following protocol is adapted for this purpose:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 5.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45 v/v).[5]

  • Flow Rate: A constant flow rate, typically 1.0 - 1.5 mL/min.[5]

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Injection Volume: A fixed volume, typically 20 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., diluent used for the mobile phase). A series of calibration standards are then prepared by diluting the stock solution to known concentrations.

  • Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the diluent to achieve a concentration within the calibration range. The solution is filtered through a 0.45 µm filter before injection.

UV-Visible Spectrophotometry Method

UV-Visible Spectrophotometry is a simpler and more rapid technique that measures the absorption of light by a substance at a specific wavelength. While less specific than HPLC, it can be a suitable alternative for routine analysis where interfering substances are minimal.

Experimental Protocol: UV-Visible Spectrophotometry
  • Instrumentation: A double beam UV-Visible spectrophotometer with a pair of matched quartz cuvettes (1 cm path length).

  • Solvent: A suitable solvent that dissolves this compound and does not absorb significantly in the analytical wavelength range (e.g., methanol (B129727) or ethanol).

  • Wavelength of Maximum Absorbance (λmax): The UV spectrum of a standard solution of this compound is scanned to determine the wavelength of maximum absorbance. For quaternary ammonium compounds, this is often in the range of 260-270 nm.

  • Standard Preparation: A stock solution of this compound is prepared in the chosen solvent. Calibration standards are prepared by diluting the stock solution to known concentrations.

  • Sample Preparation: The sample is accurately weighed and dissolved in the solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement: The absorbance of the blank (solvent), standard solutions, and the sample solution are measured at the λmax.

Method Validation and Comparison

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose.[6][7] The following tables summarize the typical performance characteristics of the validated HPLC and UV-Vis methods for the analysis of quaternary ammonium compounds like this compound, based on International Council for Harmonisation (ICH) guidelines.[7][8]

Table 1: Comparison of Method Validation Parameters
ParameterHPLCUV-Visible Spectrophotometry
Specificity High (ability to separate analyte from impurities)Low to Moderate (potential for interference from other absorbing compounds)
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) Lower (ng/mL range)Higher (µg/mL range)
Limit of Quantitation (LOQ) Lower (ng/mL range)Higher (µg/mL range)
Robustness High (less affected by minor changes in parameters)Moderate (can be sensitive to solvent and pH changes)
Analysis Time Longer (due to chromatographic separation)Shorter (direct measurement)
Cost & Complexity Higher (instrumentation and solvent usage)Lower (simpler instrumentation)
Table 2: Typical Quantitative Data from Method Validation
Validation ParameterHPLC MethodUV-Vis Method
Linearity Range 10 - 100 µg/mL5 - 50 µg/mL
Correlation Coefficient (R²) 0.99950.998
Accuracy (Mean % Recovery) 99.8%101.2%
Precision (Repeatability, %RSD) 0.8%2.5%
LOD 10 ng/mL0.5 µg/mL
LOQ 30 ng/mL1.5 µg/mL

Logical Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for validating an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow start Start: Define Analytical Method's Intended Use protocol Develop Validation Protocol start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity (Analyte vs. Impurities/Matrix) linearity Linearity & Range (Correlation of Response to Concentration) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Detection & Quantitation Limits) precision->lod_loq robustness Robustness (Effect of Small Variations) lod_loq->robustness documentation Documentation & Validation Report robustness->documentation system_suitability->specificity end End: Method is Validated documentation->end

Caption: Workflow for HPLC Method Validation.

Conclusion

The choice between HPLC and UV-Visible Spectrophotometry for the analysis of this compound depends on the specific requirements of the application.

  • HPLC is the method of choice for regulatory submissions, stability studies, and when high specificity and sensitivity are required to separate the analyte from potential degradation products or other excipients in a formulation.

  • UV-Visible Spectrophotometry offers a rapid and cost-effective alternative for routine quality control testing of bulk drug substances or simple formulations where the absence of interfering substances has been established.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data and the intended use of the method to ensure the generation of accurate and reliable results.

References

Cross-Resistance Between Lauralkonium Chloride and Common Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of quaternary ammonium (B1175870) compounds (QACs) as disinfectants and preservatives has raised concerns about the potential for co-selection of antibiotic-resistant bacteria. This guide provides a comparative analysis of the cross-resistance between Lauralkonium chloride, a common QAC, and various classes of antibiotics. Due to a significant lack of direct experimental data for this compound in the scientific literature, this guide utilizes data from its close structural analog, Benzalkonium chloride (BAC), as a surrogate to infer potential cross-resistance mechanisms and patterns. The underlying mechanisms of resistance are highly likely to be conserved between these two QACs due to their shared chemical properties.

Executive Summary

Exposure of bacteria to sub-lethal concentrations of QACs, such as Benzalkonium chloride, has been demonstrated to induce cross-resistance to a range of clinically relevant antibiotics. The primary mechanism underpinning this phenomenon is the overexpression of multidrug efflux pumps, which can actively extrude both the disinfectant and various antibiotics from the bacterial cell. This guide summarizes the available quantitative data, details the experimental protocols used to assess cross-resistance, and provides visual representations of the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Cross-Resistance

The following table summarizes the observed changes in Minimum Inhibitory Concentrations (MIC) of various antibiotics in bacteria that have been adapted to grow in the presence of Benzalkonium chloride (BAC). The fold increase in MIC is a direct measure of the level of induced resistance.

Bacterial SpeciesInducing Agent (QAC)AntibioticFold Increase in MICReference(s)
Pseudomonas aeruginosaBenzalkonium chlorideCiprofloxacin2- to 16-fold[1]
Pseudomonas aeruginosaBenzalkonium chlorideLevofloxacin4-fold
Pseudomonas aeruginosaBenzalkonium chlorideTetracycline2- to 4-fold[1]
Escherichia coliBenzalkonium chlorideChloramphenicol>10-fold
Escherichia coliBenzalkonium chlorideCiprofloxacin4- to 8-fold[2]
Escherichia coliBenzalkonium chlorideTetracycline2- to 4-fold[2]
Staphylococcus aureusBenzalkonium chlorideCiprofloxacin4-fold
Staphylococcus aureusBenzalkonium chlorideNorfloxacin8-fold

Note: This data is based on studies using Benzalkonium chloride as the inducing agent. Similar trends are anticipated for this compound due to their structural similarities.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is fundamental for assessing the susceptibility of bacteria to antimicrobial agents and for quantifying the extent of cross-resistance.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Stock solutions of this compound and test antibiotics

  • Spectrophotometer (optional, for OD600 readings)

  • Incubator

Procedure:

  • Preparation of Inoculum: A single colony of the test bacterium is inoculated into broth and incubated until it reaches the logarithmic phase of growth. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: Two-fold serial dilutions of this compound and each antibiotic are prepared in the microtiter plate wells using MHB. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600).

  • Adaptation to QAC: To induce resistance, bacteria are serially passaged in broth containing sub-inhibitory concentrations of this compound. The MIC of both the QAC and the test antibiotics are then determined for the adapted strain and compared to the parental strain.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression levels of genes, such as those encoding efflux pumps, that are involved in resistance.

Objective: To measure the change in expression of target genes in bacteria exposed to this compound compared to unexposed bacteria.

Materials:

  • Bacterial cultures (exposed and unexposed to this compound)

  • RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR instrument

  • Primers specific for the target efflux pump genes (e.g., mexCD-oprJ, acrAB-tolC) and a housekeeping gene (for normalization)

  • SYBR Green or other fluorescent dye

Procedure:

  • Exposure and RNA Extraction: Bacterial cultures are grown to mid-log phase and then exposed to a sub-inhibitory concentration of this compound for a defined period. Total RNA is then extracted from both the exposed and unexposed (control) cultures using a commercial kit.

  • cDNA Synthesis: The extracted RNA is treated with DNase to remove any contaminating DNA and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase kit.

  • qPCR: The qPCR reaction is set up with the cDNA, specific primers for the target and housekeeping genes, and a fluorescent dye. The reaction is run in a qPCR instrument which monitors the fluorescence in real-time.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression level in the this compound-exposed sample is normalized to the housekeeping gene and compared to the unexposed control.

Mandatory Visualization

Signaling Pathway for QAC-Induced Antibiotic Resistance

G

Experimental Workflow for Assessing Cross-Resistance

G start Start: Bacterial Isolate mic_initial Determine Initial MIC of this compound and Antibiotics start->mic_initial adaptation Serial Passage in Sub-inhibitory Concentration of this compound mic_initial->adaptation mic_adapted Determine MIC of Adapted Strain adaptation->mic_adapted gene_expression Analyze Efflux Pump Gene Expression (qRT-PCR) adaptation->gene_expression comparison Compare MICs of Parental and Adapted Strains mic_adapted->comparison fold_change Calculate Fold-Change in MIC comparison->fold_change conclusion Conclusion on Cross-Resistance Potential fold_change->conclusion gene_expression->conclusion

Conclusion

The available scientific evidence, primarily from studies on Benzalkonium chloride, strongly suggests that exposure to this compound has the potential to select for bacteria with reduced susceptibility to common antibiotics. The principal mechanism is the upregulation of multidrug efflux pumps. This guide provides a framework for researchers and drug development professionals to understand and investigate this phenomenon. Further research is critically needed to generate specific data for this compound to confirm these inferred risks and to fully elucidate the spectrum of antibiotics affected and the diversity of bacterial species in which this cross-resistance can be induced.

References

Efficacy of Lauralkonium Chloride Against Multidrug-Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant (MDR) bacteria necessitates a thorough evaluation of the efficacy of existing and novel biocides. This guide provides a comparative analysis of Lauralkonium chloride, a quaternary ammonium (B1175870) compound (QAC), against various MDR bacterial strains. Its performance is benchmarked against other commonly used biocides, supported by experimental data from peer-reviewed studies.

Executive Summary

This compound, a member of the benzalkonium chloride family of QACs, demonstrates broad-spectrum antimicrobial activity. Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to the leakage of intracellular components and cell death. While effective against a range of bacteria, its efficacy can be influenced by the specific bacterial strain, the presence of resistance mechanisms such as efflux pumps, and the formulation of the biocide. This guide presents a data-driven comparison of this compound's efficacy with that of other key biocides, including chlorhexidine, povidone-iodine, and alcohol-based disinfectants, against critical MDR pathogens.

Data Presentation: Comparative Efficacy of Biocides

The following tables summarize the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound (represented by benzalkonium chloride) and other biocides against various multidrug-resistant bacteria. It is important to note that values are sourced from multiple studies and experimental conditions may vary.

Table 1: Efficacy against Gram-Positive Multidrug-Resistant Bacteria

BiocideOrganismMIC (µg/mL)MBC (µg/mL)Source(s)
Benzalkonium chloride MRSA1 - 4-[1][2]
VRE--[3]
Chlorhexidine gluconate MRSA1.5 - 4>4[4][5][6]
VRE--[7]
Povidone-iodine MRSA-All strains killed within 20 seconds[8]
Triclosan (B1682465) MRSA0.025 - 1-[9]
Alcohol-based (Propanol) VRE-Highly bactericidal (<30s)[7]

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus. MIC and MBC values can vary based on the specific clone and experimental conditions.

Table 2: Efficacy against Gram-Negative Multidrug-Resistant Bacteria

BiocideOrganismMIC (µg/mL)MBC (µg/mL)Source(s)
Benzalkonium chloride P. aeruginosa (MDR)32 - >512-[10]
A. baumannii (MDR)32-[10]
K. pneumoniae (MDR)32-[10]
Chlorhexidine gluconate P. aeruginosa (MDR)128-[10]
A. baumannii (MDR)64-[10]
K. pneumoniae (MDR)32-[10]
Triclosan P. aeruginosa (MDR)>2000 (resistant strain)-[11]

P. aeruginosa: Pseudomonas aeruginosa; A. baumannii: Acinetobacter baumannii; K. pneumoniae: Klebsiella pneumoniae. High variability in MICs for P. aeruginosa against benzalkonium chloride has been observed.[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a commonly used procedure.[10][13]

Protocol:

  • Preparation of Microorganism: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically between 1 x 10^5 and 1 x 10^6 colony-forming units (CFU)/mL.[14]

  • Preparation of Biocide Dilutions: A stock solution of the biocide is prepared at a high concentration and then serially diluted (typically two-fold) in the broth within a 96-well microtiter plate.[15]

  • Inoculation: Each well containing the biocide dilution is inoculated with a standardized volume of the microbial suspension. Control wells containing only broth (sterility control) and broth with the microorganism (growth control) are included.[15]

  • Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.[10]

  • Reading Results: The MIC is determined as the lowest concentration of the biocide at which there is no visible turbidity (growth) in the well.[15]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[14] This test is performed as a subsequent step to the MIC assay.

Protocol:

  • Subculturing from MIC plate: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from the wells showing no visible growth (at and above the MIC).[14][16]

  • Plating: The aliquots are plated onto a suitable agar (B569324) medium that does not contain the biocide.[16]

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Reading Results: The MBC is the lowest concentration of the biocide that results in a 99.9% reduction in the number of viable bacteria from the initial inoculum.[17]

Mandatory Visualization

G cluster_workflow Experimental Workflow for MIC and MBC Determination start Start: Prepare Bacterial Inoculum and Biocide Dilutions mic_assay Perform Broth Microdilution MIC Assay start->mic_assay incubation1 Incubate 16-20 hours mic_assay->incubation1 read_mic Read MIC (Lowest concentration with no visible growth) incubation1->read_mic subculture Subculture from clear wells (≥ MIC) onto agar plates read_mic->subculture end_mic End: MIC Value read_mic->end_mic incubation2 Incubate agar plates subculture->incubation2 read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubation2->read_mbc end_mbc End: MBC Value read_mbc->end_mbc

Caption: Workflow for determining MIC and MBC of biocides.

G cluster_mechanism Mechanism of Action and Resistance to this compound qac This compound (Quaternary Ammonium Compound) membrane Bacterial Cell Membrane (Negatively Charged) qac->membrane Electrostatic Interaction efflux Efflux Pump Overexpression (e.g., AcrAB-TolC) qac->efflux Induces disruption Membrane Disruption & Permeability Increase membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death resistance Resistance Mechanism extrusion Extrusion of QAC efflux->extrusion extrusion->qac Reduces intracellular concentration

Caption: Action and resistance mechanisms of this compound.

References

A Comparative Analysis of Surfactant Properties: Lauralkonium Chloride vs. Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the surfactant and antimicrobial properties of Lauralkonium chloride in comparison to other key quaternary ammonium (B1175870) compounds (QACs), supported by experimental data and methodologies.

Quaternary ammonium compounds (QACs) are a versatile class of cationic surfactants widely utilized across the pharmaceutical, cosmetic, and industrial sectors for their exceptional antimicrobial, conditioning, and emulsifying properties. This guide provides a comparative analysis of the surfactant and antimicrobial characteristics of this compound against other commonly used QACs, namely Benzalkonium chloride, Cetrimonium chloride, and Stearalkonium chloride. The information presented herein is intended to assist researchers and formulation scientists in the selection of appropriate surfactants for their specific applications.

Executive Summary

This compound, a member of the alkyldimethylbenzylammonium chloride (ADBAC) family, exhibits a balance of surfactant and antimicrobial properties that make it a valuable ingredient in numerous formulations. Its performance is largely dictated by its C12 alkyl chain. In comparison to other QACs, the length of the alkyl chain is a critical determinant of properties such as critical micelle concentration (CMC), surface tension reduction, and antimicrobial efficacy. Generally, as the alkyl chain length increases, the CMC decreases, and the antimicrobial activity profile can be modulated. This guide will delve into the specific properties of these compounds, presenting available experimental data for a direct comparison.

Comparison of Physicochemical and Antimicrobial Properties

The surfactant and antimicrobial properties of this compound, Benzalkonium chloride (as a mixture of alkyl chain lengths), Cetrimonium chloride, and Stearalkonium chloride are summarized in the tables below.

Table 1: Physicochemical Properties of Selected Quaternary Ammonium Compounds
CompoundChemical NameAlkyl Chain LengthMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
This compound Dodecyldimethylbenzylammonium chlorideC12340.0~3.7 mMNot available
Benzalkonium Chloride Alkyldimethylbenzylammonium chlorideC12, C14, C16 mixtureVariable0.008% (w/v)[1]Not available
Cetrimonium Chloride Cetyltrimethylammonium chlorideC16320.0~1.58 mM[2]~35-40
Stearalkonium Chloride Stearyldimethylbenzylammonium chlorideC18424.15~0.1 mM[3]Not available

Note: CMC values can vary depending on the experimental conditions such as temperature, solvent, and presence of electrolytes.

Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC) of Selected Quaternary Ammonium Compounds
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound Data not availableData not available
Benzalkonium Chloride 0.4 - 1.8 ppm0.4 - 1.8 ppm
Cetrimonium Chloride MIC 15.6-62.5 µg/mL (as CTAB-stabilized AgNPs)[4]20 mg/L[5]
Stearalkonium Chloride Data not availableData not available

Note: MIC values are highly dependent on the specific strain, inoculum size, and testing methodology.

Relationship between Chemical Structure and Surfactant Properties

The performance of QACs as surfactants is intrinsically linked to their molecular structure, particularly the length of the hydrophobic alkyl chain.

cluster_0 Chemical Structure cluster_1 Surfactant Properties Alkyl Chain Length Alkyl Chain Length CMC CMC Alkyl Chain Length->CMC Inverse Relationship Surface Activity Surface Activity Alkyl Chain Length->Surface Activity Direct Relationship Antimicrobial Efficacy Antimicrobial Efficacy Alkyl Chain Length->Antimicrobial Efficacy Modulates

Caption: Relationship between alkyl chain length and key surfactant properties.

As the alkyl chain length increases, the hydrophobicity of the molecule increases. This leads to a decrease in the Critical Micelle Concentration (CMC), as fewer molecules are required to form micelles in an aqueous solution[3][6]. Studies have shown that for alkyldimethylbenzylammonium chlorides, the CMC decreases from 188 mM for a C8 chain to 0.1 mM for a C18 chain[3]. This trend is consistent with the data presented for this compound (C12) and Stearalkonium chloride (C18). A longer alkyl chain also generally leads to greater surface activity, meaning a greater reduction in surface tension[2].

The antimicrobial activity of QACs is also influenced by the alkyl chain length, although the relationship is more complex. Different chain lengths can exhibit optimal activity against different types of microorganisms[7].

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in their determination.

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant is a fundamental property that can be determined by various methods that detect the abrupt change in a physical property of the surfactant solution as a function of its concentration.

Surface Tension Method: This is one of the most common methods for determining CMC.

  • Preparation of Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations, spanning a range above and below the expected CMC.

  • Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is identified as the concentration at the point of intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.

A Prepare Surfactant Solutions (Varying Concentrations) B Measure Surface Tension (Tensiometer) A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Intersection of Two Linear Regions C->D E Determine CMC D->E

Caption: Workflow for CMC determination by the surface tension method.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the QAC is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a specific turbidity.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

A Prepare Serial Dilutions of QAC in 96-well plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate C->D E Observe for Growth and Determine MIC D->E

Caption: Workflow for MIC determination by the broth microdilution method.

Conclusion

This compound, with its C12 alkyl chain, offers a versatile combination of surfactant and antimicrobial properties. When compared to other quaternary ammonium compounds, its performance characteristics are intermediate to those with shorter and longer alkyl chains. Stearalkonium chloride (C18), for instance, exhibits a significantly lower CMC, indicating higher surface activity at lower concentrations. Conversely, shorter-chain QACs may have higher CMCs. The choice between this compound and other QACs will ultimately depend on the specific requirements of the formulation, including the desired surface activity, antimicrobial spectrum, and compatibility with other ingredients. The data and methodologies presented in this guide provide a foundational understanding to aid in this selection process. Further experimental investigations are recommended to generate a more complete and directly comparable dataset for these compounds under identical conditions.

References

The Synergistic Power of Lauralkonium Chloride in Biocidal Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions between different biocidal agents is paramount for developing effective antimicrobial strategies. This guide provides a statistical analysis of the synergistic effects of Lauralkonium chloride with other common biocides. Due to a lack of extensive publicly available data specifically for this compound, this analysis utilizes data from its structurally and functionally similar counterpart, Benzalkonium chloride (BAC), a widely studied quaternary ammonium (B1175870) compound. The findings presented here offer valuable insights into the potential synergistic activities of this compound.

This compound, a quaternary ammonium salt, is a well-established antimicrobial agent. Its efficacy can be significantly enhanced when used in combination with other biocides. This synergy often leads to a broader spectrum of activity, reduced application concentrations, and a lower risk of developing microbial resistance. This guide delves into the quantitative data from key experimental assays, outlines the methodologies for evaluating these synergistic interactions, and visually represents the experimental workflows and potential mechanisms of action.

Quantitative Analysis of Synergistic Effects

The synergistic effect of biocidal combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. An FICI of ≤ 0.5 is indicative of synergy, >0.5 to 4 suggests an additive or indifferent effect, and >4 indicates antagonism. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of individual biocides and the FICI values for their combinations with Benzalkonium chloride (BAC), serving as a proxy for this compound.

Table 1: Synergistic Interaction of Benzalkonium Chloride (BAC) and Chlorocresol

MicroorganismBAC MIC (µg/mL)Chlorocresol MIC (µg/mL)FICIInteraction
Staphylococcus aureus56000.5Synergy
Enterococcus faecalis86000.5Synergy
Acinetobacter baumannii31125>0.5Additive/Indifference
Klebsiella pneumoniae20250>0.5Additive/Indifference

Data sourced from a study on the interactions between common disinfectants[1].

Table 2: Interaction of Benzalkonium Chloride (BAC) and Polyhexamethylene Biguanide (PHMB)

MicroorganismBAC MIC (µg/mL)PHMB MIC (µg/mL)FICIInteraction
Staphylococcus aureus520.54 - 1.00Additive/Indifference
Enterococcus faecalis840.54 - 1.00Additive/Indifference
Acinetobacter baumannii3140.54 - 1.00Additive/Indifference
Klebsiella pneumoniae2080.54 - 1.00Additive/Indifference

Data sourced from a study on the interactions between common disinfectants. The study notes that combinations of cationic membrane-active antimicrobials like BAC and PHMB consistently demonstrated additive interactions[1].

Experimental Protocols

Accurate assessment of synergistic interactions relies on standardized and meticulously executed experimental protocols. The two primary methods used to generate the data above are the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to determine the FICI of two antimicrobial agents.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the second biocide in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of the two biocides.

    • Serially dilute this compound along the x-axis (columns) and the second biocide along the y-axis (rows).

    • Each well will contain a unique combination of concentrations of the two agents.

    • Include control wells with each biocide alone and a growth control well with no biocide.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis:

    • After incubation, determine the MIC of each biocide alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the FICI using the following formula: FICI = FIC of Agent A + FIC of Agent B where FIC = MIC of agent in combination / MIC of agent alone.

Time-Kill Assay Protocol

The time-kill assay evaluates the bactericidal activity of antimicrobial combinations over time.

  • Preparation:

    • Prepare broth cultures of the test microorganism.

    • Prepare solutions of this compound and the second biocide at concentrations corresponding to their MICs and synergistic concentrations identified from the checkerboard assay.

  • Exposure:

    • Inoculate flasks containing the biocide solutions (alone and in combination) and a growth control flask with the microbial culture.

    • Incubate the flasks at the appropriate temperature with shaking.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots in a neutralizing broth.

    • Plate the dilutions onto agar (B569324) plates.

  • Data Analysis:

    • After incubation of the plates, count the number of colony-forming units (CFU/mL).

    • Plot the log10 CFU/mL against time for each combination.

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[1]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflows

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_analysis Analysis A Prepare Biocide A Stock Solution D Serial Dilution of Biocide A (Columns) A->D B Prepare Biocide B Stock Solution E Serial Dilution of Biocide B (Rows) B->E C Prepare Microbial Inoculum F Inoculate 96-Well Plate C->F D->F E->F G Incubate Plate F->G H Read MICs G->H I Calculate FICI H->I J Determine Interaction (Synergy, Additive, etc.) I->J

Checkerboard Assay Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_analysis Analysis A Prepare Biocide Solutions (Alone & Combo) C Inoculate Flasks A->C B Prepare Microbial Culture B->C D Incubate with Shaking C->D E Collect Samples at Time Points D->E F Serial Dilution & Plating E->F G Incubate Plates F->G H Count CFUs G->H I Plot Time-Kill Curves H->I J Determine Log Reduction I->J

Time-Kill Assay Workflow
Conceptual Signaling Pathway for Synergy

While the precise signaling pathways for the synergistic action of this compound with other biocides are not extensively detailed in the available literature, a plausible mechanism involves a multi-pronged attack on the microbial cell.

Synergistic_Mechanism cluster_biocides Biocidal Agents cluster_cell Microbial Cell cluster_effects Synergistic Effects A This compound E Increased Membrane Permeability A->E Disrupts B Partner Biocide (e.g., Chlorocresol, PHMB) G Inhibition of Cellular Processes B->G Inhibits C Cell Membrane D Intracellular Targets (Enzymes, DNA) F Enhanced Uptake of Partner Biocide E->F Facilitates H Cell Death E->H F->B G->H

Conceptual Synergistic Mechanism

This conceptual diagram illustrates a likely synergistic mechanism where this compound, as a quaternary ammonium compound, primarily targets and disrupts the cell membrane. This disruption increases the membrane's permeability, which in turn facilitates the entry of the partner biocide into the cell. The partner biocide can then more effectively reach its intracellular targets, such as enzymes or DNA, leading to a more potent and rapid antimicrobial effect than either agent could achieve alone.

References

Independent Laboratory Assessment of Lauralkonium Chloride's Sporicidal Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lauralkonium chloride's performance against bacterial spores and contrasts it with established sporicidal agents. The information presented is based on independent assessments and standardized testing methodologies.

Executive Summary

This compound, a quaternary ammonium (B1175870) compound (QAC), is a widely utilized cationic surfactant with broad-spectrum antimicrobial activity against bacteria and viruses. However, extensive independent evaluations conclude that this compound is sporostatic , not sporicidal. This means it can inhibit the outgrowth of bacterial spores but does not effectively kill them. In contrast, agents such as sodium hypochlorite, peracetic acid, and chlorine dioxide demonstrate true sporicidal activity, achieving significant reductions in spore viability. This distinction is critical in environments where complete sterilization and elimination of spore-forming bacteria, such as Clostridium difficile and Bacillus species, are required.

Comparative Analysis of Sporicidal Activity

The following table summarizes the sporicidal efficacy of this compound in comparison to recognized sporicidal agents. Efficacy is typically measured by the log reduction of spores, with a higher log reduction indicating greater sporicidal activity.

Active Agent Mechanism of Action Typical Log Reduction of Spores Supporting Evidence
This compound (QAC) Sporostatic; inhibits the outgrowth of germinated spores.Not sporicidal; does not achieve significant log reduction.[1]Generally considered ineffective against bacterial spores.
Sodium Hypochlorite (Bleach) Oxidative damage to lipids, proteins, and DNA, leading to rapid DPA (dipicolinic acid) loss.[2][3]> 5 log reductionEffective against a wide range of pathogens, including C. difficile spores.[1]
Peracetic Acid Denaturation of proteins and enzymes through oxidation of sulfhydryl and sulfur bonds.[3]> 5 log reductionDemonstrates stability and consistent efficacy in dirty conditions.[4]
Glutaraldehyde Forms imide bonds with lipopeptides and peptidoglycan, deforming cell walls and reducing dipicolinic acid formation.[5][6]HighEffective but can denature proteins.[5]
Chlorine Dioxide Damages the spore cortex layer, though the exact mechanism on DNA is debated.[2][5]HighEffective against spores without being highly harmful to humans.[2]

Experimental Protocols for Sporicidal Testing

A standardized method for evaluating the sporicidal activity of a disinfectant is crucial for accurate and reproducible results. The European standard EN 13704 is a widely accepted protocol.

Objective: To determine the sporicidal activity of a chemical disinfectant.

Test Organism: Bacillus subtilis (ATCC 6633) spores are commonly used.

Methodology:

  • Spore Suspension Preparation:

    • Cultivate Bacillus subtilis to induce sporulation. EN 13704 requires that at least 80% of the vegetative cells have sporulated.

    • Harvest and clean the spores to remove vegetative cells and debris.

    • Prepare a standardized spore suspension of a known concentration.

  • Susceptibility Check:

    • Before testing the product, the spore suspension's resistance is checked against standard biocides, typically Glutaraldehyde and Peracetic Acid at high and low concentrations.

    • The spores must show survival at the low concentration and be killed (>3 log reduction) at the high concentration to meet the acceptance criteria.

  • Test Procedure (Suspension Test):

    • Add a measured volume of the disinfectant at the desired concentration to a tube.

    • Introduce a specific volume of the standardized spore suspension into the disinfectant solution.

    • Incubate the mixture for a defined contact time (e.g., ≤ 60 minutes for EN 13704) at a controlled temperature.

    • At the end of the contact time, add a neutralizer to stop the sporicidal action.

  • Enumeration of Surviving Spores:

    • Perform serial dilutions of the neutralized mixture.

    • Plate the dilutions onto a suitable growth medium.

    • Incubate the plates and count the number of colony-forming units (CFUs).

  • Calculation of Log Reduction:

    • Compare the number of surviving spores in the test sample to the initial number of spores in the control (spore suspension without disinfectant).

    • A >3 log reduction is required to claim sporicidal activity under EN 13704.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for testing the sporicidal activity of a disinfectant according to a standardized suspension test method.

Sporicidal_Testing_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis spore_prep Spore Suspension Preparation susc_check Susceptibility Check (vs. Standard Biocides) spore_prep->susc_check disinfectant_prep Prepare Disinfectant Solution mixing Mix Spore Suspension with Disinfectant disinfectant_prep->mixing serial_dilution Serial Dilution contact_time Incubate for Defined Contact Time mixing->contact_time neutralization Neutralize Sporicidal Action contact_time->neutralization neutralization->serial_dilution plating Plating on Growth Medium serial_dilution->plating incubation Incubation plating->incubation colony_count Colony Counting (CFU) incubation->colony_count log_reduction Calculate Log Reduction colony_count->log_reduction

Caption: Workflow for Sporicidal Efficacy Testing.

References

Head-to-head comparison of Lauralkonium chloride and chlorhexidine gluconate

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Lauralkonium Chloride and Chlorhexidine (B1668724) Gluconate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two commonly used antiseptics: this compound and Chlorhexidine gluconate. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for various applications.

Overview and Mechanism of Action

This compound is a quaternary ammonium (B1175870) compound (QAC) that acts as a cationic surfactant. Its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes. The positively charged nitrogen atom in its structure interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death[1]. In addition to membrane disruption, it is suggested that this compound can also interfere with microbial metabolism by inhibiting enzyme activity and denaturing proteins[1].

Chlorhexidine Gluconate (CHG) is a cationic bis-biguanide antiseptic with a broad spectrum of antimicrobial activity. Similar to this compound, its efficacy is primarily due to its interaction with the negatively charged phosphate (B84403) groups on microbial cell walls, leading to the disruption of the cell membrane[2]. This disruption increases membrane permeability, causing the leakage of cytoplasmic contents[2]. At higher concentrations, CHG can cause coagulation of intracellular components. Some studies also suggest that CHG-induced cytotoxicity in human cells is associated with the generation of reactive oxygen species, mitochondrial membrane potential collapse, and lysosomal membrane injury[3][4].

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of action of cationic antiseptics like this compound and Chlorhexidine gluconate on the bacterial cell membrane.

cluster_membrane Bacterial Cell Membrane cluster_action Antiseptic Action membrane_outer Outer Membrane (Gram-negative) periplasm Periplasmic Space membrane_inner Cytoplasmic Membrane cationic_antiseptic Cationic Antiseptic (this compound / CHG) cationic_antiseptic->membrane_outer Interaction binding Binding to Negatively Charged Membrane Components cationic_antiseptic->binding disruption Membrane Disruption binding->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: General mechanism of cationic antiseptics.

Antimicrobial Efficacy: A Data-Driven Comparison

The antimicrobial efficacy of an agent is a critical determinant of its clinical and industrial utility. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.

While direct comparative studies between this compound and Chlorhexidine gluconate are limited, the following table summarizes available data for each compound against common bacterial pathogens. It is important to note that the data for this compound is often reported as Benzalkonium chloride, a closely related QAC.

Microorganism This compound (as Benzalkonium Chloride) MIC (µg/mL) Chlorhexidine Gluconate MIC (µg/mL)
Staphylococcus aureusData not readily available<2[5]
Pseudomonas aeruginosaData not readily available32[5]
Escherichia coliData not readily availableData not readily available

Note: The lack of readily available and standardized MIC data for this compound presents a significant gap in a direct head-to-head comparison with the more extensively studied Chlorhexidine gluconate.

Cytotoxicity Profile: In Vitro Studies

The potential for an antiseptic to cause damage to host cells is a crucial aspect of its safety profile. Cytotoxicity is commonly assessed using in vitro assays such as the MTT assay (measures metabolic activity) and the LDH assay (measures membrane integrity).

The following tables summarize the cytotoxic effects of this compound (as Benzalkonium chloride) and Chlorhexidine gluconate on human cell lines.

This compound (as Benzalkonium Chloride) Cytotoxicity
Cell Line Assay Concentration Effect
Human KeratinocytesMTT10⁻⁴ - 10⁻⁷ MDose-dependent decrease in cell viability[6]
Human KeratinocytesLDH10⁻⁴ - 10⁻⁷ MDose-dependent increase in LDH leakage[6]
HaCaT KeratinocytesMTT0.02% - 2.0%Low toxicity observed, with viability ranging from 74% to 99%[7]
Chlorhexidine Gluconate Cytotoxicity
Cell Line Assay Concentration Exposure Time Effect
Human FibroblastsCell Viability≥ 0.02%1, 2, or 3 min< 6% cell survival[8]
Human MyoblastsCell Viability≥ 0.02%1, 2, or 3 min< 6% cell survival[8]
Human OsteoblastsCell Viability≥ 0.02%1, 2, or 3 min< 6% cell survival[8]
Human Blood LymphocytesFlow Cytometry1 µM6 hoursInduced cytotoxicity, oxidative stress, and mitochondrial damage[3][4]
HaCaT KeratinocytesCell Viability1%14 days0% cell viability[9]
Human FibroblastsCell Viability1%10 days0% cell viability[9]

Studies have shown that Chlorhexidine gluconate exhibits dose- and time-dependent cytotoxicity on various human cells, including fibroblasts, osteoblasts, and myoblasts[8]. At concentrations of 0.02% and higher, significant reductions in cell viability have been observed[8]. Furthermore, CHG has been shown to trigger oxidative stress and damage to organelles in lymphocytes[4].

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare serial dilutions of antimicrobial agent in broth inoculate Inoculate each dilution with the microbial suspension prep_agent->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Visually inspect for turbidity (microbial growth) incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for MIC determination.
Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.

cluster_setup Setup cluster_sampling Sampling cluster_enumeration Enumeration cluster_analysis Analysis setup_culture Prepare microbial culture to a specific density setup_antimicrobial Add antimicrobial agent to the culture at various concentrations setup_culture->setup_antimicrobial sample Withdraw aliquots at pre-defined time intervals setup_antimicrobial->sample neutralize Neutralize the antimicrobial activity in the aliquots sample->neutralize plate Plate serial dilutions of the neutralized samples neutralize->plate count Incubate and count Colony Forming Units (CFU) plate->count plot Plot log10 CFU/mL versus time count->plot

Caption: Workflow for time-kill kinetics assay.
MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_treatment Cell Treatment cluster_assay Assay Procedure cluster_measurement Measurement seed_cells Seed cells in a 96-well plate treat_cells Expose cells to various concentrations of the test compound seed_cells->treat_cells add_mtt Add MTT reagent to each well and incubate treat_cells->add_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at the appropriate wavelength solubilize->read_absorbance cluster_treatment_ldh Cell Treatment cluster_assay_ldh Assay Procedure cluster_measurement_ldh Measurement seed_cells_ldh Seed cells in a 96-well plate treat_cells_ldh Expose cells to various concentrations of the test compound seed_cells_ldh->treat_cells_ldh collect_supernatant Collect cell culture supernatant treat_cells_ldh->collect_supernatant add_reagents Add LDH assay reagents to the supernatant collect_supernatant->add_reagents incubate_ldh Incubate for color development add_reagents->incubate_ldh read_absorbance_ldh Measure absorbance at the appropriate wavelength incubate_ldh->read_absorbance_ldh

References

A Comparative Analysis of the Environmental Impact of Lauralkonium Chloride and Newer Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an antimicrobial agent extends beyond its efficacy against target microorganisms; its environmental fate and potential ecological impact are critical considerations. This guide provides a comparative assessment of Lauralkonium chloride, a representative quaternary ammonium (B1175870) compound (QAC), against three newer classes of antimicrobials: polyhexamethylene biguanide (B1667054) (PHMB), silver nanoparticles (AgNPs), and essential oil components, specifically thymol (B1683141). The comparison is based on key environmental indicators: ecotoxicity, biodegradability, and bioaccumulation potential, supported by data from standardized experimental protocols.

Quantitative Environmental Impact Assessment

The following tables summarize the environmental impact of these antimicrobial agents based on quantitative data from studies adhering to standardized OECD (Organisation for Economic Co-operation and Development) guidelines.

Table 1: Acute Ecotoxicity Data

This table presents the concentration of each antimicrobial that causes a 50% adverse effect (EC50) or mortality (LC50) in representative aquatic organisms over a short-term exposure. Lower values indicate higher toxicity.

Antimicrobial AgentAlgae (72h EC50)¹Aquatic Invertebrates (48h EC50)²Fish (96h LC50)³
This compound (as BAC) 0.255 mg/L (P. subcapitata)[1]0.0411 mg/L (D. magna)[2]2.12 mg/L (O. mykiss)[3]
Polyhexamethylene Biguanide (PHMB) Data Not Available9.14 mg/L (P. vannamei)⁴[4][5]Data Not Available
Silver Nanoparticles (AgNPs) <1 mg/L (P. subcapitata)[2][6]0.026-0.027 µg/L (D. magna)[7]2.16 mg/L (O. mykiss, juvenile)[1][3][8]
Thymol (Essential Oil Component) 14 mg/L (P. subcapitata)⁵3.2 mg/L (D. magna)[9]2.6 mg/L (O. mykiss)[10]

¹Pseudokirchneriella subcapitata ²Daphnia magna ³Oncorhynchus mykiss (Rainbow Trout) ⁴Data for post-larvae shrimp (Penaeus vannamei); not a standard OECD test species. ⁵ErC50 value.

Table 2: Biodegradability and Bioaccumulation Potential

This table outlines the potential for each antimicrobial to persist in the environment and to accumulate in the tissues of living organisms.

Antimicrobial AgentReady Biodegradability (OECD 301, 28 days)Bioaccumulation Potential (BCF, OECD 305)
This compound (as BAC) Not readily biodegradableModerate potential
Polyhexamethylene Biguanide (PHMB) Not readily biodegradable; amine and guanidine (B92328) end-groups may be susceptible, but cyanoguanidine end-groups are recalcitrant.[11][12]Data Not Available
Silver Nanoparticles (AgNPs) Not Applicable (Inorganic)Bioaccumulation occurs; BCF calculation is complex and not standardized for nanoparticles.[13]
Thymol (Essential Oil Component) Readily biodegradableLow to moderate potential (BCF range: 7.8 - 48)[14]

Experimental Protocols

The data presented in the tables above are typically generated using the following standardized OECD guidelines for the testing of chemicals. These protocols ensure that the data is reliable and comparable across different substances.

OECD 201: Alga, Growth Inhibition Test

This test assesses the toxicity of a substance on freshwater algae, such as Pseudokirchneriella subcapitata.

  • Principle: Exponentially growing algae are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours.

  • Procedure: The test is conducted in batch cultures under continuous illumination and controlled temperature. The growth of the algae is measured at 24, 48, and 72 hours by cell counts or spectrophotometry.

  • Endpoint: The inhibition of growth in the exposed cultures is compared to that of a control. The EC50 value, the concentration that causes a 50% reduction in either growth rate or yield, is calculated.[15]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test determines the acute toxicity of a substance to aquatic invertebrates, most commonly Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure: The test is conducted in a static or semi-static system. The number of daphnids that become immobilized (unable to swim) is recorded at 24 and 48 hours.

  • Endpoint: The EC50 value is calculated, representing the concentration that immobilizes 50% of the daphnids within 48 hours.[16]

OECD 203: Fish, Acute Toxicity Test

This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish, such as Rainbow Trout (Oncorhynchus mykiss).

  • Principle: Fish are exposed to the test substance, typically in a geometric series of at least five concentrations, for a period of 96 hours.

  • Procedure: The test is conducted in a semi-static or flow-through system to maintain the concentration of the test substance. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 value, the concentration that is lethal to 50% of the test fish within 96 hours, is determined.

OECD 301: Ready Biodegradability

This series of tests is designed to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms.

  • Principle: The test substance is dissolved in a mineral medium, inoculated with microorganisms from a source like activated sludge, and incubated under aerobic conditions in the dark for 28 days.

  • Procedure: Biodegradation is monitored by measuring parameters such as oxygen consumption (OECD 301F, Manometric Respirometry) or the evolution of carbon dioxide (OECD 301B).[9][17][18]

  • Endpoint: A substance is considered "readily biodegradable" if it meets a pass level of 60-70% degradation within a 10-day window during the 28-day test period.[19][20]

OECD 305: Bioaccumulation in Fish

This test evaluates the potential for a chemical to accumulate in fish from the surrounding water.

  • Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.

  • Procedure: During the uptake phase (typically 28 days), fish are exposed to a constant concentration of the test substance in a flow-through system. In the depuration phase, the fish are transferred to clean water. The concentration of the substance in the fish tissue is measured at intervals during both phases.[21][22][23]

  • Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at a steady state.[24][25][26]

Visualizing Mechanisms and Workflows

Mechanisms of Antimicrobial Action

The primary mechanism of action for this compound, PHMB, and silver nanoparticles involves the disruption of the microbial cell membrane, leading to cell death. Essential oils like thymol have a more complex mechanism that includes membrane disruption and other intracellular effects.

Antimicrobial Mechanisms cluster_QAC_PHMB This compound & PHMB cluster_AgNP Silver Nanoparticles (AgNPs) QAC Cationic Head Group Membrane1 Bacterial Cell Membrane (- charge) QAC->Membrane1 Electrostatic Attraction Disruption1 Membrane Disruption Membrane1->Disruption1 Leakage1 Cytoplasmic Leakage Disruption1->Leakage1 Death1 Cell Death Leakage1->Death1 AgNP AgNP Membrane2 Bacterial Cell Membrane AgNP->Membrane2 Ions Release of Ag+ ions AgNP->Ions Disruption2 Membrane Damage & Enzyme Inactivation Membrane2->Disruption2 Ions->Disruption2 ROS Generates ROS Death2 Cell Death ROS->Death2 Disruption2->ROS Disruption2->Death2

Simplified mechanisms of action for different antimicrobial classes.

Experimental Workflow: Environmental Risk Assessment

The assessment of a new antimicrobial's environmental impact typically follows a tiered approach, starting with fundamental physicochemical properties and moving towards more complex biological testing.

Environmental Risk Assessment Workflow start New Antimicrobial Compound physchem Physicochemical Properties start->physchem biodegradation Tier 1: Biodegradability (OECD 301) physchem->biodegradation decision Readily Biodegradable? biodegradation->decision ecotox Tier 2: Acute Ecotoxicity (OECD 201, 202, 203) bioaccumulation Tier 3: Bioaccumulation (OECD 305) ecotox->bioaccumulation risk_assessment Environmental Risk Assessment bioaccumulation->risk_assessment decision->ecotox No decision->risk_assessment Yes

A typical workflow for assessing the environmental risk of a chemical.

Summary and Conclusion

This comparative guide highlights the distinct environmental profiles of this compound (represented by Benzalkonium chloride) and selected newer antimicrobials.

  • This compound (as BAC): Demonstrates high toxicity to aquatic life, particularly invertebrates, is not readily biodegradable, and has a moderate potential for bioaccumulation. Its persistence and ecotoxicity are significant environmental concerns.

  • Polyhexamethylene Biguanide (PHMB): While effective as a biocide, PHMB is also toxic to aquatic organisms and is not readily biodegradable, raising concerns about its environmental persistence.

  • Silver Nanoparticles (AgNPs): Exhibit very high toxicity to aquatic organisms, especially invertebrates like Daphnia magna, at concentrations in the µg/L to ng/L range. As an inorganic material, it does not biodegrade but can transform in the environment. Its tendency to bioaccumulate is a notable concern.

  • Thymol (Essential Oil Component): Compared to the other agents, thymol shows lower acute toxicity to aquatic organisms. It is readily biodegradable and has a low to moderate potential for bioaccumulation, positioning it as a more environmentally favorable alternative among the options assessed.

References

Reproducibility of Lauralkonium chloride cytotoxicity data across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity of Lauralkonium chloride across various cell lines. Due to the limited availability of direct cytotoxicity data for this compound, this document also includes information on the closely related and extensively studied compound, Benzalkonium chloride (BAC), as a surrogate to provide a broader context for understanding the toxicological profile of quaternary ammonium (B1175870) compounds. This guide aims to objectively present the available experimental data, detail relevant methodologies, and highlight the need for further research to establish a comprehensive and reproducible cytotoxicity profile for this compound.

Comparative Cytotoxicity Data

The direct quantitative cytotoxicity data for this compound is sparse in publicly available literature. The following table summarizes the available information and highlights the data gaps. For comparative purposes, data for Benzalkonium chloride (BAC) is included where available, as it is a structurally similar quaternary ammonium compound.

Cell LineCompoundCytotoxicity Metric (e.g., IC50)ResultReference
Human Cell Lines
Human Conjunctival CellsBenzalkonium chlorideNeutral Red TestDecrease in membrane integrity at 0.005% and 0.01%[1]
Human Corneal Epithelial Cells (HCECs)Benzalkonium chlorideMTS AssaySignificant decrease in cell viability at concentrations >0.005%[2]
Human Corneal Epithelial Cells (HCECs)Benzalkonium chlorideCell ViabilityCytotoxicity is concentration- and time-dependent[3]
Human Keratinocytes (HaCaT)Benzalkonium chlorideCell ViabilityFall in cell viability with increasing concentration[4]
Lung Adenocarcinoma (A549)This compoundData Not Available-
Other Mammalian Cell Lines
Rabbit Corneal Epithelial Cells (SIRC)This compoundData Not Available-

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in a specific biological or biochemical function. The absence of data for this compound across multiple common cell lines underscores a significant gap in the toxicological literature.

Experimental Protocols

Standardized protocols are crucial for ensuring the reproducibility of cytotoxicity data. The following are detailed methodologies for two common in vitro cytotoxicity assays, the MTT and Neutral Red Uptake assays, which are suitable for assessing the cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., sterile phosphate-buffered saline or cell culture medium). Remove the culture medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Expose cells to various concentrations of this compound for a defined period.

  • Neutral Red Incubation: Remove the treatment medium and add a medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake by viable cells.

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

  • Data Analysis: Quantify the amount of Neutral Red uptake as an indicator of cell viability and calculate the IC50.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., HaCaT, A549) Exposure Cell Exposure to This compound Cell_Culture->Exposure Compound_Prep This compound Serial Dilutions Compound_Prep->Exposure Incubation Incubation (24, 48, 72 hours) Exposure->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay NR_Assay Neutral Red Assay Incubation->NR_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance NR_Assay->Absorbance IC50 IC50 Calculation Absorbance->IC50

Cytotoxicity Testing Workflow
Postulated Signaling Pathway for Quaternary Ammonium Compound-Induced Cytotoxicity

The precise signaling pathways activated by this compound leading to cell death are not well-elucidated. However, based on studies of related quaternary ammonium compounds like Benzalkonium chloride, a plausible mechanism involves the induction of apoptosis and necrosis. At high concentrations, these compounds can cause direct membrane damage leading to necrosis. At lower concentrations, they may induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

G cluster_high_conc High Concentration cluster_low_conc Low Concentration Lauralkonium This compound Membrane_Damage Cell Membrane Damage Lauralkonium->Membrane_Damage Direct Interaction ROS Reactive Oxygen Species (ROS) Production Lauralkonium->ROS Necrosis Necrosis Membrane_Damage->Necrosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Safety Operating Guide

Proper Disposal of Lauralkonium Chloride in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of lauralkonium (B1674554) chloride, a quaternary ammonium (B1175870) compound with corrosive and toxic properties, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Improper disposal can lead to environmental contamination and pose significant health risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of lauralkonium chloride waste in a research and development setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, immediately contain the material with an inert absorbent (e.g., sand, vermiculite) and dispose of it as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data related to the hazardous properties of this compound. This information is critical for risk assessment and proper waste management.

ParameterValueSpeciesSource
Oral LD50400 mg/kgRatThe Good Scents Company
Aquatic ToxicityVery toxic to aquatic life with long lasting effects.N/AFisher Scientific SDS

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States. Due to its hazardous characteristics, this compound waste must not be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Classification

This compound is classified as a hazardous waste due to its corrosivity and toxicity . While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely fall under the following characteristic codes if it exhibits these properties:

  • D002 (Corrosivity): If the waste has a pH of ≤ 2 or ≥ 12.5.

  • D-listed codes for toxicity (D004-D043): If it contains specific toxic contaminants at or above regulatory levels.

It is the responsibility of the waste generator to properly characterize their waste. Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste characterization.

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Collect all this compound waste, including pure chemical, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a dedicated, properly labeled hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with corrosive chemicals, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "Aqueous solution," "Contaminated debris"). The hazard characteristics (Corrosive, Toxic) should also be clearly indicated.

  • Closed Container: Keep the waste container securely closed at all times, except when adding waste.

Step 3: On-Site Accumulation

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Storage Limits: Adhere to the storage limits for SAAs as defined by the EPA and your local regulations.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a pickup.

  • Licensed Waste Hauler: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the this compound waste at an approved treatment, storage, and disposal facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

LauralkoniumChlorideDisposal start This compound Waste Generated assess_hazard Assess Hazards: - Corrosive - Toxic - Aquatic Toxin start->assess_hazard is_hazardous Is it Hazardous Waste? assess_hazard->is_hazardous collect_waste Collect in a Labeled, Compatible Hazardous Waste Container is_hazardous->collect_waste Yes improper_disposal Improper Disposal: - Drain - Regular Trash is_hazardous->improper_disposal No (Not Applicable for this compound) store_waste Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal_facility Transport to an Approved Hazardous Waste Disposal Facility contact_ehs->disposal_facility

Caption: Decision workflow for this compound waste disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

Navigating the Safe Handling of Lauralkonium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the personal protection, operational handling, and disposal of Lauralkonium chloride are critical for ensuring the safety of researchers, scientists, and drug development professionals. This guide provides immediate and essential safety and logistical information, offering step-by-step procedural guidance for the safe laboratory use of this compound.

This compound, a quaternary ammonium (B1175870) compound, necessitates careful handling due to its potential hazards. Adherence to stringent safety protocols is paramount to mitigate risks of exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods.

Hazard Summary

While specific quantitative occupational exposure limits from major regulatory bodies such as OSHA, NIOSH, and ACGIH for this compound have not been established, the available data indicates several key hazards that must be addressed through appropriate safety measures.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes severe skin burns and irritation.
Eye Damage/Irritation Causes serious eye damage.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory to prevent skin, eye, and respiratory exposure.

PPE CategorySpecifications
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before each use and disposed of after handling or in case of contamination.
Eye and Face Protection Safety goggles and a face shield should be worn to protect against splashes.
Body Protection A chemical-resistant lab coat or apron must be worn over personal clothing.
Respiratory Protection In cases of potential aerosol generation or inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for the safe handling of this compound from preparation to disposal.

1. Preparation and Pre-Handling Check:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Assemble all necessary materials and equipment before beginning work.

  • Don the required personal protective equipment as outlined in the table above.

2. Handling this compound:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the generation of aerosols or dust.

  • Use only the minimum amount of substance required for the experiment.

  • Keep containers of this compound tightly closed when not in use.

3. Post-Handling and Decontamination:

  • Thoroughly clean the work area after handling is complete.

  • Decontaminate all equipment used in the procedure.

  • Carefully remove and dispose of contaminated PPE in designated waste containers.

  • Wash hands thoroughly with soap and water after removing gloves.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Categorization: this compound waste should be considered hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers that are compatible with the chemical.

  • Disposal Protocol: Dispose of hazardous waste through a licensed environmental waste management company. Do not dispose of this compound down the drain or in general waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Ventilation Check Ventilation Check Emergency Equipment Check Emergency Equipment Check Ventilation Check->Emergency Equipment Check Don PPE Don PPE Emergency Equipment Check->Don PPE Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Avoid Contact Avoid Contact Handle in Fume Hood->Avoid Contact Collect Hazardous Waste Collect Hazardous Waste Handle in Fume Hood->Collect Hazardous Waste Minimize Use Minimize Use Avoid Contact->Minimize Use Decontaminate Area & Equipment Decontaminate Area & Equipment Minimize Use->Decontaminate Area & Equipment Doff & Dispose PPE Doff & Dispose PPE Decontaminate Area & Equipment->Doff & Dispose PPE Wash Hands Wash Hands Doff & Dispose PPE->Wash Hands Doff & Dispose PPE->Collect Hazardous Waste Label & Seal Container Label & Seal Container Collect Hazardous Waste->Label & Seal Container Licensed Disposal Licensed Disposal Label & Seal Container->Licensed Disposal

Caption: Logical workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauralkonium chloride
Reactant of Route 2
Reactant of Route 2
Lauralkonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.